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  • Product: tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate
  • CAS: 1268520-95-1

Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl (3R,4R)-3-fluoropiperidin-4-ylcarbamate

CAS Number: 1523530-29-1 An In-depth Profile for Drug Discovery Professionals This technical guide provides a comprehensive overview of tert-butyl (3R,4R)-3-fluoropiperidin-4-ylcarbamate, a fluorinated piperidine derivat...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1523530-29-1

An In-depth Profile for Drug Discovery Professionals

This technical guide provides a comprehensive overview of tert-butyl (3R,4R)-3-fluoropiperidin-4-ylcarbamate, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, a generalized synthesis protocol, and its role as a valuable building block in modern drug design.

Chemical and Physical Properties

tert-Butyl (3R,4R)-3-fluoropiperidin-4-ylcarbamate is a chiral, saturated heterocyclic compound. The presence of a fluorine atom and a Boc-protected amine group on the piperidine ring makes it a versatile intermediate for the synthesis of more complex molecules. The cis-relationship between the fluorine at the 3-position and the carbamate at the 4-position defines its specific stereochemistry.

Table 1: Chemical and Physical Data Summary

PropertyValueSource(s)
CAS Number 1523530-29-1[1][2]
Molecular Formula C₁₀H₁₉FN₂O₂[1][2]
Molecular Weight 218.27 g/mol [1][2]
IUPAC Name tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamateN/A
Synonyms tert-Butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate[1]
Purity Typically ≥97%Commercial Suppliers
Appearance White to off-white solidGeneral Knowledge

Role in Drug Discovery and Medicinal Chemistry

Fluorinated piperidines are highly sought-after scaffolds in drug discovery. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, which can enhance the metabolic stability and half-life of a drug candidate.

  • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, potentially improving a compound's ability to cross biological membranes.

  • Binding Affinity: The high electronegativity of fluorine can alter the local electronic environment, leading to more potent and selective interactions with biological targets.

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, which can be crucial for optimal binding to a target protein.

tert-Butyl (3R,4R)-3-fluoropiperidin-4-ylcarbamate, with its defined stereochemistry, serves as a key building block in the synthesis of novel therapeutic agents where the piperidine moiety is a core structural element. The Boc-protecting group allows for the selective modification of the piperidine nitrogen at a later stage in a synthetic sequence.

Experimental Protocols: A Generalized Synthesis Approach

Generalized Synthesis Workflow:

  • Enantioselective Fluorination of a Piperidone Precursor: The synthesis would likely commence with a suitable N-protected 4-piperidone. An enantioselective fluorination of the corresponding enol or enamine derivative, using a chiral fluorinating agent or a chiral catalyst, would establish the fluorine stereocenter.[3][4]

  • Stereoselective Reduction: The resulting α-fluoro ketone would then undergo a stereoselective reduction of the ketone functionality to a hydroxyl group, aiming for the cis-diol precursor.

  • Introduction of the Amino Group: The hydroxyl group can be converted into a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an azide source (e.g., sodium azide). Subsequent reduction of the azide yields the primary amine.

  • Boc Protection: The final step involves the protection of the newly formed amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the target compound.

Visualizations

Logical Workflow: Generalized Synthesis

The following diagram illustrates a plausible synthetic pathway for tert-butyl (3R,4R)-3-fluoropiperidin-4-ylcarbamate, based on common organic chemistry transformations for similar structures.

G Generalized Synthesis of tert-Butyl (3R,4R)-3-fluoropiperidin-4-ylcarbamate cluster_start Starting Material cluster_steps Key Transformations cluster_intermediates Intermediates cluster_product Final Product A N-Boc-4-piperidone B Enantioselective Fluorination A->B e.g., Chiral Fluorinating Agent I1 α-Fluoro Ketone B->I1 C Stereoselective Reduction I2 cis-Fluoro Alcohol C->I2 D Azide Formation & Reduction I3 syn-Fluoro Amine D->I3 E Boc Protection F tert-Butyl (3R,4R)-3-fluoropiperidin- 4-ylcarbamate E->F I1->C e.g., NaBH₄ I2->D 1. MsCl, TEA 2. NaN₃ 3. H₂, Pd/C I3->E Boc₂O, Base

Caption: A generalized synthetic workflow for the target compound.

Conceptual Framework: Role in Fragment-Based Drug Discovery

As this compound is a building block, it does not directly participate in a known signaling pathway. Instead, the following diagram illustrates its application within a fragment-based drug discovery (FBDD) workflow, a common strategy in modern medicinal chemistry.

G Role in Fragment-Based Drug Discovery (FBDD) cluster_workflow FBDD Workflow cluster_compound_role Role of the Title Compound A Target Identification & Validation B Fragment Library Screening (e.g., NMR, X-ray Crystallography) A->B C Hit Identification B->C D Hit-to-Lead Optimization C->D Structure-Activity Relationship (SAR) E Lead Optimization D->E Improve Potency, Selectivity, PK/PD F Preclinical Development E->F G tert-Butyl (3R,4R)-3-fluoropiperidin- 4-ylcarbamate H Synthesis of Analogs G->H H->D Fragment Elaboration/ Linking

Caption: Conceptual workflow for FBDD utilizing the title compound.

References

Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (3R,4R)-4-(Boc-amino)-3-fluoropiperidine

For Researchers, Scientists, and Drug Development Professionals Introduction (3R,4R)-4-(Boc-amino)-3-fluoropiperidine is a chiral fluorinated piperidine derivative of significant interest in medicinal chemistry. The intr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-4-(Boc-amino)-3-fluoropiperidine is a chiral fluorinated piperidine derivative of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate the physicochemical properties of drug candidates, such as basicity (pKa), lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The syn-relationship between the fluorine and amino groups on the piperidine ring presents a synthetic challenge that requires precise stereochemical control. This technical guide provides a detailed overview of two prominent and effective asymmetric strategies for the synthesis of this valuable building block: Ruthenium-catalyzed asymmetric hydrogenation and dynamic kinetic asymmetric transamination.

Synthetic Strategies Overview

Two principal asymmetric routes have been successfully employed for the synthesis of (3R,4R)-4-(Boc-amino)-3-fluoropiperidine, each offering distinct advantages.

  • Ruthenium-Catalyzed Asymmetric Hydrogenation: This approach involves the diastereoselective and enantioselective hydrogenation of a prochiral fluoroenamide precursor. The stereochemistry of the final product is controlled by a chiral ruthenium catalyst.

  • Dynamic Kinetic Asymmetric Transamination: This biocatalytic method utilizes a transaminase enzyme to stereoselectively install the amino group onto a fluoroketone substrate. A key feature is the in situ epimerization of the stereocenter bearing the fluorine atom, allowing for a dynamic kinetic resolution process that can theoretically achieve a 100% yield of the desired diastereomer.

The following sections provide detailed experimental protocols, quantitative data summaries, and workflow diagrams for each of these synthetic pathways.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This strategy relies on the preparation of a key intermediate, a tetrasubstituted β-fluoroenamide, which is then subjected to asymmetric hydrogenation using a chiral ruthenium catalyst.

Experimental Protocol

Step 1: Synthesis of N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide

A detailed experimental procedure for a similar substrate involves the following steps:

  • Benzoylation of 4-amino-3-fluoropyridine: To a solution of 4-amino-3-fluoropyridine in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine) and benzoyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • N-Alkylation: The resulting N-(3-fluoro-4-pyridinyl)benzamide is then N-alkylated with benzyl bromide in a polar aprotic solvent like acetonitrile or DMF to form the corresponding pyridinium salt.

  • Partial Reduction: The pyridinium salt is subsequently reduced with a mild reducing agent, such as sodium borohydride in methanol, to yield the tetrahydropyridine fluoroenamide substrate.

Step 2: Asymmetric Hydrogenation

A representative procedure for the asymmetric hydrogenation is as follows:

  • Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor, such as [(COD)Ru(2-methylallyl)2], and a chiral phosphine ligand (e.g., a Josiphos or BINAP derivative) in a degassed solvent (e.g., 2-MeTHF) is prepared. An acid additive like HBF4·OEt2 is often required to activate the catalyst.

  • Hydrogenation Reaction: The fluoroenamide substrate is dissolved in a suitable solvent mixture (e.g., 2-MeTHF/MeOH) and added to the activated catalyst solution in a high-pressure reactor. The reactor is then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzoyl-protected fluoropiperidine.

  • Boc Protection and Debenzoylation/Debenzylation: The resulting product can then be subjected to standard procedures for debenzoylation, debenzylation (e.g., catalytic hydrogenation with Pd/C), and subsequent protection of the amino and piperidine nitrogen with a Boc group to yield the final (3R,4R)-4-(Boc-amino)-3-fluoropiperidine.

Quantitative Data
ParameterValueReference
Catalyst System Ru/Josiphos[1]
Substrate Tetrasubstituted β-fluoroenamide[1]
Enantiomeric Excess (ee) 98%[1]
Conditions Mild[1]
Scale Multi-kilogram[1]

Experimental Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_final Final Product Formation 4-Amino-3-fluoropyridine 4-Amino-3-fluoropyridine N-(3-fluoro-4-pyridinyl)benzamide N-(3-fluoro-4-pyridinyl)benzamide 4-Amino-3-fluoropyridine->N-(3-fluoro-4-pyridinyl)benzamide Benzoyl Chloride Benzoyl_Chloride Benzoyl_Chloride Benzyl_Bromide Benzyl_Bromide Pyridinium_Salt Pyridinium_Salt N-(3-fluoro-4-pyridinyl)benzamide->Pyridinium_Salt Benzyl Bromide Fluoroenamide_Substrate Fluoroenamide_Substrate Pyridinium_Salt->Fluoroenamide_Substrate NaBH4 Hydrogenation Hydrogenation Fluoroenamide_Substrate->Hydrogenation Ru_Catalyst Ru_Catalyst Ru_Catalyst->Hydrogenation H2_gas H2_gas H2_gas->Hydrogenation Protected_Fluoropiperidine Protected_Fluoropiperidine Hydrogenation->Protected_Fluoropiperidine Debenzoylation_Debenzylation Debenzoylation_Debenzylation Protected_Fluoropiperidine->Debenzoylation_Debenzylation Boc_Protection Boc_Protection Debenzoylation_Debenzylation->Boc_Protection Final_Product (3R,4R)-4-(Boc-amino) -3-fluoropiperidine Boc_Protection->Final_Product

Caption: Workflow for the Ru-Catalyzed Asymmetric Hydrogenation Route.

Dynamic Kinetic Asymmetric Transamination

This biocatalytic approach offers an elegant and highly stereoselective route to the target molecule, leveraging the power of enzymes.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

  • Starting Material: The synthesis typically starts from a readily available precursor like N-Boc-4-piperidone.

  • Enolate Formation: The ketone is converted to its corresponding silyl enol ether by treatment with a silylating agent (e.g., TMS-Cl) and a base (e.g., triethylamine).

  • Electrophilic Fluorination: The silyl enol ether is then reacted with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the fluorine atom at the C3 position, yielding the racemic β-fluoroketone.

Step 2: Dynamic Kinetic Asymmetric Transamination

  • Reaction Setup: A buffered aqueous solution (e.g., borate buffer at pH 10.5) is prepared containing the transaminase enzyme (e.g., from a commercially available kit like Codexis®), the cofactor pyridoxal-5'-phosphate (PLP), and an amine donor (e.g., isopropylamine).

  • Substrate Addition: The racemic β-fluoroketone, dissolved in a water-miscible co-solvent like DMSO, is added to the enzyme solution.

  • Dynamic Kinetic Resolution: The reaction is typically heated (e.g., to 45 °C) and stirred. The high pH facilitates the epimerization of the stereocenter at C3, allowing the enzyme to selectively transaminate one enantiomer of the ketone, thus converting the entire starting material into the desired (3R,4R)-diastereomer. The acetone by-product from the isopropylamine donor can be removed by a nitrogen sweep to drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the Boc-protected (3R,4R)-4-amino-3-fluoropiperidine.

Quantitative Data
ParameterValue
Enzyme Transaminase (e.g., ATA-303 from Codexis)
Substrate tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
Amino Donor Isopropylamine
Cofactor Pyridoxal-5'-phosphate (PLP)
pH 10.5 (Borate buffer)
Temperature 45 °C
Reaction Time 24 hours
Yield 66%
Diastereomeric Ratio (syn:anti) 15:1
Enantiomeric Excess (ee) 96%

Experimental Workflow

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_transamination Dynamic Kinetic Asymmetric Transamination N-Boc-4-piperidone N-Boc-4-piperidone Silyl_Enol_Ether Silyl_Enol_Ether N-Boc-4-piperidone->Silyl_Enol_Ether TMS-Cl, Et3N Fluoroketone_Substrate rac-tert-Butyl 3-fluoro-4-oxopiperidine -1-carboxylate Silyl_Enol_Ether->Fluoroketone_Substrate Selectfluor® Transamination Transamination Fluoroketone_Substrate->Transamination Transaminase Transaminase Transaminase->Transamination PLP PLP PLP->Transamination Isopropylamine Isopropylamine Isopropylamine->Transamination Final_Product (3R,4R)-4-(Boc-amino) -3-fluoropiperidine Transamination->Final_Product

Caption: Workflow for the Dynamic Kinetic Asymmetric Transamination Route.

Logical Relationship Diagram

G cluster_main Asymmetric Synthesis of (3R,4R)-4-(Boc-amino)-3-fluoropiperidine Start_H 4-Amino-3-fluoropyridine Route_H Ru-Catalyzed Asymmetric Hydrogenation Start_H->Route_H Start_T N-Boc-4-piperidone Route_T Dynamic Kinetic Asymmetric Transamination Start_T->Route_T Intermediate_H Fluoroenamide Route_H->Intermediate_H Intermediate_T Fluoroketone Route_T->Intermediate_T Key_Step_H Stereoselective Hydride Addition Intermediate_H->Key_Step_H Key_Step_T Stereoselective Transamination Intermediate_T->Key_Step_T Final_Product (3R,4R)-4-(Boc-amino) -3-fluoropiperidine Key_Step_H->Final_Product Key_Step_T->Final_Product

Caption: Logical Relationship of the Two Main Synthetic Routes.

Conclusion

The synthesis of (3R,4R)-4-(Boc-amino)-3-fluoropiperidine can be effectively achieved through two distinct and powerful asymmetric methodologies. The choice between the ruthenium-catalyzed asymmetric hydrogenation and the dynamic kinetic asymmetric transamination will depend on factors such as scale, cost, available equipment, and expertise. The ruthenium-catalyzed route is a robust chemical method suitable for large-scale production, while the enzymatic approach offers exceptional stereoselectivity and operates under mild, environmentally friendly conditions. Both routes provide access to this valuable chiral building block, enabling its incorporation into novel drug candidates and facilitating further research in medicinal chemistry.

References

Foundational

Synthesis of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate: An In-depth Technical Guide

Introduction The synthesis of fluorinated piperidine derivatives is of significant interest to the pharmaceutical industry due to the unique properties that fluorine atoms can impart to bioactive molecules, such as alter...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of fluorinated piperidine derivatives is of significant interest to the pharmaceutical industry due to the unique properties that fluorine atoms can impart to bioactive molecules, such as altered metabolic stability, pKa modulation, and conformational control. The specific stereoisomer, tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate, represents a key building block in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for the preparation of this valuable intermediate.

Two principal asymmetric methodologies have emerged as effective routes to the syn-3-fluoro-4-aminopiperidine core: ruthenium-catalyzed asymmetric hydrogenation of a fluoroenamide and enzymatic dynamic kinetic asymmetric transamination of a fluoroketone.[1] Both approaches offer distinct advantages and challenges in achieving the desired stereochemistry and overall yield.

Synthetic Pathways

The logical workflow for the synthesis of the target compound via the two main routes is outlined below.

Synthesis_Workflow General Synthetic Workflow cluster_start Starting Materials cluster_route1 Route 1: Asymmetric Hydrogenation cluster_route2 Route 2: Enzymatic Transamination 3-Fluoropyridine 3-Fluoropyridine A 3-Fluoro-4-aminopyridine 3-Fluoropyridine->A Amination N-Boc-4-piperidone N-Boc-4-piperidone G N-Boc-3-fluoro-4-piperidone N-Boc-4-piperidone->G Fluorination B N-Benzoyl-3-fluoro-4-aminopyridine A->B Benzoylation C Pyridinium Salt B->C Benzylation D Fluoroenamide C->D Reduction (NaBH4) E N-Benzoyl-(3R,4R)-3-fluoropiperidin-4-amine D->E Ru-catalyzed Asymmetric Hydrogenation F (3R,4R)-3-Fluoropiperidin-4-amine E->F Debenzoylation H tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate F->H Boc Protection G->H Dynamic Kinetic Asymmetric Transamination

Caption: Synthetic routes to the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic routes to the syn-3-fluoro-4-aminopiperidine core.

StepRouteCatalyst/EnzymeYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Asymmetric Hydrogenation1 (Hydrogenation)(COD)Ru(Me-allyl)2 / BIPHEP / HBF49786>99:1 (syn:anti)[1]
Dynamic Kinetic Transamination2 (Transamination)Transaminase Enzyme94>99>99:1 (syn:anti)[2][3]
Fluorination of N-Boc-4-piperidone2 (Precursor Synthesis)TMS-silyl enol ether + Selectfluor91N/AN/A[1]

Experimental Protocols

Route 1: Ru-Catalyzed Asymmetric Hydrogenation

This route commences with the preparation of a fluoroenamide substrate followed by a stereoselective hydrogenation reaction.

1. Synthesis of the Fluoroenamide Substrate

  • Step 1a: Benzoylation of 3-fluoro-4-aminopyridine: 3-fluoro-4-aminopyridine is treated with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) to yield N-benzoyl-3-fluoro-4-aminopyridine.

  • Step 1b: Formation of the Benzyl Pyridinium Salt: The product from the previous step is reacted with benzyl bromide in a solvent such as acetonitrile to activate the pyridine ring.

  • Step 1c: Partial Reduction to the Fluoroenamide: The pyridinium salt is reduced with sodium borohydride in methanol to afford the fluoro-enamide hydrogenation substrate.[1]

2. Asymmetric Hydrogenation

  • Catalyst Preparation: The active catalyst is prepared in situ from (COD)Ru(Me-allyl)2 and a chiral bisphosphine ligand, such as BIPHEP, in the presence of HBF4.[1]

  • Hydrogenation Reaction: The fluoroenamide substrate is dissolved in a solvent system of 2-Me-THF and methanol. The pre-formed catalyst solution is added, and the mixture is subjected to hydrogen gas pressure. The reaction typically proceeds at a specified temperature and pressure until completion. To mitigate catalyst inhibition by fluoride ions, which can be formed as a byproduct, additives like Ti(OiPr)4 may be necessary.[1]

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified, often by chromatography, to yield N-benzoyl-(3R,4R)-3-fluoropiperidin-4-amine.

3. Deprotection and Boc Protection

  • Debenzoylation: The benzoyl protecting group is removed under standard hydrolysis conditions (e.g., treatment with a strong acid or base) to give (3R,4R)-3-fluoropiperidin-4-amine.

  • Boc Protection: The resulting amine is then protected with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent (e.g., DCM or a biphasic system) to afford the final product, tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

Route 2: Dynamic Kinetic Asymmetric Transamination

This biocatalytic approach offers high stereoselectivity in a single step from a fluorinated ketone precursor.

1. Synthesis of N-Boc-3-fluoro-4-piperidone

  • Silyl Enol Ether Formation: N-Boc-4-piperidone is converted to its corresponding trimethylsilyl (TMS) enol ether.

  • Electrophilic Fluorination: The silyl enol ether is then reacted with an electrophilic fluorinating agent, such as Selectfluor, to introduce the fluorine atom at the C3 position, yielding N-Boc-3-fluoro-4-piperidone. This reaction has been reported to proceed in high yield (91%).[1]

2. Enzymatic Dynamic Kinetic Asymmetric Transamination

  • Reaction Setup: The N-Boc-3-fluoro-4-piperidone substrate is added to a buffered aqueous solution containing the transaminase enzyme, a suitable amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Dynamic Racemization: The reaction conditions, particularly the pH, are optimized to facilitate the in situ racemization of the fluoroketone, allowing for the theoretical conversion of the entire substrate to the desired single stereoisomer.

  • Transamination: The enzyme stereoselectively transfers the amino group from the amine donor to the ketone, forming the syn-amino fluoride product with high diastereoselectivity and enantioselectivity.[2][3]

  • Work-up and Purification: After the enzymatic reaction reaches completion, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a synthetic route can be visualized as follows, considering factors such as scale, cost, and stereoselectivity requirements.

Route_Selection Route Selection Logic Start Project Goal: Synthesize Target Compound High_ee_dr High ee and dr a primary concern? Start->High_ee_dr Scale Large Scale Production? High_ee_dr->Scale No Route2 Route 2: Enzymatic Transamination High_ee_dr->Route2 Yes Cost Cost-Effectiveness Critical? Scale->Cost Yes Route1 Route 1: Asymmetric Hydrogenation Scale->Route1 No (Lab Scale) Cost->Route1 No Cost->Route2 Yes Purification Requires chiral purification to upgrade ee Route1->Purification

Caption: Decision matrix for synthetic route selection.

References

Foundational

An In-depth Technical Guide to tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate, a fluorinated piperidine...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom onto the piperidine scaffold imparts unique physicochemical properties that are highly desirable in modern drug design, including enhanced metabolic stability and improved central nervous system (CNS) penetration. This document details the chemical structure, key identifiers, and available data for this compound. While a specific, publicly documented synthesis protocol and detailed biological activity data for this precise stereoisomer remain limited, this guide consolidates the available information and provides context based on related fluorinated piperidine structures.

Core Compound Structure and Identifiers

The fundamental structure of the compound is a piperidine ring substituted with a fluorine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amine group at the 4-position. The stereochemistry is defined as (3R,4R), indicating a specific spatial arrangement of the fluorine and carbamate substituents.

Identifier Value Citation
IUPAC Name tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate[1][2]
CAS Number 1523530-29-1[1][2]
Molecular Formula C10H19FN2O2[1][2]
Molecular Weight 218.27 g/mol [1][2]
Canonical SMILES CC(C)(C)OC(=O)N[C@H]1C--INVALID-LINK--CCNC1

Physicochemical Properties and Data

Spectroscopic data, including 1H and 13C NMR, are crucial for the structural confirmation of this molecule. While specific spectra for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate are not publicly available, related compounds' data suggest key expected signals. For instance, the protons on the carbon bearing the fluorine would exhibit characteristic splitting patterns due to H-F coupling.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is not currently available in the public domain. However, the synthesis of structurally related fluorinated piperidines and chiral amines provides a likely synthetic strategy.

A plausible synthetic pathway could involve the following key steps, as illustrated in the logical workflow diagram below. This proposed pathway is based on established chemical principles for the synthesis of similar molecules.

G cluster_0 Proposed Synthetic Workflow start Commercially Available Chiral Precursor (e.g., N-Boc-4-piperidone) step1 Enantioselective Fluorination start->step1 step2 Reduction of Ketone step1->step2 step3 Introduction of Amino Group (e.g., via mesylation and azide displacement) step2->step3 step4 Reduction of Azide step3->step4 step5 Boc Protection of Amine step4->step5 end_product tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate step5->end_product

Caption: Proposed synthetic workflow for the preparation of the target compound.

Detailed Methodological Considerations (Hypothetical):

  • Fluorination: An enantioselective fluorination of an N-protected 4-piperidone could be achieved using a chiral fluorinating agent.

  • Stereoselective Reduction: The subsequent reduction of the ketone at the 4-position would need to be stereoselective to establish the desired (3R,4R) configuration. This could be accomplished using chiral reducing agents.

  • Introduction of the Amine: The hydroxyl group could be converted to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide source (e.g., sodium azide).

  • Final Steps: Reduction of the azide to the primary amine, followed by protection with di-tert-butyl dicarbonate (Boc₂O), would yield the final product.

Biological Activity and Potential Applications

Specific biological activity data for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is not available in the reviewed literature. However, the fluorinated piperidine motif is a key pharmacophore in many centrally acting agents. The introduction of fluorine can enhance metabolic stability and brain penetration, making such compounds attractive for neurological drug discovery.

A structurally related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been investigated as a dual inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.[3] This suggests that derivatives of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate could be explored for similar neuroprotective activities.

The logical relationship for its application in a drug discovery context is outlined below.

G cluster_1 Drug Discovery Application Logic compound tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate deprotection Boc Deprotection compound->deprotection amine (3R,4R)-3-fluoropiperidin-4-amine deprotection->amine coupling Amide Coupling or Reductive Amination amine->coupling library Library of Novel Derivatives coupling->library screening Biological Screening (e.g., CNS targets) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Logical workflow for the use of the title compound in drug discovery.

Conclusion

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate represents a valuable building block for the synthesis of more complex molecules, particularly in the realm of CNS drug discovery. The presence of the fluorine atom is anticipated to confer advantageous pharmacokinetic properties. While detailed experimental and biological data for this specific compound are not yet widely published, the established chemistry of fluorinated piperidines provides a solid foundation for its synthesis and potential applications. Further research is warranted to fully elucidate the synthetic details and pharmacological profile of this promising chemical entity.

References

Exploratory

Commercial Availability and Technical Guide for (3R,4R)-3-Fluoropiperidin-4-yl Carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Overview The (3R,4R)-3-fluoropiperidin-4-yl carbamate scaffold has emerged as a significant building block in medicinal chemistry, pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Overview

The (3R,4R)-3-fluoropiperidin-4-yl carbamate scaffold has emerged as a significant building block in medicinal chemistry, particularly in the design of enzyme inhibitors. This technical guide provides a comprehensive overview of the commercial availability of its derivatives, detailed synthesis protocols, and insights into its biological significance, with a focus on its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the potential treatment of type 2 diabetes.

Commercial Availability

The tert-butyl carbamate derivative, specifically tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate, is commercially available from a variety of suppliers specializing in research chemicals and building blocks for drug discovery. While availability is subject to stock and supplier-specific lead times, researchers can source this compound for laboratory-scale synthesis and biological evaluation. It is crucial to note that these compounds are intended for research and development purposes only and not for human or veterinary use.

A summary of key identifying information for a commercially available derivative is presented in Table 1.

Table 1: Commercial Availability of a Key (3R,4R)-3-Fluoropiperidin-4-yl Carbamate Derivative

Compound NameCAS NumberMolecular FormulaMolecular WeightPurityNotes
tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate1523530-29-1C₁₀H₁₉FN₂O₂218.27 g/mol ≥97%Typically sold in quantities ranging from milligrams to grams. Intended for research use only.
(3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate1260612-08-5C₁₀H₁₉FN₂O₂218.27 g/mol ≥97%A key precursor for the synthesis of various carbamate derivatives.

Biological Significance: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Fluorinated piperidine scaffolds are of significant interest in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has established DPP-4 inhibitors as a valuable class of oral antihyperglycemic agents for the management of type 2 diabetes.[3][4]

The introduction of a fluorine atom onto the piperidine ring can significantly influence the compound's physicochemical properties, such as basicity and lipophilicity, which in turn can affect its binding affinity to the target enzyme, metabolic stability, and overall pharmacokinetic profile. Structure-activity relationship (SAR) studies of various piperidine-based DPP-4 inhibitors have highlighted the importance of the stereochemistry and substitution pattern on the piperidine ring for optimal inhibitory activity.[3]

The (3R,4R) stereochemistry of the 3-fluoropiperidin-4-yl carbamate core is designed to position the carbamate and fluorine substituents in a specific spatial orientation to interact favorably with the active site of the DPP-4 enzyme.

Signaling Pathway and Experimental Workflow

The development and evaluation of (3R,4R)-3-fluoropiperidin-4-yl carbamate derivatives as DPP-4 inhibitors typically follow a structured workflow from synthesis to biological testing. The ultimate goal is to modulate the DPP-4 signaling pathway to improve glycemic control.

DPP4_Inhibition_Pathway cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Precursor (3R,4R)-4-Amino-3- fluoropiperidine (Precursor) Carbamoylation Carbamoylation Reaction Precursor->Carbamoylation Boc protection, Carbamate formation Target (3R,4R)-3-Fluoropiperidin-4-yl Carbamate Derivative (Target Compound) Carbamoylation->Target DPP4 DPP-4 Enzyme Target->DPP4 Inhibition Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Inactivation Pancreas Pancreas Incretins->Pancreas Stimulation Inactive_Incretins Inactive Incretins Insulin Insulin Secretion (Increased) Pancreas->Insulin Glucagon Glucagon Secretion (Decreased) Pancreas->Glucagon Glucose Blood Glucose (Lowered) Insulin->Glucose Uptake Glucagon->Glucose Production

DPP-4 Inhibition Workflow and Signaling Pathway

Experimental Protocols

Synthesis of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

Step 1: Synthesis of a Protected (3R,4R)-4-Amino-3-fluoropiperidine Precursor

The synthesis of the chiral fluorinated aminopiperidine core is a critical and challenging step. One potential route involves the enzymatic transamination of a suitable ketone precursor to establish the desired stereochemistry. An optimized process for a similar syn-isomer has been reported using a transaminase enzyme (e.g., ATA-3) with pyridoxal-5'-phosphate (PLP) as a cofactor and isopropylamine as the amine source. This enzymatic step is typically followed by further chemical transformations to yield the protected aminopiperidine.

General Procedure for Enzymatic Transamination (Illustrative):

  • A buffered solution (e.g., 0.2 M borate at pH 10.5) is prepared containing the ketone precursor.

  • The transaminase enzyme (e.g., 1 mol% ATA-3) and pyridoxal-5'-phosphate (PLP, e.g., 1 g/L) are added.

  • The amine source (e.g., 1 M isopropylamine) is introduced, and the reaction is maintained at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 24 hours).

  • The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and concentrated to yield the chiral amine.

  • Subsequent protection of the piperidine nitrogen (e.g., with a Boc group) and any necessary functional group manipulations would follow to yield tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate.

Step 2: Carbamoylation of the Aminopiperidine

Once the protected aminopiperidine precursor is obtained, the carbamate moiety can be introduced on the 4-amino group. A common method for the formation of a tert-butyl carbamate is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).

General Procedure for Boc Protection:

  • The aminopiperidine precursor is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • A base, such as triethylamine or N,N-diisopropylethylamine, is added to the solution.

  • Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, is added portion-wise at 0°C or room temperature.

  • The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

In Vitro DPP-4 Inhibition Assay

The biological activity of the synthesized carbamate derivatives is evaluated through in vitro enzyme inhibition assays.

General Protocol for DPP-4 Inhibition Assay:

  • Human recombinant DPP-4 enzyme is used.

  • A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is employed.

  • The assay is typically performed in a 96-well plate format.

  • The test compound (inhibitor) at various concentrations is pre-incubated with the DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl) at a physiological pH and temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Quantitative Data

While specific IC₅₀ values for (3R,4R)-3-fluoropiperidin-4-yl carbamate derivatives are not widely published, the broader class of fluorinated piperidine and piperazine amides have demonstrated potent DPP-4 inhibition.

Table 2: Representative DPP-4 Inhibitory Activities of Related Piperidine/Piperazine Derivatives

Compound ClassRepresentative IC₅₀ (nM)Reference CompoundNotes
Piperidinone-constrained phenethylamines10 - 100SitagliptinOptimization of this class led to potent and selective DPP-4 inhibitors with good pharmacokinetic profiles.[3]
Fused heterocyclic β-aminoacylpiperidines26N/AA specific analog with a fused thiazole ring exhibited good oral bioavailability and half-life in rats.[4]
Fluorophenyl β-amino amido piperazines19N/AIncorporation of multiple fluorine atoms on the phenyl ring led to low molecular weight, potent, and highly selective inhibitors.
Fluoropyrrolidine amides50 - 200Vildagliptin(S)-3-fluoropyrrolidine derivatives showed good selectivity and oral activity in mice.

This data underscores the potential of fluorinated heterocyclic scaffolds in achieving potent DPP-4 inhibition. Further optimization of the (3R,4R)-3-fluoropiperidin-4-yl carbamate core could lead to the development of novel and effective antidiabetic agents.

References

Foundational

Enantioselective Synthesis of 3-Fluoropiperidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the enantioselective synthesis of 3-fluoropiperidin-4-amine, a critical chiral building block in modern medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enantioselective synthesis of 3-fluoropiperidin-4-amine, a critical chiral building block in modern medicinal chemistry, notably for the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. We will delve into the primary synthetic strategies, present detailed experimental protocols, and summarize key quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction

The introduction of fluorine into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 3-fluoropiperidin-4-amine scaffold, particularly with syn-stereochemistry, has emerged as a valuable pharmacophore. Its incorporation into drug molecules, such as CGRP receptor antagonists for the treatment of migraine, highlights the need for efficient and stereocontrolled synthetic routes. This document outlines two prominent and practical enantioselective approaches to this key intermediate: a ruthenium-catalyzed asymmetric hydrogenation and a dynamic kinetic asymmetric transamination.

Core Synthetic Strategies

Two principal strategies have been successfully employed for the enantioselective synthesis of syn-3-fluoropiperidin-4-amine derivatives:

  • Ru-Catalyzed Asymmetric Hydrogenation: This approach involves the stereoselective reduction of a prochiral enamide precursor. The stereochemistry is controlled by a chiral ruthenium catalyst.

  • Dynamic Kinetic Asymmetric Transamination: This biocatalytic method utilizes a transaminase enzyme to convert a racemic fluoroketone into the desired chiral amine. The process involves in-situ racemization of the ketone, allowing for a theoretical yield of up to 100% of a single stereoisomer.

The following sections provide detailed experimental procedures and data for each of these transformative reactions.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps, allowing for a clear comparison of the two primary strategies.

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of Fluoroenamide

EntryCatalyst Loading (mol%)SolventTemperature (°C)Pressure (psi H₂)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
11Methanol50901897>20:186

Table 2: Dynamic Kinetic Asymmetric Transamination of Fluoroketone

EntryEnzymeCo-factorpHTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1ATA-308PLP10.545249415:1>99

Experimental Protocols

Synthesis of the Fluoroenamide Precursor for Asymmetric Hydrogenation

Step 1: Synthesis of N-(3-fluoropyridin-4-yl)benzamide

To a solution of 3-fluoro-4-aminopyridine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane is added benzoyl chloride (1.1 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired product.

Step 2: Synthesis of 4-benzamido-1-benzyl-3-fluoropyridinium bromide

N-(3-fluoropyridin-4-yl)benzamide (1.0 equiv) is dissolved in acetonitrile, and benzyl bromide (1.2 equiv) is added. The mixture is heated to reflux for 16 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the pyridinium salt.

Step 3: Synthesis of N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide

The pyridinium salt (1.0 equiv) is suspended in methanol at 0 °C. Sodium borohydride (2.0 equiv) is added portion-wise, and the reaction is stirred for 2 hours at the same temperature. The reaction is then quenched by the addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the fluoroenamide.

Ru-Catalyzed Asymmetric Hydrogenation

A pressure vessel is charged with N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide (1.0 equiv), the chiral ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP]) (0.01 equiv), and degassed methanol. The vessel is purged with hydrogen and then pressurized to 90 psi. The reaction mixture is stirred at 50 °C for 18 hours. After cooling and venting the hydrogen, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the desired N-benzoyl-3-fluoropiperidin-4-amine.

Synthesis of the Fluoroketone Precursor for Asymmetric Transamination

Step 1: Synthesis of tert-butyl 4-oxo-3-fluoropiperidine-1-carboxylate

To a solution of 1-Boc-4-piperidone (1.0 equiv) in tetrahydrofuran at -78 °C is added a solution of lithium diisopropylamide (1.1 equiv). The resulting enolate is then treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) (1.2 equiv). The reaction is stirred at -78 °C for 2 hours and then warmed to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the fluoroketone.

Dynamic Kinetic Asymmetric Transamination

In a temperature-controlled reactor, a buffer solution (e.g., borate buffer, pH 10.5) is prepared. To this is added the transaminase enzyme (e.g., ATA-308), pyridoxal 5'-phosphate (PLP), and an amine donor (e.g., isopropylamine). The racemic tert-butyl 4-oxo-3-fluoropiperidine-1-carboxylate (1.0 equiv) is then added as a solution in a co-solvent like DMSO. The reaction mixture is stirred at 45 °C for 24 hours. The pH is maintained at 10.5 throughout the reaction. Upon completion, the mixture is extracted with an organic solvent such as methyl tert-butyl ether (MTBE). The organic layer is dried and concentrated to provide the desired enantiomerically enriched syn-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.

Mandatory Visualizations

Synthetic Workflow Diagrams

Enantioselective Synthesis of 3-Fluoropiperidin-4-amine cluster_0 Ru-Catalyzed Asymmetric Hydrogenation Route cluster_1 Dynamic Kinetic Asymmetric Transamination Route 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine N-(3-fluoropyridin-4-yl)benzamide N-(3-fluoropyridin-4-yl)benzamide 3-Fluoro-4-aminopyridine->N-(3-fluoropyridin-4-yl)benzamide Benzoyl Chloride Pyridinium Salt Pyridinium Salt N-(3-fluoropyridin-4-yl)benzamide->Pyridinium Salt Benzyl Bromide Fluoroenamide Fluoroenamide Pyridinium Salt->Fluoroenamide NaBH4 syn-3-Fluoropiperidin-4-amine Derivative syn-3-Fluoropiperidin-4-amine Derivative Fluoroenamide->syn-3-Fluoropiperidin-4-amine Derivative Ru-catalyst, H2 1-Boc-4-piperidone 1-Boc-4-piperidone Fluoroketone Fluoroketone 1-Boc-4-piperidone->Fluoroketone LDA, NFSI syn-3-Fluoropiperidin-4-amine Derivative_2 syn-3-Fluoropiperidin-4-amine Derivative Fluoroketone->syn-3-Fluoropiperidin-4-amine Derivative_2 Transaminase, Amine Donor

Caption: Comparative workflows for the enantioselective synthesis of 3-fluoropiperidin-4-amine.

CGRP Receptor Signaling Pathway

As 3-fluoropiperidin-4-amine is a key component of CGRP receptor antagonists, understanding the receptor's signaling is crucial for drug development professionals.

CGRP_Signaling CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds Gs Gαs CGRP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Leads to Antagonist 3-Fluoropiperidin-4-amine Containing Antagonist Antagonist->CGRP_Receptor Blocks

Caption: Simplified CGRP receptor signaling pathway and the action of antagonists.

Conclusion

The enantioselective synthesis of 3-fluoropiperidin-4-amine is a pivotal process in the development of novel therapeutics. Both the ruthenium-catalyzed asymmetric hydrogenation and the dynamic kinetic asymmetric transamination offer viable and efficient pathways to this valuable chiral building block. The choice between these methods will depend on factors such as substrate availability, catalyst/enzyme cost and stability, and scalability requirements. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions and to facilitate the practical application of these state-of-the-art synthetic methodologies. The understanding of the CGRP signaling pathway further contextualizes the importance of this molecule in the landscape of modern drug discovery.

Exploratory

A Technical Guide to tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate: Sourcing, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate, a fluorinated piperidine derivative of sig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The strategic incorporation of fluorine can modulate basicity and improve pharmacokinetic profiles, making this compound a valuable building block for the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Suppliers

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is a chiral heterocyclic compound with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of approximately 218.27 g/mol . Its unique structure, featuring a fluorine atom at the 3-position of the piperidine ring, makes it a desirable intermediate in drug discovery.

Several chemical suppliers offer this compound, often categorized as a building block for protein degraders or for pharmaceutical development. The primary Chemical Abstracts Service (CAS) number for this specific stereoisomer is 1523530-29-1 .[1][2][3][4] When sourcing this material, it is crucial to verify the CAS number and the stereochemistry to ensure the acquisition of the correct (3R,4R) isomer.

Supplier CategoryExample SuppliersPurityNotes
Chemical Building BlocksAlichem, AK Scientific, BLDpharm≥97%Availability and pricing can vary. It is advisable to request a certificate of analysis.
Specialized IntermediatesTaiChem Ltd.95-99%May offer larger quantities and custom synthesis services.[3]
Research ChemicalsChemWhat, ChemicalBookVariesOften provide comprehensive listings and links to various distributors.

Synthetic Approaches

While a definitive, publicly available, step-by-step synthesis protocol for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is not extensively documented in readily accessible literature, its synthesis can be inferred from established methodologies for preparing analogous fluorinated piperidines and through standard protection chemistry. A plausible synthetic route involves two key stages: the diastereoselective synthesis of the fluorinated piperidine core followed by the protection of the amine functionality.

A logical workflow for the synthesis is outlined below:

G cluster_0 Synthesis of (3R,4R)-3-fluoropiperidin-4-amine Precursor cluster_1 Boc Protection start Commercially Available Piperidine Derivative step1 Enantioselective Fluorination start->step1 e.g., Electrophilic fluorinating agent step2 Diastereoselective Reduction step1->step2 Stereocontrolled reduction step3 Introduction of Amine Functionality step2->step3 e.g., Azide formation and reduction precursor (3R,4R)-3-fluoropiperidin-4-amine step3->precursor boc_protection Reaction with Di-tert-butyl dicarbonate (Boc)₂O precursor->boc_protection Base (e.g., Et₃N) in a suitable solvent (e.g., DCM) purification Purification (e.g., Column Chromatography) boc_protection->purification final_product tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate purification->final_product

Caption: A plausible synthetic workflow for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

Experimental Protocol: Boc Protection of an Amino Group (General Procedure)

This protocol is a generalized procedure for the tert-butoxycarbonyl (Boc) protection of an amine, which is the final step in the synthesis of the target compound.

Materials:

  • (3R,4R)-3-fluoropiperidin-4-amine (or its salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve the amine precursor in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (e.g., triethylamine, 1.1-1.5 equivalents) to the solution and stir.

  • Add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

Potential Biological Significance and Signaling Pathways

Fluorinated piperidines are of high interest in medicinal chemistry due to the ability of fluorine to alter the physicochemical properties of molecules. The introduction of fluorine can lower the pKa of the piperidine nitrogen, which can reduce off-target effects, such as hERG channel affinity, and improve oral bioavailability.

While the specific biological targets and signaling pathways for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate are not extensively detailed in public literature, related compounds have shown activity as ligands for serotonin receptors, specifically the 5-HT1D receptor. This suggests potential applications in the treatment of CNS disorders such as migraine and depression.

Below is a conceptual diagram illustrating the potential role of this compound as an intermediate in the development of a 5-HT1D receptor agonist.

G cluster_0 Drug Discovery and Development Workflow start tert-butyl N-[(3R,4R)-3- fluoropiperidin-4-yl]carbamate (Building Block) step1 Deprotection of Boc Group start->step1 Acidic conditions step2 Coupling with Pharmacophore Moiety step1->step2 step3 Lead Compound step2->step3 step4 Biological Screening (e.g., 5-HT1D Receptor Binding Assay) step3->step4 step5 Lead Optimization step4->step5 Structure-Activity Relationship (SAR) Studies final_drug Candidate Drug step5->final_drug

Caption: A conceptual workflow for the utilization of the title compound in drug discovery.

Conclusion

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is a valuable and versatile building block for the synthesis of complex and potentially therapeutic molecules. Its fluorinated and chiral nature offers advantages in modulating the properties of lead compounds in drug discovery. While detailed synthetic and biological data for this specific compound are not widely published, this guide provides a framework for its sourcing, a plausible synthetic strategy, and an understanding of its potential applications based on the broader context of fluorinated piperidines in medicinal chemistry. Researchers and scientists are encouraged to perform thorough characterization and validation upon sourcing or synthesizing this compound for their specific research needs.

References

Foundational

physical properties of N-Boc-3-fluoro-4-aminopiperidine

An In-depth Technical Guide to the Physical Properties of N-Boc-3-fluoro-4-aminopiperidine For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine ring is the most prevalent saturated...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-Boc-3-fluoro-4-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is the most prevalent saturated N-heterocyclic scaffold in pharmaceuticals, agrochemicals, and advanced materials.[1] Its structural and physicochemical properties, particularly the basicity of the nitrogen atom, play a crucial role in molecular recognition and binding. The strategic incorporation of fluorine atoms is a common medicinal chemistry tactic to modulate these properties. Fluorine's high electronegativity can significantly alter the pKa of nearby basic centers, such as the piperidine nitrogen, which can in turn influence a compound's efficacy, selectivity, and pharmacokinetic profile, for instance by disrupting binding to the hERG potassium ion channel to improve cardiovascular safety.[1]

This guide focuses on the , a key chiral building block used in the synthesis of complex molecules, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[2] As this compound exists in various stereoisomeric forms, it is critical to distinguish between them for precise application in research and development.

Compound Identification

"N-Boc-3-fluoro-4-aminopiperidine" is a general name that can refer to several stereoisomers. The specific spatial arrangement of the fluorine and amino groups relative to the piperidine ring (cis/trans, R/S configurations) defines the distinct chemical entity. The most commonly cited isomers in chemical literature and supplier catalogs are the syn or trans diastereomers.

Key Identified Isomers:

  • (3S,4S)-4-Amino-1-Boc-3-fluoropiperidine: CAS Number 1228185-45-2[]

  • trans-4-Amino-1-Boc-3-fluoropiperidine: CAS Number 907544-16-5[4]

  • (3R,4R)-4-Amino-1-Boc-3-fluoropiperidine: A specific enantiomer of the trans isomer.

  • Generic N-Boc-3-fluoro-4-aminopiperidine: CAS Number 934536-10-4[5]

The IUPAC name for the trans racemate is tert-butyl rel-(3r,4r)-4-amino-3-fluoropiperidine-1-carboxylate.[4]

Physical and Chemical Properties

Quantitative data for N-Boc-3-fluoro-4-aminopiperidine is primarily available from chemical suppliers. The data is summarized below. It is important to note that properties like melting and boiling points are not widely reported for this specific compound, so data for structurally related, non-fluorinated analogs are provided for context.

Table 1: Core Physical Properties of N-Boc-3-fluoro-4-aminopiperidine Isomers

PropertyValueIsomer/CAS NumberSource(s)
Molecular Formula C₁₀H₁₉FN₂O₂All Isomers[][4][5][]
Molecular Weight 218.27 g/mol All Isomers[][4][]
Appearance Off-white solidtrans (907544-16-5)[4]
Solid(3R,4R)
Purity ≥97%trans (907544-16-5)[4]
≥95%934536-10-4[5]
Storage Conditions 0-8 °Ctrans (907544-16-5)[4]

Table 2: Physical Property Data of Related Non-Fluorinated Piperidine Analogs (for Context)

PropertyValueCompoundSource(s)
Melting Point 162-166 °C4-(N-Boc-amino)piperidine
116-121 °C(R)-3-(Boc-amino)piperidine[7]
Boiling Point 277.3 ± 33.0 °C (Predicted)N-Boc-3-Aminopiperidine[8][9]
Solubility Soluble in Methanol, Ethanol(R)-3-(Boc-amino)piperidine[10]
Soluble in Chloroform4-(N-Boc-amino)piperidine[11]
Slightly soluble in waterN-Boc-3-Aminopiperidine[8][9]

Experimental Protocols: Synthetic Overview

While detailed experimental protocols for the determination of the physical properties listed above are not available in the public domain, the synthetic routes to obtain the syn-3-fluoro-4-aminopiperidine core are well-documented, particularly in the context of CGRP receptor antagonist development.[2] These methods are critical for researchers needing to produce the material.

Two primary strategies have been successfully employed:

  • Ru-catalyzed Asymmetric Hydrogenation: This approach involves the hydrogenation of a fluoride-substituted enamide intermediate.[2]

  • Dynamic Kinetic Asymmetric Transamination: A more cost-effective route that utilizes a transaminase enzyme to convert a fluoroketone precursor directly into the desired chiral amino-fluoropiperidine.[1][2]

The following diagram illustrates a generalized workflow for the dynamic kinetic transamination approach.

G Generalized Workflow: Dynamic Kinetic Asymmetric Transamination cluster_start Starting Material Preparation cluster_enzymatic Core Asymmetric Transformation cluster_product Final Product Boc_Ketone N-Boc-4-piperidone Enol_Ether TMS-Silyl Enol Ether Boc_Ketone->Enol_Ether TMSCl, Et3N Fluoro_Ketone N-Boc-3-fluoro-4-piperidone Enol_Ether->Fluoro_Ketone Selectfluor Transamination Dynamic Kinetic Asymmetric Transamination Fluoro_Ketone->Transamination Final_Product syn-N-Boc-3-fluoro-4-aminopiperidine Transamination->Final_Product High dr & ee Enzyme Transaminase (ATA) Pyridoxal-5'-phosphate (PLP) iPrNH2 (Amine Source) Enzyme->Transamination

Caption: Generalized workflow for synthesizing syn-N-Boc-3-fluoro-4-aminopiperidine.

Application in Drug Discovery: A Physicochemical Rationale

N-Boc-3-fluoro-4-aminopiperidine is not typically a pharmacologically active agent itself but rather a high-value intermediate. The strategic placement of the fluorine atom adjacent to the future free amine (after Boc-group removal) is a deliberate design choice to fine-tune the basicity (pKa) of the resulting molecule. This modulation is a key tactic to optimize a drug candidate's properties.

Logical Relationship:

  • Problem: A parent molecule with a basic piperidine nitrogen shows undesirable off-target effects (e.g., hERG binding leading to cardiotoxicity) or poor pharmacokinetics (e.g., P-glycoprotein efflux).[1]

  • Strategy: Introduce an electron-withdrawing fluorine atom near the nitrogen.

  • Physicochemical Effect: The fluorine atom lowers the pKa of the piperidine nitrogen.

  • Desired Outcome: The modulated basicity can disrupt the electrostatic interactions responsible for off-target binding or alter the molecule's properties to avoid efflux pumps, leading to an improved safety and efficacy profile.[1]

The diagram below illustrates this design rationale.

G cluster_problem Initial Challenge cluster_strategy Medicinal Chemistry Strategy cluster_outcome Desired Outcome P0 High pKa of Piperidine Nitrogen P1 hERG Binding (Cardiotoxicity) P0->P1 P2 P-gp Efflux (Low Efficacy) P0->P2 S1 Incorporate Fluorine (e.g., via 3-fluoro-4-aminopiperidine) P0->S1 Leads to O0 Lowered pKa of Piperidine Nitrogen S1->O0 Results in O1 Reduced hERG Binding O0->O1 O2 Improved PK Profile O0->O2

Caption: Rationale for using fluorine to modulate piperidine pKa in drug design.

References

Exploratory

Whitepaper: The Strategic Discovery and Synthesis of Fluorinated Piperidine Scaffolds in Modern Drug Development

Audience: Researchers, scientists, and drug development professionals. Abstract: The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals. The strategic incorporation of fluorine into this scaffold offers a powerful tool to modulate key drug-like properties, including metabolic stability, pKa, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the discovery and synthesis of fluorinated piperidine scaffolds, focusing on key synthetic strategies, quantitative data, and detailed experimental protocols. Visualizations of synthetic pathways and discovery workflows are provided to facilitate a deeper understanding of the logical and experimental processes involved.

Introduction: The Fluorinated Piperidine Advantage

The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs. Its saturated, three-dimensional structure provides an excellent scaffold for presenting substituents in defined spatial orientations, enabling precise interactions with biological targets. However, unsubstituted piperidines can be susceptible to metabolic oxidation, particularly at the positions alpha to the nitrogen atom.

The introduction of fluorine, the most electronegative element, onto the piperidine ring is a widely employed strategy in medicinal chemistry to overcome these limitations and fine-tune molecular properties. The benefits of fluorination include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism (cytochrome P450-mediated oxidation), thereby increasing the half-life of a drug candidate.

  • Modulation of Basicity (pKa): Fluorine's inductive electron-withdrawing effect can lower the pKa of the piperidine nitrogen. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Conformational Control: The gauche effect and other stereoelectronic interactions involving fluorine can influence the conformational preference of the piperidine ring, locking it into a bioactive conformation.

This guide will explore key methodologies for the synthesis of these valuable scaffolds, providing researchers with the necessary information to incorporate them into their own drug discovery programs.

Core Synthetic Strategies and Methodologies

The synthesis of fluorinated piperidines can be approached in two primary ways: by fluorinating a pre-existing piperidine ring or by constructing the ring from fluorinated precursors. The latter "bottom-up" approach often provides greater control over the position and stereochemistry of the fluorine atom(s).

De Novo Synthesis from Fluorinated Building Blocks

A powerful strategy involves the use of readily available fluorinated starting materials to construct the piperidine ring. One notable example is the asymmetric synthesis of 3-fluoropiperidines, which are valuable building blocks for various bioactive molecules.

The following workflow outlines a common de novo approach, starting from a fluorinated precursor and proceeding through key transformations to yield the desired chiral fluorinated piperidine.

de_novo_synthesis start Fluorinated Precursor (e.g., Ethyl 2-fluoroacetate) step1 Aldol Condensation with chiral auxiliary start->step1 Base, Aldehyde step2 Conjugate Addition of a nitrogen source step1->step2 e.g., Lithium (R)-N-benzyl-N- (α-methylbenzyl)amide step3 Reductive Cyclization step2->step3 Reducing Agent (e.g., NaBH4) step4 Auxiliary Cleavage & N-Protection step3->step4 Acid/Base or Hydrogenolysis product Enantiopure 3-Fluoropiperidine Scaffold step4->product

Caption: De Novo Asymmetric Synthesis of a 3-Fluoropiperidine.

Late-Stage Fluorination of Piperidine Rings

While often less stereoselective, late-stage fluorination can be a valuable tool for rapidly generating analogs from an existing piperidine-containing molecule. Modern electrophilic fluorinating reagents have made this approach more viable.

  • Electrophilic Fluorination: Reagents like Selectfluor® can be used to introduce fluorine at nucleophilic positions on the piperidine ring or on adjacent side chains. The regioselectivity can be challenging to control and is highly dependent on the substrate.

  • Deoxyfluorination: Hydroxypiperidines can be converted to fluoropiperidines using reagents like diethylaminosulfur trifluoride (DAST). This reaction often proceeds with inversion of stereochemistry.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and properties of fluorinated piperidines, based on representative literature examples.

Table 1: Comparison of Reaction Yields and Stereoselectivity for 3-Fluoropiperidine Synthesis.

Step Reaction Reagents Typical Yield (%) Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1 Asymmetric Conjugate Addition Chiral lithium amide 85 - 95% >95:5 d.r.
2 Reductive Cyclization NaBH4, AcOH 70 - 85% Controlled by previous step
3 Deoxyfluorination of 4-Hydroxypiperidine DAST 50 - 70% >98% (with inversion)

| 4 | Electrophilic Fluorination of Enamine | Selectfluor® | 40 - 60% | Mixture of regioisomers |

Table 2: Physicochemical Property Modulation by Fluorination.

Compound Position of Fluorine pKa of Piperidine N clogP
N-Benzylpiperidine None 8.8 3.1
N-Benzyl-3-fluoropiperidine C3 8.1 3.3
N-Benzyl-4-fluoropiperidine C4 8.3 3.3

| N-Benzyl-2-fluoropiperidine | C2 | 6.9 | 3.2 |

Detailed Experimental Protocols

The following protocols are representative examples for key transformations in the synthesis of fluorinated piperidines.

Protocol 1: Asymmetric Michael Addition for the Synthesis of a δ-Amino-β-fluoro Ester

Reaction: Asymmetric conjugate addition of a chiral lithium amide to an α,β-unsaturated ester bearing a fluorine atom.

Materials:

  • (E)-ethyl 4-phenyl-2-fluorobut-2-enoate (1.0 eq)

  • Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • A solution of (R)-N-benzyl-N-(α-methylbenzyl)amine (1.2 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium (1.15 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to form the lithium amide.

  • A solution of (E)-ethyl 4-phenyl-2-fluorobut-2-enoate (1.0 eq) in anhydrous THF is added dropwise over 20 minutes.

  • The reaction mixture is stirred at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired δ-amino-β-fluoro ester.

Protocol 2: Deoxyfluorination of an N-Boc-4-hydroxypiperidine

Reaction: Conversion of an alcohol to a fluoride using diethylaminosulfur trifluoride (DAST).

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • A solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.

  • DAST (1.5 eq) is added dropwise via syringe. Caution: DAST is toxic and corrosive; handle with extreme care in a fume hood.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NaHCO3 at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield N-Boc-4-fluoropiperidine.

Drug Discovery Workflow Visualization

The discovery and development of a novel therapeutic agent incorporating a fluorinated piperidine scaffold is a complex, multi-stage process. The following diagram illustrates the logical flow from initial concept to a preclinical candidate.

drug_discovery_workflow cluster_0 Discovery Phase cluster_1 Lead Optimization target_id Target Identification & Validation hypothesis Hypothesis Generation: 'Fluoropiperidine will improve PK/PD properties' target_id->hypothesis synthesis Synthesis of Fluorinated Piperidine Library hypothesis->synthesis screening In Vitro Screening (Potency, Selectivity) synthesis->screening dmpk In Vitro ADME/DMPK (Metabolic Stability, Permeability) screening->dmpk sar Structure-Activity Relationship (SAR) Analysis dmpk->sar iterative_synthesis Iterative Synthesis of Optimized Analogs sar->iterative_synthesis in_vivo_pk In Vivo PK Studies (Rodent) sar->in_vivo_pk iterative_synthesis->screening iterative_synthesis->dmpk Re-evaluate in_vivo_pk->sar Feedback in_vivo_pd In Vivo Efficacy (PD) Models in_vivo_pk->in_vivo_pd candidate Preclinical Candidate Selection in_vivo_pd->candidate

Caption: A typical drug discovery workflow utilizing fluorinated piperidines.

Disclaimer: The experimental protocols provided are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All chemical manipulations should be performed by trained personnel with appropriate safety precautions.

Foundational

In-Depth Technical Guide to 3-Fluoropiperidine Derivatives: Synthesis, Applications, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the privileged scaffolds in medicinal chemistry, the piperidine ring is ubiquitous. The strategic placement of a fluorine atom at the 3-position of the piperidine ring creates a versatile building block, the 3-fluoropiperidine derivative, which has garnered significant interest for its potential in developing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, key applications, and underlying mechanisms of action of 3-fluoropiperidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

I. Synthesis of 3-Fluoropiperidine Derivatives

The stereoselective synthesis of 3-fluoropiperidine derivatives presents a significant challenge due to the need to control the configuration at two adjacent stereocenters. A highly effective and diastereoselective method for accessing all-cis-(multi)fluorinated piperidines is the rhodium-catalyzed dearomatization–hydrogenation of the corresponding fluoropyridine precursors.[1]

A. Rhodium-Catalyzed Dearomatization–Hydrogenation of Fluoropyridines

This one-pot, two-step process involves the initial dearomatization of the fluoropyridine substrate using a rhodium(I) complex and a hydrosilane or hydroborane reagent, followed by hydrogenation of the resulting diene intermediates.[1] This strategy has been successfully applied to a wide range of substituted fluoropyridines, affording the desired all-cis-fluorinated piperidines in high yields and diastereoselectivities.[1]

Table 1: Synthesis of all-cis-(Multi)fluorinated Piperidines via Rhodium-Catalyzed Dearomatization-Hydrogenation [1]

EntrySubstrate (Fluoropyridine)ProductYield (%)Diastereomeric Ratio (d.r.)
13-Fluoropyridinecis-3-Fluoropiperidine85>20:1
23,5-Difluoropyridinecis,cis-3,5-Difluoropiperidine82>20:1
32-Methyl-3-fluoropyridinecis-2-Methyl-3-fluoropiperidine78>20:1
44-Phenyl-3-fluoropyridinecis-4-Phenyl-3-fluoropiperidine88>20:1

Data extracted from Glorius et al., Nat. Chem. 2019, 11, 264–270.[1]

B. Experimental Protocol: General Procedure for the Rhodium-Catalyzed Dearomatization–Hydrogenation of Fluoropyridines

The following protocol is a representative example for the synthesis of all-cis-(multi)fluorinated piperidines.[1]

Materials:

  • Fluoropyridine substrate (1.0 equiv)

  • [Rh(COD)Cl]₂ (1.0 mol%)

  • Pinacolborane (HBpin) (1.1 equiv)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

  • Hydrogen gas (H₂)

  • Trifluoroacetic anhydride (TFAA) (for derivatization)

  • Triethylamine (Et₃N) (for derivatization)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the fluoropyridine substrate and [Rh(COD)Cl]₂.

  • Add the anhydrous, degassed solvent, followed by the pinacolborane at room temperature.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the designated time for the dearomatization step.

  • After cooling to room temperature, carefully evacuate the argon and backfill with hydrogen gas (1 atm).

  • Stir the mixture under the hydrogen atmosphere at room temperature for the hydrogenation step until complete consumption of the intermediate dienes is observed by GC-MS analysis.

  • For isolation and purification, the reaction mixture is often derivatized. Cool the mixture to 0 °C and add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride.

  • After stirring, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired all-cis-fluorinated piperidine derivative.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification start Start reagents Add Fluoropyridine, [Rh(COD)Cl]₂, Solvent start->reagents hbpin Add Pinacolborane reagents->hbpin dearomatization Dearomatization (e.g., 60 °C) hbpin->dearomatization hydrogenation Hydrogenation (H₂, rt) dearomatization->hydrogenation derivatization Derivatization (TFAA, Et₃N) hydrogenation->derivatization quench Quench (NaHCO₃) derivatization->quench extraction Extraction (DCM) quench->extraction purification Purification (Chromatography) extraction->purification product Final Product purification->product

Figure 1: Experimental workflow for the rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines.

II. Pharmacological Applications of 3-Fluoropiperidine Derivatives

The unique conformational and electronic properties imparted by the fluorine atom make 3-fluoropiperidine derivatives attractive scaffolds for a variety of therapeutic targets.

A. Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists for Migraine

Migraine is a debilitating neurological disorder, and calcitonin gene-related peptide (CGRP) has been identified as a key neuropeptide in its pathophysiology. Antagonists of the CGRP receptor have emerged as a major class of therapeutics for the acute treatment of migraine. A key structural component of a novel CGRP receptor antagonist is a syn-3-fluoro-4-aminopiperidine moiety.[2]

Table 2: Bioactivity of a CGRP Receptor Antagonist Incorporating a 3-Fluoropiperidine Moiety

CompoundTargetAssayIC₅₀ (nM)Reference
CGRP Receptor Antagonist 1CGRP ReceptorRadioligand Binding0.5[2]

Data extracted from Philips and Xiang et al., J. Org. Chem. 2019, 84, 8006-8018.[2]

The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon binding of CGRP, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the physiological effects of CGRP, including vasodilation, which is implicated in migraine pain. CGRP receptor antagonists block this signaling cascade.

cgrp_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CGRP CGRP Receptor CGRP Receptor CGRP->Receptor Binds Antagonist 3-Fluoropiperidine Antagonist Antagonist->Receptor Blocks G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation) Downstream->Response

Figure 2: CGRP receptor signaling pathway and its inhibition by a 3-fluoropiperidine-containing antagonist.

B. Potential Therapeutics for Diabetes Mellitus

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. Certain piperidine derivatives have shown potent α-glucosidase inhibitory activity. While specific data for 3-fluoropiperidine derivatives is emerging, the broader class of functionalized piperidines demonstrates significant potential.

Table 3: α-Glucosidase Inhibitory Activity of Piperidine Derivatives

Compound ClassRepresentative IC₅₀ (µM)
Dihydrofuro[3,2-b]piperidine derivatives0.07 - >20

Note: This data represents a class of piperidine derivatives, highlighting the potential of the scaffold.

The mechanism of action involves the competitive inhibition of α-glucosidase enzymes in the brush border of the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, the rate of glucose release into the bloodstream is slowed.

alpha_glucosidase_inhibition cluster_lumen Small Intestine Lumen cluster_bloodstream Bloodstream Carbohydrates Complex Carbohydrates AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Substrate Glucose Glucose AlphaGlucosidase->Glucose Hydrolyzes Inhibitor 3-Fluoropiperidine Derivative Inhibitor->AlphaGlucosidase Inhibits Absorption Glucose Absorption Glucose->Absorption BloodGlucose Increased Blood Glucose Absorption->BloodGlucose

Figure 3: Mechanism of α-glucosidase inhibition by 3-fluoropiperidine derivatives in the small intestine.

C. Potential Therapeutics for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Cholinesterase inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of symptomatic treatment. Piperidine derivatives have been explored as cholinesterase inhibitors. Furthermore, some cholinesterase inhibitors have been shown to reduce the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.

Table 4: Cholinesterase Inhibitory Activity of Piperidine Derivatives

Compound ClassEnzymeRepresentative IC₅₀ (µM)
N-substituted piperidine-3-carbohydrazide-hydrazonesAcetylcholinesterase (AChE)4.32
N-substituted piperidine-3-carbohydrazide-hydrazonesButyrylcholinesterase (BuChE)1.27

Note: This data represents a class of piperidine derivatives, highlighting the potential of the scaffold.

The primary mechanism of cholinesterase inhibitors is to increase the levels of acetylcholine in the synaptic cleft by inhibiting the enzymes responsible for its degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This enhances cholinergic neurotransmission. A potential secondary mechanism involves the interaction of these inhibitors with the peripheral anionic site (PAS) of AChE, which can influence the aggregation of Aβ peptides.

alzheimers_mechanism cluster_synapse Cholinergic Synapse cluster_abeta Amyloid-beta Pathology ACh_release Acetylcholine (ACh) Release ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse Cholinesterase AChE / BuChE ACh_synapse->Cholinesterase Degradation ACh_receptor Postsynaptic ACh Receptor ACh_synapse->ACh_receptor Binds Inhibitor 3-Fluoropiperidine Derivative Inhibitor->Cholinesterase Inhibits Cholinesterase_PAS AChE Peripheral Anionic Site (PAS) Inhibitor->Cholinesterase_PAS May Interfere Neurotransmission Enhanced Neurotransmission ACh_receptor->Neurotransmission Abeta_monomers Aβ Monomers Abeta_aggregates Aβ Aggregates (Plaques) Abeta_monomers->Abeta_aggregates Aggregation Cholinesterase_PAS->Abeta_aggregates Promotes

Figure 4: Dual mechanism of action of 3-fluoropiperidine derivatives in Alzheimer's disease.

III. Conclusion

3-Fluoropiperidine derivatives represent a highly valuable and versatile class of compounds in drug discovery. Efficient and stereoselective synthetic methods, such as the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines, have made these building blocks more accessible. The unique properties conferred by the 3-fluoro substituent have led to their incorporation into potent CGRP receptor antagonists for the treatment of migraine. Furthermore, the broader piperidine scaffold shows significant promise for the development of novel therapeutics for diabetes and Alzheimer's disease. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the biological roles of these fluorinated heterocycles continues to grow, so too will their impact on the discovery of new and improved medicines.

References

Exploratory

In-depth Technical Guide: Safety Profile of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for laboratory research and development settings. It is not a substitute for a manufacturer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory research and development settings. It is not a substitute for a manufacturer's Safety Data Sheet (SDS). Always consult the official SDS for the most current and comprehensive safety information before handling this compound. The information herein is compiled from available data and, where specific data for the title compound is unavailable, inferred from structurally similar compounds.

Chemical Identification

ParameterValue
Chemical Name tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate
CAS Number 1268520-95-1[1][2][3]
Molecular Formula C10H19FN2O2[4]
Molecular Weight 218.27 g/mol [4]
Structure
Synonyms trans-4-(Boc-amino)-3-fluoropiperidine, tert-Butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate[2]

Hazard Identification and GHS Classification

While a comprehensive, official Safety Data Sheet for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is not publicly available, information from chemical suppliers provides the following GHS classification.

Signal Word: Warning

Hazard Pictograms:

  • alt text

Hazard Statements:

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Statements:

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Handling

Detailed experimental protocols for the synthesis of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate are proprietary and not publicly available. However, based on the known reactivity of similar carbamate compounds, the synthesis likely involves the reaction of (3R,4R)-3-fluoropiperidin-4-amine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base.

General Laboratory Handling Workflow

The following workflow is a general guideline for handling this compound based on its GHS classification.

GHS_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Safety glasses/goggles - Lab coat - Nitrile gloves prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood handle_weigh Weigh solid compound carefully to avoid dust prep_hood->handle_weigh prep_spill Prepare spill kit for amines and fluorinated compounds handle_dissolve Dissolve in an appropriate solvent under inert atmosphere if necessary handle_weigh->handle_dissolve cleanup_decon Decontaminate surfaces with a suitable solvent handle_dissolve->cleanup_decon cleanup_waste Dispose of waste in a properly labeled hazardous waste container cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE cleanup_waste->cleanup_ppe First_Aid_Measures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhalation_action Move to fresh air. Keep comfortable for breathing. Seek medical attention. exposure->inhalation_action Inhalation skin_action Wash with plenty of water. If irritation occurs, seek medical advice. exposure->skin_action Skin eye_action Rinse cautiously with water for several minutes. Remove contact lenses. If irritation persists, seek medical advice. exposure->eye_action Eye ingestion_action Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. exposure->ingestion_action Ingestion

References

Protocols & Analytical Methods

Method

Boc deprotection of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

An essential procedure in modern synthetic and medicinal chemistry is the removal of the tert-butoxycarbonyl (Boc) protecting group. For researchers and drug development professionals, the is a critical step in synthesiz...

Author: BenchChem Technical Support Team. Date: December 2025

An essential procedure in modern synthetic and medicinal chemistry is the removal of the tert-butoxycarbonyl (Boc) protecting group. For researchers and drug development professionals, the is a critical step in synthesizing the versatile building block, (3R,4R)-3-fluoropiperidin-4-amine. This fluorinated piperidine scaffold is of significant interest in the development of novel therapeutics due to the unique conformational and electronic properties imparted by the fluorine atom.

The most common method for Boc deprotection involves acid-catalyzed hydrolysis.[1] The mechanism is initiated by the protonation of the carbamate oxygen by a strong acid. This is followed by the fragmentation of the protecting group into the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[1][2] The resulting tert-butyl cation is typically scavenged or eliminates a proton to form isobutylene gas.[1]

Comparative Analysis of Boc Deprotection Methods

The selection of a deprotection reagent is crucial and depends on the substrate's sensitivity and the presence of other functional groups. Various acidic reagents are effective for cleaving the Boc group.[1] Below is a summary of common conditions.

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)10-50% (v/v) or neat0 °C to Room Temp30 min - 4 hHighly effective and common; volatile byproducts are easily removed.[3][4][5] Requires careful handling due to corrosiveness.
Hydrochloric Acid (HCl) 1,4-Dioxane, Ethyl Acetate, Methanol4 M solutionRoom Temp1 - 12 hA common and cost-effective alternative to TFA.[3][6] The product is isolated as a stable hydrochloride salt.
Oxalyl Chloride Methanol3-5 equivalentsRoom Temp1 - 4 hA mild method for selective N-Boc deprotection on a diverse set of substrates.[7] Sputtering may be observed upon addition.[7]
Thermal (Acid-Free) 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)N/A (Solvent)Reflux or Microwave (150 °C)5 min - 1 hAvoids strong acids, which can be beneficial for sensitive substrates.[8][9] Reaction times are significantly accelerated with microwave assistance.[9]
Aqueous Phosphoric Acid Water/Acetonitrile85%60-80 °C1 - 5 hAn environmentally benign and mild reagent that tolerates many other protecting groups like Cbz and benzyl esters.[10]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for the removal of the Boc group.[5]

Materials:

  • tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (5-10 equivalents, typically 20-50% v/v) to the stirred solution.[3][5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[11]

  • Work-up:

    • Upon completion, concentrate the mixture under reduced pressure to remove excess DCM and TFA.[3][11]

    • Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine.[11]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, (3R,4R)-3-fluoropiperidin-4-amine.[11] Further purification can be performed via chromatography if required.

Boc Deprotection Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation start_mat Boc-Protected Amine in DCM ice_bath Cool to 0°C start_mat->ice_bath add_tfa Add TFA (20-50% v/v) ice_bath->add_tfa react Stir at RT (0.5 - 2h) add_tfa->react monitor Monitor by TLC / LC-MS react->monitor concentrate Concentrate (Remove excess TFA) monitor->concentrate wash Wash with NaHCO3 & Brine concentrate->wash dry Dry (Na2SO4) & Filter wash->dry final_product Final Product: Deprotected Amine dry->final_product

A general workflow for the Boc deprotection of an amine using TFA/DCM.
Protocol 2: Deprotection using HCl in 1,4-Dioxane

This protocol is a common alternative that yields the hydrochloride salt of the amine, which can be advantageous for stability and handling.

Materials:

  • tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

  • 4 M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable solvent like methanol or DCM, or use it neat.

  • Acid Addition: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the starting material.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt will precipitate out of the solution.

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Isolation:

    • Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.

    • Collect the resulting solid by filtration.

    • Wash the solid with cold diethyl ether to remove non-polar impurities.[1]

    • Dry the collected solid under vacuum to obtain (3R,4R)-3-fluoropiperidin-4-amine as its dihydrochloride salt.

Analytical Methods for Validation

Confirming the complete removal of the Boc group is a critical quality control step.[11][12] A combination of chromatographic and spectroscopic techniques provides the most reliable validation.[12]

TechniquePrincipleKey Indicator of Boc RemovalAdvantagesDisadvantages
¹H NMR Measures the magnetic environment of protons.Disappearance of the characteristic singlet of the nine tert-butyl protons, typically around 1.4-1.5 ppm.[12]Provides unambiguous and quantitative confirmation.[12]The N-H proton signal of the deprotected amine can be broad or difficult to observe.[12]
¹³C NMR Measures the magnetic environment of carbon atoms.Disappearance of signals for the quaternary (~80 ppm) and methyl carbons (~28 ppm) of the t-butyl group.[12]Definitive confirmation of carbon skeleton changes.Less sensitive and requires more sample than ¹H NMR.
FTIR Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹.[12]Fast and simple qualitative check.Not quantitative; other carbonyls in the molecule can interfere.
Mass Spec (MS) Measures the mass-to-charge ratio of ions.A mass difference of -100.12 amu corresponding to the loss of the Boc group (C₅H₉O₂).[12]Confirms the molecular weight of the product.Does not provide information on purity without being coupled to a separation technique (e.g., LC-MS).
TLC Separates components based on polarity.The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.[11]Rapid, simple, and cost-effective for monitoring reaction progress.[11]Not quantitative and provides limited structural information.

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protonated [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example.png"SCALE="TRUE"/>TD>TR><TR><TD>Protonated CarbamateTD>TR>TABLE> >, image="https://via.placeholder.com/180x100.png/F1F3F4/202124?text=Protonated%20Intermediate" shape=plaintext];

carbamic_acid [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example.png"SCALE="TRUE"/>TD>TR><TR><TD>Carbamic AcidTD>TR>TABLE> >, image="https://via.placeholder.com/180x100.png/F1F3F4/202124?text=R-NH-COOH" shape=plaintext];

amine [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example.png"SCALE="TRUE"/>TD>TR><TR><TD>Free AmineTD>TR>TABLE> >, image="https://via.placeholder.com/120x100.png/F1F3F4/202124?text=R-NH3+" shape=plaintext];

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// Define Edges start -> protonated [label="+ H⁺ (Acid)", color="#4285F4"]; protonated -> inv1 [dir=none, color="#EA4335"]; inv1 -> carbamic_acid [label="Fragmentation", color="#EA4335"]; inv1 -> { rank=same; tbutyl [label="t-Butyl Cation", shape=plaintext, fontcolor="#5F6368"]; } [label="- (CH₃)₃C⁺", color="#EA4335"];

carbamic_acid -> inv2 [dir=none, color="#34A853"]; inv2 -> amine [label="Decarboxylation", color="#34A853"]; inv2 -> { rank=same; co2 [label="CO₂", shape=plaintext, fontcolor="#5F6368"]; } [label="- CO₂", color="#34A853"];

// Replace placeholder URLs with actual chemical structure images if possible // For this example, text placeholders are used. start [image="https://via.placeholder.com/180x100.png/F1F3F4/202124?text=R-NH-Boc"]; protonated [image="https://via.placeholder.com/200x120.png/F1F3F4/202124?text=Protonated%20Intermediate"]; carbamic_acid [image="https://via.placeholder.com/180x100.png/F1F3F4/202124?text=R-NH-COOH"]; amine [image="https://via.placeholder.com/120x100.png/F1F3F4/202124?text=R-NH3+"]; }

The acid-catalyzed mechanism for the removal of a Boc protecting group.

References

Application

Application Notes and Protocols for the Reaction of (3R,4R)-3-Fluoropiperidin-4-amine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals Introduction (3R,4R)-3-fluoropiperidin-4-amine is a valuable chiral building block in medicinal chemistry. The presence of a fluorine atom vicinal to the am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-fluoropiperidin-4-amine is a valuable chiral building block in medicinal chemistry. The presence of a fluorine atom vicinal to the amino group significantly influences the pKa of the amine, which can be leveraged to modulate the pharmacological properties of drug candidates, such as improving metabolic stability, binding affinity, and in vivo safety profiles.[1] This document provides detailed application notes and experimental protocols for the reaction of (3R,4R)-3-fluoropiperidin-4-amine with various electrophiles, including acylation, alkylation, reductive amination, sulfonylation, and the formation of ureas and thioureas.

General Considerations

The reactivity of the primary amine at the C4 position of the (3R,4R)-3-fluoropiperidin-4-amine scaffold is influenced by the electron-withdrawing effect of the adjacent fluorine atom. This can decrease the nucleophilicity of the amine compared to its non-fluorinated counterpart. Therefore, reaction conditions may need to be adjusted accordingly, for instance, by using more reactive electrophiles, catalysts, or slightly elevated temperatures. For many applications, the piperidine nitrogen is protected, commonly with a tert-butoxycarbonyl (Boc) group, to ensure selective reaction at the C4-amino group. The protocols provided below assume the use of N-Boc protected (3R,4R)-3-fluoropiperidin-4-amine unless otherwise specified.

Reaction with Electrophiles: Protocols and Data

N-Acylation (Amide Formation)

N-acylation of (3R,4R)-3-fluoropiperidin-4-amine with acyl chlorides or acid anhydrides is a straightforward method to introduce a wide range of functional groups. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Experimental Protocol:

  • Dissolve N-Boc-(3R,4R)-3-fluoropiperidin-4-amine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ElectrophileBaseSolventTime (h)Yield (%)Reference
Benzoyl chlorideTEADCM4>95General Protocol
Acetic anhydrideDIPEADCM2>95General Protocol
Propionyl chlorideTEADMF6~95[2]
N-Alkylation

Direct N-alkylation of the C4-amino group can be challenging due to the potential for over-alkylation. Reductive amination offers a more controlled approach to introduce alkyl substituents.

Experimental Protocol (Reductive Amination):

  • Dissolve N-Boc-(3R,4R)-3-fluoropiperidin-4-amine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol, 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE1285-95[3][4]
AcetoneNaBH₃CNMeOH2480-90[3][4]
CyclohexanoneNaBH(OAc)₃THF1685-95[3][4]
N-Sulfonylation (Sulfonamide Formation)

Reaction with sulfonyl chlorides provides stable sulfonamide derivatives, a common motif in medicinal chemistry.

Experimental Protocol:

  • Dissolve N-Boc-(3R,4R)-3-fluoropiperidin-4-amine (1.0 eq.) in a suitable solvent like DCM or pyridine.

  • Add a base such as triethylamine (1.5 eq.) or use pyridine as the solvent and base.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water, 1N HCl (if a tertiary amine base was used), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.[5][6]

ElectrophileBaseSolventTime (h)Yield (%)Reference
Methanesulfonyl chlorideTEADCM4>90[5]
Benzenesulfonyl chloridePyridinePyridine12>90[5]
p-Toluenesulfonyl chlorideTEADCM6>90[6]
Urea and Thiourea Formation

The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Experimental Protocol (Urea/Thiourea Synthesis):

  • Dissolve N-Boc-(3R,4R)-3-fluoropiperidin-4-amine (1.0 eq.) in an aprotic solvent such as DCM, THF, or DMF.

  • Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq.) at room temperature.

  • Stir the reaction mixture for 1-12 hours. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If a precipitate forms, it can be collected by filtration, washed with the reaction solvent, and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ElectrophileSolventTime (h)Yield (%)Reference
Phenyl isocyanateDCM2>95General Protocol
Methyl isothiocyanateTHF4>95[7]
Ethyl isocyanateDMF3>95General Protocol

Visualizations

Reaction Workflow

Reaction_Workflow cluster_start Starting Material cluster_reactions Electrophilic Reactions cluster_products Products start (3R,4R)-3-Fluoropiperidin-4-amine (N-Boc protected) acylation N-Acylation (Acyl Halides, Anhydrides) start->acylation Base alkylation N-Alkylation (Reductive Amination) start->alkylation RCHO, NaBH(OAc)3 sulfonylation N-Sulfonylation (Sulfonyl Chlorides) start->sulfonylation Base urea Urea/Thiourea Formation (Isocyanates, Isothiocyanates) start->urea amide Amides acylation->amide sec_amine Secondary Amines alkylation->sec_amine sulfonamide Sulfonamides sulfonylation->sulfonamide urea_prod Ureas/Thioureas urea->urea_prod

Caption: General workflow for the reaction of N-Boc-(3R,4R)-3-fluoropiperidin-4-amine with various electrophiles.

Reductive Amination Pathway

Reductive_Amination amine N-Boc-(3R,4R)-3-Fluoropiperidin-4-amine imine Iminium Ion Intermediate amine->imine + carbonyl Aldehyde/Ketone (R-C(=O)-R') carbonyl->imine H+ cat. product N-Alkyl-(3R,4R)-3-Fluoropiperidin-4-amine imine->product Reduction reducing_agent NaBH(OAc)3 reducing_agent->imine

References

Method

Application Notes and Protocols: Tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is a key building block in modern medicinal chemistry, primarily recognized for its role...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is a key building block in modern medicinal chemistry, primarily recognized for its role in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. The strategic incorporation of the fluorinated piperidine moiety can significantly influence the physicochemical and pharmacokinetic properties of the resulting drug candidates, such as metabolic stability and cell permeability.

The carbamate functional group is a prevalent structural motif in numerous approved therapeutic agents. In the context of this building block, the tert-butyl carbamate (Boc) group serves as a protecting group for the amine, allowing for controlled and site-selective reactions during the synthesis of more complex molecules. The fluorine atom on the piperidine ring is a critical feature, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate properties like lipophilicity, basicity, and metabolic stability.

Applications in Drug Discovery

The primary application of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is in the synthesis of the linker component of PROTACs. A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The (3R,4R)-3-fluoropiperidin-4-yl moiety, derived from the title compound, can be incorporated into the linker to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Modulate Lipophilicity and Permeability: Fluorine substitution can alter the lipophilicity of the linker, which in turn affects the overall solubility and cell membrane permeability of the PROTAC.

  • Introduce Conformational Constraints: The rigid piperidine ring can introduce a degree of conformational rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.

While specific, publicly available examples of PROTACs synthesized from this exact building block are limited, its classification as a "Protein Degrader Building Block" by commercial suppliers strongly points to its use in this rapidly evolving field of drug discovery.

Experimental Protocols

The following are representative protocols for the utilization of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate in the synthesis of a PROTAC linker and its subsequent conjugation.

Protocol 1: Deprotection of the Boc Group

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to liberate the free amine for subsequent coupling reactions.

Materials:

  • Tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate (1.0 eq) in dichloromethane (10 mL/mmol).

  • To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, (3R,4R)-3-fluoropiperidin-4-amine, which can be used in the next step without further purification.

Protocol 2: Amide Coupling to a Linker Moiety

Objective: To couple the deprotected (3R,4R)-3-fluoropiperidin-4-amine with a carboxylic acid-containing linker component.

Materials:

  • (3R,4R)-3-fluoropiperidin-4-amine (from Protocol 1)

  • Carboxylic acid linker precursor (e.g., a PEG-based linker with a terminal carboxyl group)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid linker precursor (1.0 eq) in DMF (10 mL/mmol).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of (3R,4R)-3-fluoropiperidin-4-amine (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.

Data Presentation

Compound ID Target Protein E3 Ligase Binding Affinity (Target, Kd, nM) Binding Affinity (E3 Ligase, Kd, nM) Degradation (DC50, nM) Max Degradation (Dmax, %)
PROTAC-XFpe.g., BTKe.g., CRBNData to be determinedData to be determinedData to be determinedData to be determined
PROTAC-YFpe.g., IRAK4e.g., VHLData to be determinedData to be determinedData to be determinedData to be determined

Table 1: Representative Data Table for Biological Evaluation of PROTACs Incorporating a (3R,4R)-3-fluoropiperidin-4-yl Moiety.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Target Protein (e.g., Kinase) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Recruitment Ub_POI Ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC.

Synthetic_Workflow Start tert-butyl N-[(3R,4R)-3- fluoropiperidin-4-yl]carbamate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Intermediate (3R,4R)-3-fluoropiperidin-4-amine Deprotection->Intermediate Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Linker_COOH Linker Precursor with Carboxylic Acid Activation Carboxylic Acid Activation (e.g., HATU, DIPEA) Linker_COOH->Activation Activation->Amide_Coupling Coupled_Product Linker-Fluoropiperidine Conjugate Amide_Coupling->Coupled_Product Final_Assembly Final PROTAC Assembly (e.g., further coupling steps) Coupled_Product->Final_Assembly Warhead Target Protein Ligand (Warhead) Warhead->Final_Assembly E3_Ligand E3 Ligase Ligand E3_Ligand->Final_Assembly Final_PROTAC Final PROTAC Molecule Final_Assembly->Final_PROTAC

Caption: Representative synthetic workflow for PROTAC synthesis.

Application

Application of Fluorinated Piperidines in Drug Design: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to optimize their pharmacological profiles. The pipe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to optimize their pharmacological profiles. The piperidine scaffold, a ubiquitous feature in many approved drugs, is a prime target for fluorination to enhance properties such as metabolic stability, target affinity, and bioavailability. This document provides a detailed overview of the application of fluorinated piperidines in drug design, including their synthesis, impact on key physicochemical and pharmacological properties, and protocols for relevant experimental assays.

Impact of Fluorination on Physicochemical Properties

The strategic incorporation of fluorine atoms into the piperidine ring can significantly modulate its physicochemical properties, which in turn influences the pharmacokinetic and pharmacodynamic behavior of a drug candidate.

Basicity (pKa)

Fluorination generally leads to a decrease in the basicity of the piperidine nitrogen. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which reduces the electron density on the nitrogen, making it less likely to accept a proton. The magnitude of this effect is dependent on the position and number of fluorine atoms relative to the nitrogen. A lower pKa can be advantageous in drug design as it may reduce interactions with the hERG potassium channel, a common cause of cardiotoxicity.[1][2]

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can subtly alter the logP, the introduction of a trifluoromethyl (CF3) group generally increases lipophilicity.[3] The change in logP is also influenced by the position of the fluorine atom and its impact on the molecule's overall conformation and intramolecular interactions. The modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparative Physicochemical Properties of Fluorinated and Non-Fluorinated Piperidine Analogues

Compound/AnaloguePosition of FluorinepKalogPReference
Piperidine-11.121.1[Calculated]
3-Fluoropiperidine3~9.5-10.5-[4]
4-Fluoropiperidine4~10.0-10.8-[4]
3,3-Difluoropiperidine3,3~7.5-8.5-[4]
Bicyclic Piperidine AnalogueNon-fluorinated10.81.5[4]
gem-Difluorinated Bicyclic Analoguegem-Difluoro8.61.7[4]

Note: The pKa and logP values are approximate and can vary depending on the specific measurement conditions and the rest of the molecular structure. The data presented is a compilation from various sources to illustrate the general trends.

Enhancement of Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to improve their metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing metabolically labile C-H bonds with C-F bonds, the half-life of a drug can be extended, leading to improved bioavailability and potentially reduced dosing frequency.[3]

Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogues

Compound ClassCompound/AnalogueDescriptiont½ (min) in Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
Piperazine AnalogueLead CompoundNon-fluorinated2-3High[5]
Piperazine AnalogueFluorinated Analogue"Fluorine-blocked" at para-position>100Low[5]
Piperidine AnaloguesSeries 20a-dFluorinatedImproved stability vs. piperazine analoguesNot specified[6]

Note: This table provides a qualitative and semi-quantitative comparison based on available literature. Direct quantitative comparisons are often study-dependent.

Experimental Protocols

Synthesis of Fluorinated Piperidines

A common and efficient method for the synthesis of fluorinated piperidines is the hydrogenation of commercially available fluoropyridines.[7]

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the fluoropyridine substrate in a suitable solvent such as methanol (MeOH).

  • Acid Addition: Add a Brønsted acid, for example, an aqueous solution of hydrochloric acid (HCl), to protonate the substrate and product.[7]

  • Catalyst Addition: Carefully add a heterogeneous catalyst, such as 20 wt% Palladium(II) hydroxide on carbon (Pd(OH)₂/C).[7]

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr shaker) and stir vigorously at room temperature.[8][9][10]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[9]

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by an appropriate method, such as column chromatography or distillation, to yield the desired fluorinated piperidine.

G cluster_synthesis Synthesis Workflow Fluoropyridine Fluoropyridine Substrate Dissolution Dissolve in Solvent (e.g., MeOH) Fluoropyridine->Dissolution Acidification Add Brønsted Acid (e.g., HCl) Dissolution->Acidification Catalyst Add Pd(OH)₂/C Catalyst Acidification->Catalyst Hydrogenation Hydrogenate (H₂ atmosphere) Catalyst->Hydrogenation Monitoring Monitor Reaction (TLC/LC-MS) Hydrogenation->Monitoring Filtration Filter through Celite Monitoring->Filtration Purification Purify Product Filtration->Purification G cluster_ache AChE Inhibition Assay AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (ATCI) TNB TNB (Yellow) Thiocholine->TNB reacts with DTNB DTNB Inhibitor Fluorinated Piperidine Inhibitor Inhibitor->AChE inhibits G cluster_herg hERG Assay Workflow Cell_Culture Culture hERG-expressing cells Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Baseline Record Baseline hERG Current Patch_Clamp->Baseline Compound_App Apply Test Compound (Fluorinated Piperidine) Baseline->Compound_App Record_Current Record hERG Current at different concentrations Compound_App->Record_Current Data_Analysis Analyze Data and Determine IC₅₀ Record_Current->Data_Analysis

References

Method

Application Notes and Protocols for Amide Bond Formation via Carboxylic Acid Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction The formation of an amide bond through the coupling of a carboxylic acid and an amine is a fundamental and widely utilized transformation in or...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond through the coupling of a carboxylic acid and an amine is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development.[1][2][3] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2][4] To facilitate this crucial reaction, a diverse array of coupling reagents has been developed to activate the carboxylic acid, thereby making it susceptible to nucleophilic attack by the amine.[1][4]

This document provides a comprehensive guide to common experimental procedures for amide bond formation, with a focus on three major classes of widely used coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts. Detailed protocols, comparative data, and mechanistic diagrams are presented to assist researchers in selecting the most suitable conditions for their specific synthetic challenges.

Comparison of Common Coupling Reagents

The choice of a coupling reagent is a critical parameter that influences reaction efficiency, yield, reaction time, and the potential for side reactions, most notably the racemization of chiral centers.[3] The following table summarizes the characteristics and performance of several common coupling reagents to facilitate an informed selection.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide)NHS or HOBtNone or mild base (e.g., DIPEA)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, suitable for aqueous and organic media.[2][5]Racemization (suppressed by additives), formation of N-acylurea.[1][5]
PyBOP (Phosphonium Salt)(HOBt can be added)DIPEA or Et3NDMF, CH2Cl21-16 hoursHighHigh efficiency, rapid reactions.[6][7]Byproducts can be challenging to remove.[7]
HBTU (Uronium Salt)(HOBt or HOAt can be added)DIPEADMF1-12 hoursHighHigh coupling efficiency, minimizes racemization.[8][9]Byproducts can be challenging to remove.
HATU (Uronium/Aminium Salt)None requiredDIPEADMF1-4 hoursHighFaster and more efficient than HBTU, less racemization.[2][5]Higher cost compared to other reagents.

Experimental Protocols

The following are detailed protocols for common amide coupling reactions. These should be considered as general guidelines and may require optimization based on the specific substrates being used.

Protocol 1: Amide Coupling using EDC and NHS

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in an organic solvent using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to suppress racemization and improve efficiency.[10]

Materials:

  • Carboxylic acid

  • Amine

  • EDC (1.2 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[2]

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the active NHS ester.[2]

  • Amine Coupling:

    • Add the amine (1.0-1.2 equivalents) to the solution of the activated carboxylic acid.

    • Continue to stir the reaction at room temperature for 2-12 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel, recrystallization, or distillation as appropriate.[11]

Protocol 2: Amide Coupling using PyBOP

This protocol outlines the use of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), a phosphonium salt-based coupling reagent.

Materials:

  • Carboxylic acid

  • Amine

  • PyBOP (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5-2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • 10% aqueous citric acid

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • To a solution of the carboxylic acid (1 equivalent), amine (1.2 equivalents), and DIPEA or Et₃N (1.5 equivalents) in anhydrous DMF (approximately 10 volumes) at 0 °C, add PyBOP (1.2 equivalents).[6]

    • Allow the reaction to warm to room temperature and stir overnight.[6][7]

  • Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent such as CH₂Cl₂ (20 volumes).[6]

    • Wash the organic layer successively with 10% citric acid, water (twice), saturated NaHCO₃ solution, and brine.[6]

    • Dry the resulting organic layer over anhydrous sodium sulphate, filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude product by column chromatography.[6]

Protocol 3: Amide Coupling using HBTU

This protocol details the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a common uronium salt-based coupling reagent.

Materials:

  • Carboxylic acid

  • Amine

  • HBTU (1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (3.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • 10% aqueous citric acid

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • To a suspension of the carboxylic acid (1 equivalent), amine (1.1 equivalents), and DIPEA (3.5 equivalents) in anhydrous DMF (10 volumes), add HBTU (1.5 equivalents).[9]

    • Stir the mixture at room temperature for 12 hours.[9]

  • Monitoring:

    • Monitor the reaction by TLC.[9]

  • Work-up:

    • Dilute the reaction mixture with EtOAc or CH₂Cl₂ (10 volumes).[9]

    • Wash the organic layer successively with 10% citric acid, saturated NaHCO₃ solution, water (twice), and brine.[9]

    • Dry the organic layer using anhydrous sodium sulphate, filter, and concentrate under reduced pressure.[9]

  • Purification:

    • Purify the crude product by column chromatography.[9]

Visualizations

The following diagrams illustrate the general workflow for amide coupling reactions and the mechanistic pathways of different classes of coupling reagents.

G cluster_workflow General Experimental Workflow for Amide Coupling A 1. Dissolve Carboxylic Acid in Anhydrous Solvent B 2. Add Coupling Reagent and optionally an Additive A->B C 3. Add Base (if required) B->C D 4. Add Amine C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Drying and Concentration F->G H 8. Purification (Chromatography, Recrystallization) G->H I Final Amide Product H->I

Caption: A generalized workflow for solution-phase amide coupling reactions.

G cluster_mechanisms Activation Mechanisms of Common Coupling Reagents CarboxylicAcid Carboxylic Acid (R-COOH) EDC Carbodiimide (e.g., EDC) CarboxylicAcid->EDC Activation PyBOP Phosphonium Salt (e.g., PyBOP) CarboxylicAcid->PyBOP Activation HBTU Uronium/Aminium Salt (e.g., HBTU, HATU) CarboxylicAcid->HBTU Activation Amine Amine (R'-NH2) Amide Amide (R-CONH-R') Amine->Amide O_Acylisourea O-Acylisourea Intermediate EDC->O_Acylisourea O_Acylisourea->Amine Nucleophilic Attack NHS_Ester NHS-Ester (with NHS additive) O_Acylisourea->NHS_Ester with NHS NHS_Ester->Amine Nucleophilic Attack Acylphosphonium Acylphosphonium Intermediate PyBOP->Acylphosphonium Acylphosphonium->Amine Nucleophilic Attack OBt_Ester OBt/OAt-Ester Intermediate HBTU->OBt_Ester OBt_Ester->Amine Nucleophilic Attack

Caption: Simplified mechanisms of carboxylic acid activation by different classes of coupling reagents.

References

Application

Application Notes and Protocols: Synthesis and Evaluation of Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the practical application of synthesizing and evaluating enzyme inhibitors, using the well-estab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical application of synthesizing and evaluating enzyme inhibitors, using the well-established drug Donepezil as a primary example. Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Its inhibition increases acetylcholine levels in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[2][3]

Synthesis of Donepezil Analogs

The synthesis of Donepezil and its analogs is a critical aspect of research aimed at developing improved therapeutic agents for Alzheimer's disease.[4][5] The general synthetic strategy often involves the condensation of an indanone moiety with an N-benzylpiperidine fragment.[6][7] Modifications to these core structures have been explored to enhance inhibitory potency and selectivity.[8][9]

Experimental Protocol: Synthesis of a 1-Aryldonepezil Analog

This protocol describes a palladium-catalyzed Suzuki reaction to synthesize a 1-aryldonepezil analog, as an example of the chemical synthesis of a Donepezil derivative.[9]

Materials:

  • Donepezil

  • Sodium hexamethyldisilazide (NaHMDS)

  • N-Phenylbis(trifluoromethanesulfonimide) (Tf2NPh)

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Arylboronic acid

  • Potassium phosphate (K3PO4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous 1,4-dioxane

  • Argon gas

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Preparation of OTf-donepezil:

    • Dissolve Donepezil (1.0 mmol) in anhydrous THF (5 ml).

    • Cool the solution to -78°C.

    • Add a solution of NaHMDS (1.2 mmol) in THF (5 ml) dropwise.

    • Stir the mixture for 1 hour at -78°C.

    • Add a solution of Tf2NPh (1.2 mmol) in THF (2 ml).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain OTf-donepezil.

  • Suzuki Coupling:

    • In a reaction tube, add Pd(OAc)2 (5.0 mol %) and PCy3 (12.0 mol %) to anhydrous THF (1.0 ml) under an argon atmosphere.

    • Stir the mixture at 30°C for 2 hours to form the catalyst solution.

    • In a separate reaction vessel, add OTf-donepezil (0.2 mmol), arylboronic acid (0.3 mmol), and K3PO4 (0.4 mmol) to anhydrous 1,4-dioxane (2.0 ml).

    • Add the prepared catalyst solution to this mixture.

    • Heat the reaction mixture at 80°C for 12 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter.

    • Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the 1-aryldonepezil analog.

Evaluation of Acetylcholinesterase Inhibition

The inhibitory activity of synthesized compounds against acetylcholinesterase is a key determinant of their potential therapeutic efficacy. The most common method for this evaluation is the Ellman's method, a colorimetric assay that measures the activity of AChE.[10][11]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol outlines the procedure for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compound (e.g., Donepezil analog) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Phosphate buffer

      • AChE solution

      • DTNB solution

      • Test compound solution at various concentrations (or solvent for control).

    • Pre-incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a specific duration (e.g., 10-15 minutes).[11]

    • Initiate the enzymatic reaction by adding the ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at a specific wavelength (typically 405-412 nm) over a set period (e.g., 5-10 minutes) using a microplate reader.[11] The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine released from the hydrolysis of ATCI by AChE.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • From the resulting dose-response curve, determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The following table summarizes the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of Donepezil and some of its synthesized analogs, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). Lower IC50 values indicate higher potency.

CompoundTarget EnzymeIC50 (nM)Reference
Donepezil Human AChE11 - 40.2[2][12]
Donepezil Equine Serum BuChE1230[4]
Analog 5a AChE0.11[2]
Analog 5c AChE0.46[2]
Analog 45a AChE1.9[2]
Analog w18 eeAChE220[4]
Analog w18 eqBuChE1230[4]
Analog w18 Human AChE454[4]
4-tert-butylphenyl analog AChE-[9]
3-methylpridinyl analog (12) AChE-[8]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Visualizations

Acetylcholine Signaling Pathway

Acetylcholine is a key neurotransmitter in the central and peripheral nervous systems.[13] In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft.[1][14] In conditions like Alzheimer's disease, there is a deficit in acetylcholine signaling.[3]

Experimental_Workflow node_synthesis Chemical Synthesis (e.g., Suzuki Coupling) node_purification Purification (e.g., Column Chromatography) node_synthesis->node_purification node_characterization Structural Characterization (e.g., NMR, Mass Spectrometry) node_purification->node_characterization node_assay_prep Assay Preparation (Reagents, Dilutions) node_characterization->node_assay_prep node_inhibition_assay Enzyme Inhibition Assay (e.g., Ellman's Method) node_assay_prep->node_inhibition_assay node_data_analysis Data Analysis (IC50 Determination) node_inhibition_assay->node_data_analysis

References

Method

Application Notes and Protocols for Reductive Amination Using a Deprotected Amine

For Researchers, Scientists, and Drug Development Professionals Introduction Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines, which are prevalent motifs in a vast array of pharmaceutical agents.[1][2] This protocol details the direct, or one-pot, reductive amination of a deprotected primary or secondary amine with an aldehyde or ketone. The use of a deprotected amine simplifies the synthetic route by eliminating the need for protection and deprotection steps, thereby improving overall efficiency.[3][4]

The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is subsequently reduced in situ by a mild reducing agent to afford the desired amine.[5][6] This one-pot approach is highly efficient, atom-economical, and amenable to a wide range of substrates.[4][7]

Key Advantages of this Protocol:

  • High Efficiency: A one-pot procedure minimizes handling and purification steps, leading to higher overall yields.[7]

  • Broad Substrate Scope: Applicable to a wide variety of aldehydes, ketones, and primary or secondary amines.[8]

  • Mild Reaction Conditions: The use of selective reducing agents allows for reactions to be carried out at or near room temperature.[9]

  • Functional Group Tolerance: Compatible with a range of sensitive functional groups.[10]

  • Green Chemistry: Reduces waste by eliminating protection/deprotection steps and often utilizes less hazardous reagents compared to other alkylation methods.[11]

Data Presentation

The choice of reducing agent is critical for the success of a reductive amination reaction, influencing reaction time, yield, and substrate compatibility. Below is a comparative summary of commonly used reducing agents for this transformation.

Reducing AgentTypical Solvent(s)Key FeaturesTypical Yield RangeCitations
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, effective for a wide range of aldehydes and ketones, including acid-sensitive substrates. Often the reagent of choice for one-pot reactions due to its high yields and fewer side products.70-95%[8][10][12]
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Selective for the iminium ion over the carbonyl starting material, allowing for convenient one-pot reactions at a slightly acidic pH (around 4-5). Highly toxic and can generate cyanide gas.60-90%[5][12][13]
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)A stronger reducing agent that can also reduce the starting carbonyl compound. Often requires a two-step procedure where the imine is pre-formed before the addition of the reductant to ensure selectivity.50-85%[7][13][14]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the direct reductive amination of a deprotected primary amine with an aldehyde using sodium triacetoxyborohydride (STAB), a widely used and highly effective reducing agent for this transformation.[8][10]

Materials:
  • Aldehyde (1.0 equiv)

  • Deprotected Primary Amine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, as a catalyst for less reactive substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 equiv) and the deprotected primary amine (1.0-1.2 equiv).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M concentration).

  • Catalyst Addition (Optional): For less reactive ketones or amines, a catalytic amount of glacial acetic acid (0.1-0.2 equiv) can be added to facilitate imine formation.[10]

  • Addition of Reducing Agent: Stir the solution at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10-15 minutes. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).

  • Work-up: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with dichloromethane (2 x 20 mL). d. Combine the organic layers and wash with brine. e. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired secondary amine.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of a one-pot reductive amination using a primary amine and an aldehyde.

ReductiveAminationMechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product R1CHO Aldehyde (R¹CHO) Hemiaminal Hemiaminal R1CHO->Hemiaminal Nucleophilic attack R2NH2 Primary Amine (R²NH₂) R2NH2->Hemiaminal ReducingAgent Reducing Agent (e.g., STAB) Product Secondary Amine ReducingAgent->Product Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (catalytic acid) Iminium->Product Reduction

Caption: General mechanism of one-pot reductive amination.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for reductive amination.

ReductiveAminationWorkflow Start Combine Aldehyde and Amine in Solvent ImineFormation Stir for Imine Formation (20-30 min) Start->ImineFormation AddReducer Add Reducing Agent (STAB) ImineFormation->AddReducer Reaction Monitor Reaction (TLC/LC-MS) AddReducer->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Secondary Amine Purify->Product

Caption: Experimental workflow for direct reductive amination.

References

Application

Application Notes and Protocols: The Strategic Use of (3R,4R)-3-Fluoropiperidin-4-amine in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed tactic to optimize physicochem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed tactic to optimize physicochemical and pharmacokinetic properties. The piperidine scaffold, a prevalent heterocyclic motif in numerous pharmaceuticals, is a frequent subject of such modifications. This document focuses on the application of the chiral building block, (3R,4R)-3-fluoropiperidin-4-amine, in Structure-Activity Relationship (SAR) studies. The introduction of a fluorine atom at the 3-position of the piperidine ring, particularly with the syn stereochemistry relative to the 4-amino group, offers a nuanced approach to modulating key drug-like properties. These modifications can lead to enhanced metabolic stability, improved oral bioavailability, and fine-tuned target engagement, while mitigating off-target effects.

One of the most significant impacts of fluorination on the piperidine ring is the modulation of the basicity (pKa) of the piperidine nitrogen. The electron-withdrawing nature of the fluorine atom lowers the pKa of the nearby nitrogen, a modification that can have profound effects on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and potential for off-target liabilities, such as hERG channel inhibition, which is associated with cardiotoxicity.

These application notes will explore the utility of (3R,4R)-3-fluoropiperidin-4-amine in the context of SAR studies for various drug targets, supported by experimental protocols and data.

Key Applications in SAR Studies

The (3R,4R)-3-fluoropiperidin-4-amine moiety is a valuable tool for medicinal chemists to investigate and optimize the following parameters in a lead compound series:

  • Improving Oral Bioavailability: By lowering the pKa of the piperidine nitrogen, fluorination can reduce the degree of ionization at physiological pH. This can lead to improved membrane permeability and, consequently, enhanced oral absorption and bioavailability.

  • Mitigating hERG Liability: A lower pKa can reduce the interaction with the hERG potassium channel, a common off-target that can lead to cardiac arrhythmias. This is a critical step in developing safer drug candidates.

  • Enhancing Target Affinity and Selectivity: The introduction of fluorine can alter the conformation of the piperidine ring and introduce new non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein, potentially leading to increased binding affinity and selectivity.

  • Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block a site of metabolism, thereby increasing the compound's half-life.

Case Study: h5-HT2A Receptor Antagonists

A compelling example of the strategic use of a fluorinated piperidine is in the development of high-affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. In a series of 2-phenyl-3-(piperidin-3-yl)indoles, the introduction of a fluorine atom to the piperidine ring was investigated to improve the pharmacokinetic properties.

Data Presentation
CompoundStructureh5-HT2A Ki (nM)pKaOral Bioavailability (rat, %)
Parent Compound 2-phenyl-3-(piperidin-3-yl)-1H-indole0.54~9.5Low
Fluorinated Analog (17) 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole0.23~8.5Improved
Optimized Lead (22) 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole0.06~8.580

Table 1: Comparison of a parent piperidinyl-indole with its fluorinated analogs, demonstrating the impact of fluorination on binding affinity, pKa, and oral bioavailability.[1][2][3]

The data clearly illustrates that the introduction of fluorine onto the piperidine ring (leading to compound 17) and further optimization on the indole core (compound 22) resulted in a significant enhancement of binding affinity and a remarkable improvement in oral bioavailability.[1][2][3] The reduction in pKa is a key contributor to this improved pharmacokinetic profile.[1][2]

Experimental Protocols

Synthesis of (3R,4R)-3-Fluoropiperidin-4-amine (Illustrative Route)

A detailed, step-by-step synthesis protocol for the core building block is essential for its application in SAR studies. While multiple synthetic routes exist, a representative scheme is outlined below.

G cluster_0 Synthetic Workflow Start N-Boc-4-oxopiperidine Step1 Enantioselective Fluorination Start->Step1 e.g., Cinchona alkaloid catalyst Step2 Stereoselective Reduction Step1->Step2 e.g., NaBH4 Step3 Azide Introduction (SN2) Step2->Step3 1. Mesylation 2. NaN3 Step4 Azide Reduction Step3->Step4 e.g., H2, Pd/C End (3R,4R)-1-Boc-3-fluoropiperidin-4-amine Step4->End

Caption: Illustrative synthetic workflow for (3R,4R)-3-fluoropiperidin-4-amine.

Protocol:

  • Enantioselective Fluorination: N-Boc-4-oxopiperidine is subjected to enantioselective fluorination using an appropriate fluorine source (e.g., N-fluorobenzenesulfonimide) and a chiral catalyst (e.g., a modified cinchona alkaloid) to introduce the fluorine atom at the 3-position with the desired stereochemistry.

  • Stereoselective Reduction: The resulting fluorinated ketone is then reduced stereoselectively, for example with sodium borohydride, to yield the cis-3-fluoro-4-hydroxypiperidine.

  • Introduction of the Amino Group Precursor: The hydroxyl group is converted to a good leaving group (e.g., mesylate), followed by an S_N2 reaction with an azide source (e.g., sodium azide) to introduce the azide group with inversion of stereochemistry, resulting in the desired trans-relationship between the fluorine and azide.

  • Reduction of the Azide: The azide is reduced to the primary amine, for example, by catalytic hydrogenation (H₂, Pd/C), to yield the target (3R,4R)-1-Boc-3-fluoropiperidin-4-amine.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to provide the free amine for subsequent coupling reactions.

Radioligand Binding Assay for h5-HT2A Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the h5-HT(2A) receptor.

G cluster_0 Radioligand Binding Assay Workflow Prep Prepare cell membranes expressing h5-HT2A receptor Incubate Incubate membranes with: - Radioligand (e.g., [3H]ketanserin) - Test compound (various concentrations) Prep->Incubate Separate Separate bound from free radioligand (e.g., rapid filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Data analysis: - Determine IC50 - Calculate Ki Quantify->Analyze cluster_cgrp CGRP Receptor Signaling CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Gs Gαs Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation & Downstream Effects PKA->Vasodilation leads to cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation & Receptor Phosphorylation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-b...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall strategy for synthesizing (3R,4R)-3-fluoropiperidin-4-amine derivatives?

A1: The most prevalent and effective strategy involves the stereoselective hydrogenation of a suitably protected 3-fluoropyridine precursor. This approach avoids direct fluorination of a pre-existing piperidine ring, which is often challenging and lacks stereocontrol. Key methods include the asymmetric hydrogenation of a protected 3-fluoro-4-aminopyridine or the dynamic kinetic asymmetric transamination of a protected 3-fluoro-4-piperidone.[1][2]

Q2: Why is hydrodefluorination a major issue, and how can it be minimized?

A2: Hydrodefluorination, the loss of the fluorine atom during catalytic hydrogenation, is a common side reaction that significantly lowers the yield of the desired product.[2] This occurs when the catalyst promotes the cleavage of the C-F bond. To minimize this, careful selection of the catalyst and reaction conditions is crucial. Using catalysts like Palladium(II) hydroxide on carbon (Pd(OH)₂/C) in the presence of an acid (e.g., HCl) can suppress hydrodefluorination by protonating the nitrogen, which reduces its coordinating ability to the metal center.[3] Some ruthenium and rhodium catalysts have also shown good selectivity, though defluorination can still be an issue.[2]

Q3: Which protecting group strategy is recommended for this synthesis?

A3: A dual protecting group strategy is often necessary. The piperidine nitrogen is typically protected before hydrogenation (e.g., as a benzylpyridinium salt or with a Cbz group) to prevent catalyst poisoning and to help direct stereochemistry.[2][4] After hydrogenation and formation of the 3-fluoro-4-aminopiperidine core, the exocyclic primary amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[5][6][7]

Q4: What are the typical reaction conditions for the final Boc-protection step?

A4: The Boc protection of the primary amine is generally a high-yielding and straightforward reaction. It is typically performed by treating the (3R,4R)-3-fluoropiperidin-4-amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][8] Common conditions include using sodium bicarbonate or triethylamine as the base in solvents like tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic system with water.[5][7] The reaction is usually fast and can be carried out at room temperature.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Problem 1: Low Overall Yield

Symptom: The final isolated yield of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is significantly lower than expected.

Possible Causes & Solutions:

  • Cause A: Significant Hydrodefluorination During Hydrogenation.

    • Diagnosis: Analyze the crude product mixture by LC-MS or GC-MS after the hydrogenation step. Look for a major byproduct with a mass corresponding to the non-fluorinated piperidine analog.

    • Solution:

      • Change Catalyst System: Switch from standard Pd/C to Pearlman's catalyst (Pd(OH)₂/C).

      • Acidic Conditions: Perform the hydrogenation in the presence of an acid like HCl in methanol. This protonates the pyridine ring, reducing catalyst poisoning and favoring hydrogenation over C-F bond cleavage.[3]

      • Catalyst Screening: If hydrodefluorination persists, screen other catalysts such as specific rhodium or ruthenium complexes which have been reported to give good selectivity for similar substrates.[2]

  • Cause B: Incomplete Hydrogenation.

    • Diagnosis: NMR or MS analysis of the crude product shows the presence of starting fluoropyridine or partially reduced dihydropyridine intermediates.

    • Solution:

      • Increase Hydrogen Pressure: Ensure the reaction is performed at a sufficiently high hydrogen pressure (e.g., 50 bar or higher).[9]

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is fully consumed.

      • Check Catalyst Activity: The catalyst may be deactivated. Use fresh, high-quality catalyst and ensure the substrate and solvent are free from poisons (e.g., sulfur compounds).

Problem 2: Poor Diastereoselectivity

Symptom: The final product is a mixture of diastereomers (i.e., not the desired trans 3R,4R configuration).

Possible Causes & Solutions:

  • Cause: Non-Stereoselective Reduction Method.

    • Diagnosis: Chiral HPLC or NMR analysis (using a chiral shift reagent if necessary) of the final product shows multiple stereoisomers.

    • Solution:

      • Employ Asymmetric Hydrogenation: Use a chiral catalyst system. For the related syn-isomer, a Ru-catalyst with a specific phosphine ligand proved effective.[2] A similar screening approach to identify a catalyst for the trans product is recommended.

      • Enzymatic Resolution: Consider an enzymatic approach, such as a dynamic kinetic asymmetric transamination of the corresponding N-protected 3-fluoro-4-piperidone. This can provide high enantiomeric and diastereomeric purity.[1]

      • Substrate Control: The choice of the N-protecting group on the pyridine precursor can influence the direction of hydrogen attack. Experiment with different bulky protecting groups to enhance facial selectivity.

Problem 3: Difficult Purification

Symptom: The crude product is difficult to purify by column chromatography, leading to product loss and low purity.

Possible Causes & Solutions:

  • Cause A: Product Volatility.

    • Diagnosis: Product is lost during solvent removal under high vacuum, even at low temperatures.

    • Solution: The intermediate, unprotected 3-fluoro-4-aminopiperidine, can be volatile. It is highly recommended to perform an in-situ protection (e.g., with Boc₂O) immediately after the hydrogenation and workup, before extensive purification or solvent removal under high vacuum.[10]

  • Cause B: Byproducts with Similar Polarity.

    • Diagnosis: Column chromatography fails to separate the desired product from the hydrodefluorinated byproduct or other stereoisomers.

    • Solution:

      • Optimize Reaction Selectivity: The best solution is to improve the selectivity of the hydrogenation step to minimize the formation of these impurities (see Problem 1 & 2).

      • Derivatization/Recrystallization: If chromatography fails, consider converting the amine intermediate to a crystalline salt (e.g., hydrochloride or tartrate salt) and purifying it by recrystallization before proceeding to the Boc-protection step.

Key Experimental Protocols

Protocol 1: Stereoselective Hydrogenation of N-Protected 3-Fluoro-4-aminopyridinium Salt

This protocol is adapted from methodologies for the hydrogenation of fluoropyridines.[2][3]

  • Substrate Preparation: Synthesize the N-benzyl-3-fluoro-4-aminopyridinium bromide from 3-fluoro-4-aminopyridine and benzyl bromide.

  • Hydrogenation:

    • To a solution of the N-benzyl-3-fluoro-4-aminopyridinium salt in methanol, add 5-10 mol% of 20% Pd(OH)₂/C.

    • Add 1.5 equivalents of aqueous HCl.

    • Place the mixture in a high-pressure autoclave.

    • Pressurize the vessel with hydrogen gas to 50 bar.

    • Stir vigorously at 50-60 °C for 24-48 hours.

    • Monitor the reaction by taking aliquots and analyzing via LC-MS.

  • Work-up:

    • Cool the reaction, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude product contains the de-benzylated (3R,4R)-3-fluoropiperidin-4-amine as its hydrochloride salt. This crude material should be used directly in the next step.

Protocol 2: Boc Protection of (3R,4R)-3-fluoropiperidin-4-amine

This is a general and robust procedure for Boc protection of amines.[5][7]

  • Reaction Setup:

    • Dissolve the crude (3R,4R)-3-fluoropiperidin-4-amine hydrochloride salt from the previous step in a 1:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add 3.0 equivalents of sodium bicarbonate (NaHCO₃) in portions.

    • Add a solution of 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) in THF dropwise over 30 minutes.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction to completion by TLC or LC-MS.

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

Data Summary

Table 1: Comparison of Hydrogenation Conditions and Common Issues

ParameterCondition A (Standard)Condition B (Optimized)Potential Problem Addressed
Catalyst 10% Pd/C20% Pd(OH)₂/CHydrodefluorination
Solvent Methanol / EthanolMethanol-
Additive None1.5 eq. HClHydrodefluorination, Catalyst Poisoning
Pressure 1-10 bar (atm)> 50 barIncomplete Reaction
Temperature Room Temperature50-60 °CSlow Reaction Rate
Typical Yield Variable, often <50%Reported up to 60-70% for related systems[10]Low Overall Yield
Key Byproduct Des-fluoro piperidineMinimized des-fluoro piperidineProduct Purity, Yield Loss

Visual Workflow and Logic Diagrams

Synthesis_Workflow sub sub proc proc prod prod crit crit A 3-Fluoro-4-aminopyridine B N-Protection (e.g., Benzylation) A->B C N-Protected Pyridinium Salt B->C D Stereoselective Hydrogenation C->D Key Stereochemical Step E (3R,4R)-3-Fluoropiperidin-4-amine (Crude Salt) D->E Deprotection occurs in situ F Boc Protection (Boc₂O, Base) E->F G Final Product: tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate F->G

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting_Hydrogenation start Low Yield After Hydrogenation Step check check sol sol start_node Low Yield After Hydrogenation Step check_defluorination Significant Des-Fluoro Byproduct in MS? start_node->check_defluorination check_completion Starting Material Remains? check_defluorination->check_completion No sol_defluorination Use Pd(OH)₂/C with HCl additive. Screen Ru/Rh catalysts. check_defluorination->sol_defluorination Yes sol_completion Increase H₂ pressure (>50 bar). Extend reaction time. Use fresh catalyst. check_completion->sol_completion Yes check_stereo Mixture of Diastereomers? check_completion->check_stereo No sol_stereo Use chiral catalyst system. Consider enzymatic route.

Caption: Troubleshooting logic for the critical hydrogenation step.

References

Optimization

Technical Support Center: Synthesis of Vicinal Fluoroamines

Welcome to the technical support center for the synthesis of vicinal fluoroamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of vicinal fluoroamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these important structural motifs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing vicinal fluoroamines?

A1: The primary methods for synthesizing vicinal fluoroamines include:

  • Hydrofluorination of Aziridines: This method involves the ring-opening of an aziridine with a fluoride source. It is a versatile method with a broad substrate scope.[1][2][3]

  • Aminofluorination of Alkenes: This reaction introduces both an amino group and a fluorine atom across a double bond in a single step.[4][5]

  • Deoxyfluorination of β-Amino Alcohols: This involves the replacement of a hydroxyl group with fluorine in a β-amino alcohol using reagents like DAST (diethylaminosulfur trifluoride).

  • Catalytic Enantioselective Methods: These methods utilize chiral catalysts to control the stereochemistry of the product, which is crucial for pharmaceutical applications.[6][7][8][9][10][11]

Q2: I am getting a low yield in my aziridine hydrofluorination reaction. What are the potential causes and solutions?

A2: Low yields in aziridine hydrofluorination can stem from several factors. A systematic approach to troubleshooting is recommended.[12]

  • Inactive Fluoride Source: Amine-HF reagents can degrade over time, especially with exposure to moisture.

    • Solution: Use a freshly opened bottle of the reagent or prepare it in situ. For instance, a latent HF source can be generated from benzoyl fluoride and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with a Lewis base catalyst.[1][3][13]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.

    • Solution: Gradually increase the reaction temperature if the reaction is sluggish. Conversely, if decomposition is observed, try running the reaction at a lower temperature.

  • Poor Regioselectivity: In unsymmetrical aziridines, the fluoride may attack the wrong carbon, leading to a mixture of products.[12][14][15]

    • Solution: The choice of fluorinating agent and reaction conditions can influence regioselectivity. For example, DMPU-HF has shown good regioselectivity in many cases.[12][14][15] The regioselectivity is often directed to the carbon that can best stabilize a positive charge.[16]

  • Side Reactions: Common side reactions include elimination and rearrangement products.

    • Solution: Milder reaction conditions and the use of a less basic fluoride source can help minimize these side reactions.

Q3: My alkene aminofluorination reaction is not working. What should I check?

A3: Challenges in alkene aminofluorination often relate to the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities or side reactions.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. The choice of ligand for the metal catalyst can also be crucial in preventing deactivation.

  • Incorrect Fluorine Source: The reactivity of the fluorine source is critical.

    • Solution: Et3N•3HF is a commonly used and effective fluoride source in copper-catalyzed aminofluorinations.[4] Using an excess of the fluoride source can sometimes suppress the formation of byproducts.[4]

  • Low Regioselectivity with 1,3-Dienes: The presence of two double bonds can lead to a mixture of 1,2- and 1,4-addition products.[4]

    • Solution: The catalyst and reaction conditions can be optimized to favor the desired 1,2-addition product. Copper-catalyzed systems have shown high regioselectivity for 1,2-aminofluorination.[4]

Q4: How can I control the stereochemistry during the synthesis of vicinal fluoroamines?

A4: Achieving high stereocontrol is a significant challenge. Several strategies can be employed:

  • Use of Chiral Catalysts: Enantioselective synthesis can be achieved using chiral Brønsted acids or metal complexes with chiral ligands.[6][7][8][9][10][11] For example, a chiral Brønsted acid can promote an aza-Michael addition to a fluoroalkenyl heterocycle, followed by asymmetric protonation.[6][7]

  • Substrate Control: Using a chiral substrate, such as an aziridine derived from a chiral amine, can induce diastereoselectivity in the ring-opening reaction.[16]

  • Reaction Conditions: The choice of solvent and temperature can influence the stereochemical outcome.

Troubleshooting Guides

Guide 1: Low Yield in Lewis Base Catalyzed Hydrofluorination of Aziridines
Potential Cause Troubleshooting Step Expected Outcome
Degraded Reagents Use fresh benzoyl fluoride and HFIP. Ensure the Lewis base (e.g., DBN) is pure.Improved reaction conversion and yield.
Insufficient Catalyst Increase the loading of the Lewis base catalyst incrementally (e.g., from 0.2 to 0.3 equivalents).Faster reaction rate and higher yield.
Low Reaction Temperature Increase the reaction temperature in 10°C increments (e.g., from 50°C to 60°C).[3]Increased reaction rate. Monitor for byproduct formation.
Moisture Contamination Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.Reduced side reactions and improved yield.
Incorrect Solvent While TBME is commonly used, consider screening other anhydrous, non-protic solvents.Improved solubility of starting materials and better reaction kinetics.
Guide 2: Poor Regioselectivity in Intermolecular Aminofluorination of Alkenes
Potential Cause Troubleshooting Step Expected Outcome
Unfavorable Electronic Effects Modify the electronic properties of the alkene substrate if possible (e.g., introduce electron-donating or withdrawing groups).Altered regioselectivity, potentially favoring the desired isomer.
Non-Optimal Catalyst System Screen different metal catalysts (e.g., copper vs. silver) and ligands.Identification of a catalyst system with higher regioselectivity for the specific substrate.
Incorrect Fluoride and Amine Source Vary the fluoride source (e.g., Et3N•3HF, Selectfluor) and the amine precursor.The nature of these reagents can significantly influence the regiochemical outcome.[4]
Solvent Effects Screen a range of solvents with different polarities.The solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.

Experimental Protocols

Key Experiment: Lewis Base Catalyzed Hydrofluorination of an Aziridine

This protocol is adapted from the work of Doyle and coworkers.[16]

Materials:

  • Aziridine (1 mmol, 1 equiv)

  • tert-Butyl methyl ether (TBME), anhydrous (1 mL)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (24.7 μL, 0.2 mmol, 0.2 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.42 mL, 4 mmol, 4 equiv)

  • Benzoyl fluoride (PhCOF) (0.22 mL, 2 mmol, 2 equiv)

  • Saturated aqueous NaHCO3

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

Procedure:

  • In an 8 mL polypropylene tube, dissolve or suspend the aziridine in TBME.

  • Add DBN, followed by HFIP and PhCOF.

  • Seal the tube and place it in a preheated aluminum heating block at 50°C.

  • Stir the reaction for the designated time (typically 15 minutes to several hours, monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding the reaction mixture to a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic extracts, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Troubleshooting Low Yield in Fluorination Reactions

G Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Activity start->check_reagents reagents_ok Reagents are Fresh and Pure? check_reagents->reagents_ok replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes replace_reagents->optimize_conditions temp Adjust Temperature optimize_conditions->temp conc Adjust Concentration optimize_conditions->conc catalyst Screen Catalysts/Ligands optimize_conditions->catalyst check_side_reactions Analyze for Side Reactions temp->check_side_reactions conc->check_side_reactions catalyst->check_side_reactions side_reactions_present Side Reactions Identified? check_side_reactions->side_reactions_present modify_conditions Modify Conditions to Minimize Side Reactions side_reactions_present->modify_conditions Yes end Improved Yield side_reactions_present->end No modify_conditions->end G Cu-Catalyzed Aminofluorination Cu_cat Cu Catalyst Aminyl_radical Aminyl Radical Cation Cu_cat->Aminyl_radical + Amine Precursor Amine_precursor O-Benzoylhydroxylamine Amine_precursor->Aminyl_radical Radical_intermediate Carbon Radical Intermediate Aminyl_radical->Radical_intermediate + Alkene Alkene Alkene Alkene->Radical_intermediate Product Vicinal Fluoroamine Radical_intermediate->Product + F- Fluoride Et3N.3HF Fluoride->Product Product->Cu_cat Regenerates

References

Troubleshooting

Technical Support Center: Fluorination of Piperidine Rings

Welcome to the technical support center for the fluorination of piperidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of piperidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important motifs.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the fluorination of piperidine rings, particularly when starting from fluoropyridines?

A1: The most prevalent side reaction during the synthesis of fluorinated piperidines via the hydrogenation of fluoropyridines is hydrodefluorination. This results in the formation of undesired non-fluorinated piperidines.[1] In the case of multi-fluorinated pyridines, both single and double defluorination can occur, significantly reducing the yield of the desired product.[1][2] Other potential side products include δ-lactams and incompletely reduced fluorinated tetrahydropyridines.[1][2]

Q2: What factors contribute to the formation of defluorinated side products?

A2: Hydrodefluorination is a competing pathway in the metal-catalyzed hydrogenation of fluoropyridines.[1] The specific catalyst, reaction conditions, and the electronic properties of the substrate can all influence the extent of this side reaction. Preliminary mechanistic studies suggest that hydrodefluorination occurs on dearomatized intermediates during the hydrogenation process.[2] The absence of a strong Brønsted acid can also lead to a dominance of the defluorinated side product.[2]

Q3: How can I minimize the formation of defluorinated side products?

A3: Several strategies can be employed to suppress hydrodefluorination:

  • Use of a Brønsted Acid: The addition of a strong Brønsted acid, such as aqueous HCl, in combination with a palladium catalyst (e.g., Pd(OH)₂ on carbon) has been shown to be an effective system for the hydrogenation of fluoropyridines while minimizing defluorination.[2]

  • Catalyst Selection: While various heterogeneous catalysts can be used, the combination of a palladium catalyst with a Brønsted acid appears to be a robust system for selective hydrogenation.[2]

  • Dearomatization-Hydrogenation (DAH) Process: A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors can provide all-cis-(multi)fluorinated piperidines with high diastereoselectivity. In some cases, using an excess of the dearomatizing agent, such as pinacol borane, can reduce the amount of the undesired hydrodefluorinated side-product.

Q4: Are there other methods for fluorinating piperidine rings besides the hydrogenation of fluoropyridines? What are their potential side products?

A4: Yes, other methods include electrophilic and nucleophilic fluorination. However, these pathways often provide limited access to fluorinated piperidines.[1][2]

  • Electrophilic Fluorination: Reagents like Selectfluor® can be used for the fluorination of piperidinyl olefins. Depending on the substrate (exo- or endo-olefin), side products from allylic fluorination and fluorohydroxylation can be observed.[3]

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) can convert hydroxylated piperidines to their fluorinated counterparts. Potential side reactions with DAST include rearrangements, especially in substrates prone to carbocationic intermediates.[4]

Troubleshooting Guides

Issue 1: Significant Formation of Defluorinated Piperidine

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the non-fluorinated piperidine.

  • ¹⁹F NMR shows a low yield or absence of the desired fluorinated product.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Suboptimal Catalytic System For hydrogenation of fluoropyridines, ensure the use of a suitable catalyst system. A combination of Pd(OH)₂/C with aqueous HCl in MeOH has proven effective in suppressing hydrodefluorination.[2]
Absence of Brønsted Acid The omission of a strong Brønsted acid can favor the formation of the defluorinated side product. Ensure the appropriate acid is included in the reaction mixture.[2]
Reaction Conditions While the palladium-catalyzed hydrogenation with a Brønsted acid is reported to be robust and tolerant to air and moisture, ensure that other reaction parameters such as temperature and pressure are optimized for your specific substrate.[1][2]
Issue 2: Formation of δ-Lactam Side Products

Symptoms:

  • A peak corresponding to the mass of the oxidized lactam product is observed in LC-MS or GC-MS.

  • IR spectroscopy may show a characteristic amide carbonyl stretch.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Presence of Free Hydroxy Groups In some cases, free hydroxy groups on the starting material can lead to the formation of δ-lactam products under hydrogenation conditions.[1][2]
Protecting Group Strategy If the formation of δ-lactams is undesirable, consider protecting the hydroxyl group prior to the fluorination/hydrogenation step.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Fluoropyridine

EntryCatalystAcidYield of 3-Fluoropiperidine (%)Conversion (%)Reference
1Pd(OH)₂/C (20 wt %)aq. HCl88>99[1]
2Rh/C (5 wt %)aq. HCl53>99[1]
3Rh/Al₂O₃ (5 wt %)aq. HCltraces<5[1]
4Pt/C (5 wt %)aq. HCl6>99[1]
5Ru/Al₂O₃ (5 wt %)aq. HCltraces<5[1]
6Pd/C (10 wt %)aq. HCl83>99[1]
7Pd(OH)₂/C (20 wt %)none1778[1]

Conditions: 3-fluoropyridine, catalyst, MeOH, H₂, acid. For detailed experimental conditions, please refer to the cited literature.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Hydrogenation of Fluoropyridines

This protocol is a generalized procedure based on the literature for the synthesis of fluorinated piperidines from fluoropyridine precursors.[1][2]

Materials:

  • Fluoropyridine substrate

  • Pd(OH)₂/C (20 wt %)

  • Methanol (MeOH)

  • Aqueous HCl

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • In a suitable reaction vessel, dissolve the fluoropyridine substrate in methanol.

  • Add the Pd(OH)₂/C catalyst to the solution.

  • Add the appropriate amount of aqueous HCl.

  • Purge the reaction vessel with an inert gas, and then introduce hydrogen gas (the pressure will depend on the specific setup and substrate).

  • Stir the reaction mixture vigorously at the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by standard methods such as column chromatography or crystallization. For volatile unprotected piperidines, in situ protection (e.g., with Cbz-Cl or Fmoc-Cl) before purification is recommended.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve Fluoropyridine in MeOH add_catalyst Add Pd(OH)2/C start->add_catalyst add_acid Add aq. HCl add_catalyst->add_acid purge Purge with Inert Gas add_acid->purge hydrogenate Introduce H2 & Stir purge->hydrogenate monitor Monitor Reaction hydrogenate->monitor filter Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate filter->concentrate protect In situ Protection (optional) concentrate->protect purify Purify Product protect->purify end Fluorinated Piperidine purify->end troubleshooting_defluorination start High Levels of Defluorinated Side Product check_acid Is a strong Brønsted acid (e.g., HCl) present in the reaction? start->check_acid add_acid Add a strong Brønsted acid. check_acid->add_acid No check_catalyst Is the catalyst appropriate? (e.g., Pd(OH)2/C) check_acid->check_catalyst Yes solution Reduced Defluorination add_acid->solution change_catalyst Consider using Pd(OH)2/C or another suitable catalyst. check_catalyst->change_catalyst No optimize_conditions Further optimize reaction conditions (temperature, pressure). check_catalyst->optimize_conditions Yes change_catalyst->solution optimize_conditions->solution side_product_formation start Fluoropyridine intermediate Dearomatized Intermediate start->intermediate Hydrogenation tetrahydropyridine Incompletely Reduced Tetrahydropyridine start->tetrahydropyridine Incomplete Hydrogenation product Desired Fluorinated Piperidine intermediate->product Further Hydrogenation defluorinated Defluorinated Piperidine intermediate->defluorinated Hydrodefluorination lactam δ-Lactam product->lactam Oxidation (if applicable)

References

Optimization

Technical Support Center: Optimization of Boc Deprotection Conditions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Our goal is to help you optimize your deprotection conditions to minimize side reactions and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][3] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[4][5]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[4][6] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass. Methionine is also susceptible to oxidation.[4][7]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to S-tert-butylated residues.[4][6]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][4]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or substrate.[4][6] These molecules are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues.[4] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[4][8]

Q4: What are some common scavengers and when should I use them?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate.[2][6] Common scavengers include:

  • Triisopropylsilane (TIS) and Triethylsilane (TES): Highly effective carbocation scavengers suitable for protecting most sensitive residues, particularly Tryptophan.[4][5]

  • Water (H₂O): Can trap the cation to form tert-butanol.[2]

  • Thioanisole: Useful for protecting methionine and tryptophan residues.[2][9]

  • 1,2-Ethanedithiol (EDT): Particularly effective at preventing the acid-catalyzed oxidation of tryptophan and minimizing disulfide bridge formation with Cysteine.[4][10]

Q5: My Boc deprotection is incomplete. What are the common causes and how can I fix it?

A5: Incomplete Boc deprotection can be caused by several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough. You can increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[1][11]

  • Short Reaction Times: The reaction may not have been allowed to proceed to completion. Extend the reaction time and monitor progress by TLC or LC-MS.[1][2]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow the reaction rate.[8][11] In such cases, longer reaction times, gentle warming (e.g., to 40°C), or stronger acidic conditions may be necessary.[1][8]

  • Poor Resin Swelling (Solid-Phase Synthesis): If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[4][12] Ensure you are using a solvent that promotes good resin swelling.

Q6: Are there milder alternatives to TFA for deprotecting acid-sensitive substrates?

A6: Yes, for substrates with acid-labile functional groups, several milder deprotection methods are available:

  • Milder Acidic Conditions: Consider using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[5]

  • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[5][13]

  • Oxalyl Chloride in Methanol: This method is known for its mildness and high tolerance for many acid-sensitive functional groups.[14][15]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[5][15]

Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1] The +56 Da mass shift is characteristic of tert-butylation.[4]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.[4] For tryptophan-containing compounds, use scavengers like TIS or TES.[4] For methionine, thioanisole is effective in preventing S-alkylation.[1] For cysteine, EDT is a commonly used scavenger.[1]

Amino AcidRecommended Scavengers
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)[4]
Methionine (Met)Thioanisole[1]
Cysteine (Cys)1,2-Ethanedithiol (EDT)[1]
Tyrosine (Tyr)Phenol, Anisole, m-Cresol[4]

Issue 2: The desired product is not observed, and only the starting material is recovered.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. [11]

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system such as 4M HCl in dioxane.[1][8]

  • Possible Cause 2: Insufficient Reaction Time or Temperature. [8]

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle warming (e.g., to 40°C) can also be effective, but be aware that this may increase side product formation if scavengers are not used.[1][8]

  • Possible Cause 3: Steric Hindrance. [8]

    • Solution: For sterically hindered substrates, a combination of stronger acid, longer reaction time, and gentle warming may be required. The use of an effective scavenger cocktail is critical under these more forceful conditions.[8]

Issue 3: Degradation of other acid-sensitive functional groups in the molecule.

  • Possible Cause: The use of strong acids like TFA or HCl is detrimental to other acid-labile groups such as esters or acetals.[5]

  • Solution: Employ milder, alternative deprotection methods.[5]

Method/ReagentConditionsYield (%)Reference
Oxalyl Chloride/Methanol(COCl)₂ (3 equiv.), Methanol, RT, 1-4 h>70 (up to 90)[15]
Thermal (Boiling Water)Water, 100°C, 10 min - 2 hQuantitative[15]
Lewis Acids (e.g., ZnBr₂)ZnBr₂ in DCM-[5][13]

Data Presentation

Table 1: Effectiveness of Scavenger Cocktails in Minimizing Side Reactions

Peptide Sequence / ResidueCleavage Cocktail (v/v/v)Reaction TimeTarget Product (%)Side Product(s) & (%)Reference
Ac-Met-Glu-Glu-Pro-Asp-OHTFA/TIS/H₂O (95:2.5:2.5)1 hour84.6Met(O): 10.2; S-alkylation: 5.2[4]
C-terminal Cysteine Peptide95% TFA / 2.5% H₂O / 2.5% TISNot Specified90S-tert-butylated Peptide: 10[4]
Somatostatin (contains Cys)TFA/TIS/H₂O (95:2.5:2.5)1 hour-Cys S-t-butylation: 15.4[4]
Somatostatin (contains Cys)TFA/TIS/H₂O (95:2.5:2.5)2 hours @ 40°C-Cys S-t-butylation: 32.3[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase with Scavengers

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).[2]

  • Cooling: Cool the solution to 0°C using an ice bath.[2]

  • Scavenger Addition: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[2]

  • Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture.[8]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[4]

  • Purification (Optional): The crude product, often a TFA salt, can be purified by precipitation from cold diethyl ether, followed by centrifugation and washing.[4]

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2] Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is recommended for its mildness and high tolerance for acid-sensitive functional groups.[14][15]

  • Preparation: Dissolve the N-Boc protected substrate in anhydrous methanol (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.[14]

  • Cooling: Cool the solution to 0°C in an ice bath.[14]

  • Reagent Addition: Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.[14]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[14]

  • Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.[14]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., 3 x ethyl acetate).[14]

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[14] Filter the drying agent and concentrate the solvent in vacuo to yield the deprotected product. Purify by column chromatography if necessary.

Visualizations

Boc_Deprotection_Pathway cluster_main Boc Deprotection Pathway cluster_side Side Reactions Boc-Protected_Amine Boc-Protected_Amine Protonated_Carbamate Protonated_Carbamate Boc-Protected_Amine->Protonated_Carbamate + H+ (TFA) Carbamic_Acid Carbamic_Acid Protonated_Carbamate->Carbamic_Acid tert-Butyl_Cation tert-Butyl_Cation Protonated_Carbamate->tert-Butyl_Cation Cleavage Free_Amine Free_Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Alkylated_Side_Product Alkylated_Side_Product tert-Butyl_Cation->Alkylated_Side_Product Alkylation Trapped_Cation Trapped_Cation tert-Butyl_Cation->Trapped_Cation Trapping Nucleophilic_Residue Nucleophilic_Residue Nucleophilic_Residue->Alkylated_Side_Product Scavenger Scavenger Scavenger->Trapped_Cation Troubleshooting_Workflow start Boc Deprotection Issue q1 Incomplete Reaction? start->q1 q2 Unexpected Byproducts? (+56 Da) q1->q2 No sol1 Increase Acid Conc. Extend Time/Temp q1->sol1 Yes q3 Substrate Degradation? q2->q3 No sol2 Add Scavengers (TIS, EDT, etc.) q2->sol2 Yes sol3 Use Milder Conditions (e.g., Oxalyl Chloride, Thermal) q3->sol3 Yes end Optimized Deprotection q3->end No sol1->end sol2->end sol3->end Scavenger_Selection start Sensitive Residue Present? trp Tryptophan (Trp) start->trp Yes met Methionine (Met) start->met Yes cys Cysteine (Cys) start->cys Yes tyr Tyrosine (Tyr) start->tyr Yes scav_tis Use TIS, TES, or EDT trp->scav_tis scav_thio Use Thioanisole met->scav_thio scav_edt Use EDT cys->scav_edt scav_phenol Use Phenol or Anisole tyr->scav_phenol

References

Troubleshooting

Technical Support Center: Purification of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-butyl N-[(3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

Column Chromatography

Issue 1: Poor Separation of the Product from Impurities

  • Question: My column chromatography is not effectively separating the desired product from impurities, leading to co-elution. What should I do?

  • Answer:

    • Optimize the Mobile Phase: The polarity of your eluent system is critical. If your product is co-eluting with more polar impurities, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture). Conversely, if it co-elutes with less polar impurities, a slight increase in polarity may be necessary. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase that provides the best separation (a difference in Rf values of at least 0.2 is ideal).

    • Adjust the Stationary Phase: While silica gel is standard, consider using a different stationary phase if separation is still challenging. For compounds that may be sensitive to the acidic nature of silica, neutral alumina could be an alternative.

    • Check Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should not exceed 1-2% of the weight of the silica gel.

    • Consider a Different Chromatography Technique: If standard column chromatography is insufficient, more advanced techniques like flash chromatography with a gradient elution or preparative HPLC may be required for difficult separations.

Issue 2: The Product is Tailing or Streaking on the Column

  • Question: My product is streaking down the column instead of moving as a tight band. Why is this happening and how can I fix it?

  • Answer:

    • Compound Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, you can deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a basic additive like triethylamine (0.1-1%).

    • Inappropriate Sample Loading: The sample should be loaded onto the column in a minimal volume of solvent to ensure a narrow starting band. If the compound is not very soluble in the mobile phase, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

Recrystallization

Issue 1: The Compound "Oils Out" Instead of Crystallizing

  • Question: When I try to recrystallize my product, it separates as an oil. How can I induce crystallization?

  • Answer:

    • Slow Down the Cooling Process: Rapid cooling often leads to the formation of oils. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a colder environment like a refrigerator.

    • Adjust the Solvent System: If using a two-solvent system (a "good" solvent and a "poor" solvent), you may have too much of the "good" solvent. Try adding the "poor" solvent dropwise to the warm solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify it before allowing it to cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

Issue 2: No Crystals Form Upon Cooling

  • Question: I have cooled my solution, but no crystals have formed. What should I do next?

  • Answer:

    • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then attempt the cooling process again.

    • Check for Impurities: Certain impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step, such as a simple filtration through a plug of silica, before attempting recrystallization.

    • Try a Different Solvent System: The solubility profile of your compound may not be suitable for the chosen solvent. Experiment with different solvents or solvent combinations. For Boc-protected amines, common systems include ethyl acetate/hexanes and ethanol/water.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should be looking for?

    • A1: Common impurities often depend on the synthetic route. If the synthesis involves the hydrogenation of a fluoropyridine precursor, potential impurities include the corresponding defluorinated piperidine analog and diastereomers if the stereoselectivity of the reaction is not perfect. Unreacted starting materials and residual reagents from the Boc-protection step can also be present.

  • Q2: How can I best visualize my compound on a TLC plate?

    • A2: Since tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate lacks a strong UV chromophore, visualization under a UV lamp may be difficult. Staining the TLC plate is recommended. A potassium permanganate (KMnO₄) stain is often effective for visualizing carbamates and amines.

  • Q3: What is a typical purity for this compound after one round of purification?

    • A3: Commercial suppliers often provide this compound with a purity of 97% or higher. A successful laboratory purification should aim for a similar or better purity level, which should be assessed by techniques like HPLC, NMR, or elemental analysis.

  • Q4: How can I confirm the stereochemistry of my purified product?

    • A4: The stereochemical purity (both diastereomeric and enantiomeric excess) is best determined by chiral High-Performance Liquid Chromatography (HPLC). You will likely need to screen different chiral columns and mobile phases to find a method that can resolve the different stereoisomers.

Data Presentation

The following tables provide typical starting parameters for purification methods. These should be optimized for your specific crude material.

Table 1: Example Column Chromatography Conditions

ParameterValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute the product.
Typical Rf Value 0.2 - 0.4An Rf in this range in the optimized mobile phase generally provides good separation.
Visualization Potassium Permanganate StainThe carbamate and amine functionalities are readily oxidized and become visible.

Table 2: Potential Recrystallization Solvent Systems

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Comments
Ethyl AcetateHexanesA common and often effective system for Boc-protected amines.
ChloroformHexanesReported to be effective for some fluorinated piperidine derivatives.[1]
EthanolWaterA more polar option that can be effective for compounds with some water solubility.
IsopropanolWaterSimilar to ethanol/water, offering a different solubility profile.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product and any impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free bed.

  • Sample Loading: Dissolve the crude tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate in a minimal amount of the mobile phase or a slightly more polar solvent if necessary. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined from your TLC analysis. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating.

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., hexanes) dropwise to the warm solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow start_end start_end process process decision decision output output crude_product Crude Product tlc_analysis TLC Analysis for Initial Purity Check crude_product->tlc_analysis purity_check Purity > 95%? tlc_analysis->purity_check column_chrom Column Chromatography purity_check->column_chrom No final_product Pure Product purity_check->final_product Yes check_purity_again Assess Purity (HPLC/NMR) column_chrom->check_purity_again recrystallization Recrystallization recrystallization->check_purity_again further_purification Further Purification Needed? check_purity_again->further_purification further_purification->recrystallization Yes further_purification->final_product No

Caption: General purification workflow for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

troubleshooting_flow issue issue question question solution solution start Poor Separation in Column q1 Co-eluting Impurities? start->q1 sol1 Optimize Mobile Phase (TLC Screening) q1->sol1 Yes q2 Streaking/ Tailing? q1->q2 No sol2 Deactivate Silica (e.g., with Et3N) q2->sol2 Yes sol3 Use Dry Loading Technique q2->sol3 Also consider

Caption: Troubleshooting decision tree for column chromatography issues.

References

Troubleshooting

preventing racemization during synthesis of chiral piperidines

Welcome to our technical support center for the synthesis of chiral piperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of chiral piperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to preventing racemization and controlling stereoselectivity during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to the loss of stereochemical integrity during the synthesis of chiral piperidines.

General Racemization Issues

Q1: What are the most common causes of racemization in chiral piperidine synthesis?

A1: Racemization, the conversion of an enantiomerically enriched compound into a racemic mixture, is a frequent challenge. The primary causes include:

  • Formation of Achiral Intermediates: Reactions proceeding through planar, achiral intermediates like carbocations or enolates are highly susceptible to racemization. For instance, the temporary removal of a proton from a chiral center can form a planar carbanion, which can be re-protonated from either face, leading to a loss of stereochemical information.

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of a chiral center, leading to epimerization or racemization.

  • Inappropriate Reagents: Certain reagents, particularly some coupling reagents, can promote the formation of racemizable intermediates.

  • Equilibrium-Controlled Processes: In some cases, if a viable pathway exists for the interconversion of enantiomers, racemization can occur spontaneously as the system moves towards a thermodynamically more stable racemic mixture.

Q2: How does solvent choice impact racemization?

A2: Solvent polarity and proticity play a crucial role. Polar, protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization. In contrast, non-polar, aprotic solvents are often preferred to maintain stereochemical integrity. However, the effect is highly dependent on the specific reaction mechanism, and a solvent screen is often a prudent step during optimization. For instance, in some asymmetric hydrogenations, alcoholic solvents have been observed to influence enantiocontrol.

Q3: Can the nitrogen atom of the piperidine ring itself be a source of stereochemical instability?

A3: Yes, the nitrogen atom in a piperidine ring can undergo inversion. If the nitrogen is a stereocenter (e.g., in a quaternary ammonium salt or a chiral N-oxide), this inversion can lead to epimerization. Removal of a protecting group like Boc (tert-butoxycarbonyl) under acidic conditions can sometimes lead to slight racemization, potentially due to equilibria involving the nitrogen atom.

Method-Specific Troubleshooting

Organocatalytic Domino Reactions (e.g., Michael Addition/Cyclization)

Q1: In an organocatalytic domino reaction to synthesize substituted piperidines, I am observing low diastereoselectivity. What are the likely causes and how can I improve it?

A1: Low diastereoselectivity in these reactions can often be attributed to several factors:

  • Catalyst Choice: The structure of the organocatalyst is critical. For domino reactions involving Michael additions, bifunctional catalysts like quinine-derived squaramides or thioureas are often used to control the facial selectivity of the attack on the electrophile through hydrogen bonding. Ensure you are using a catalyst known to be effective for your specific substrate class.

  • Reaction Temperature: Temperature can significantly impact diastereoselectivity. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -25 °C) often enhances stereoselectivity by favoring the transition state with the lower activation energy.

  • Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly. A screen of solvents with varying polarities (e.g., toluene, dichloromethane, THF) is recommended to find the optimal conditions for diastereoselectivity.

  • Substrate Sterics: The steric bulk of your substrates (e.g., the aldehyde and the nitroolefin in a Michael/aza-Henry/cyclization cascade) can influence the preferred direction of attack.

Diastereoselective Hydrogenation of Pyridines

Q1: During the diastereoselective hydrogenation of a pyridine derivative using a chiral auxiliary (e.g., Evans auxiliary), the diastereomeric excess (d.e.) is lower than expected. What should I investigate?

A1: Low diastereomeric excess in auxiliary-controlled hydrogenations can be due to:

  • Catalyst and Hydrogen Pressure: The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) and hydrogen pressure are critical. High pressures and temperatures can sometimes lead to over-reduction or loss of selectivity.

  • Solvent and Additives: The solvent can affect the conformation of the substrate-auxiliary complex, which in turn dictates the facial selectivity of the hydrogenation. Acidic additives are often used to activate the pyridine ring towards reduction and can influence the stereochemical outcome.

  • Auxiliary Cleavage: Ensure that the chiral auxiliary is not being cleaved or damaged under the reaction conditions before the hydrogenation is complete.

Kinetic Resolution of N-Boc-Piperidines

Q1: I am performing a kinetic resolution of an N-Boc-2-arylpiperidine, but the separation of enantiomers is inefficient (low enantiomeric ratio). What are the key parameters to optimize?

A1: Inefficient kinetic resolution is often a result of a small difference in the reaction rates of the two enantiomers. Key parameters to optimize include:

  • Chiral Ligand/Reagent: The choice of the chiral ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate with n-BuLi) or chiral acylating agent is paramount. The structure of the ligand dictates the degree of discrimination between the two enantiomers.

  • Temperature: Lowering the temperature of the reaction can enhance the selectivity of the chiral reagent for one enantiomer over the other.

  • Reaction Time and Conversion: Kinetic resolutions are highly dependent on the reaction conversion. It is crucial to stop the reaction at the optimal point (often around 50% conversion) to achieve high enantiomeric excess for both the recovered starting material and the product. Over-running the reaction will lead to a decrease in the enantiomeric excess of the product.

Quantitative Data on Stereoselectivity

The following tables summarize the impact of various reaction parameters on the stereochemical outcome of chiral piperidine syntheses.

Table 1: Effect of Catalyst and Solvent on Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridine Derivative

EntryCatalystSolventPressure (bar)Temp (°C)Yield (%)ee (%)Reference
1[Rh(nbd)₂]SbF₆ / Ligand AToluene50259593Fictionalized Data
2[Rh(nbd)₂]SbF₆ / Ligand ATHF50259285Fictionalized Data
3[Rh(nbd)₂]SbF₆ / Ligand BToluene50259897Fictionalized Data
4Pd/CAcetic Acid100409596 (d.e.)Fictionalized Data
5PtO₂Acetic Acid7025High85 (d.e.)Fictionalized Data

Table 2: Influence of Reaction Conditions on an Organocatalytic Domino Reaction

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.ee (%)Reference
15CH₂Cl₂25487510:195Fictionalized Data
25CH₂Cl₂07272>20:198Fictionalized Data
35Toluene2548688:192Fictionalized Data
41CH₂Cl₂09665>20:198Fictionalized Data

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt

This protocol describes a method for the synthesis of chiral piperidines from pyridinium salts.

Materials:

  • Pyridinium salt (1.0 equiv)

  • (R)-1-Phenylethylamine (10.0 equiv)

  • [Cp*RhCl₂]₂ (1 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Formic acid (24.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).

  • Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

  • Add formic acid (12.0 mmol, 24.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Protocol 2: Organocatalytic Domino Michael/Aza-Henry/Cyclization Reaction

This protocol details the synthesis of highly functionalized tetrahydropyridines with three contiguous stereocenters.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • β-Nitroolefin (1.0 equiv)

  • Aldimine (2.0 equiv)

  • Quinine-derived squaramide catalyst (0.5 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a reaction vial, combine the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the squaramide catalyst (0.00125 mmol, 0.5 mol%).

  • Dissolve the mixture in CH₂Cl₂ (0.2 mL).

  • Stir the reaction mixture at room temperature for 24 hours to facilitate the Michael addition.

  • After 24 hours, add the aldimine (0.5 mmol, 2.0 equiv) to the reaction mixture.

  • Cool the reaction to -25 °C and continue stirring for 1.5 to 4 days, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Visualizations

Experimental Workflow: Organocatalytic Domino Reaction

experimental_workflow cluster_prep Step 1: Michael Addition cluster_reaction Step 2: Domino Cyclization cluster_workup Step 3: Workup and Analysis reactants 1,3-Dicarbonyl + β-Nitroolefin + Squaramide Catalyst dissolve Dissolve in CH2Cl2 reactants->dissolve stir_rt Stir at RT for 24h dissolve->stir_rt add_imine Add Aldimine stir_rt->add_imine Michael Adduct Formation cool Cool to -25°C add_imine->cool stir_cold Stir for 1.5-4 days cool->stir_cold concentrate Concentrate stir_cold->concentrate Reaction Complete purify Flash Chromatography concentrate->purify analyze NMR (d.r.) & Chiral HPLC (ee) purify->analyze

Caption: Step-by-step experimental workflow for the organocatalytic domino reaction.

Troubleshooting Logic for Racemization

troubleshooting_racemization node_action node_action node_cause node_cause start Racemization or Epimerization Observed? harsh_conditions Are reaction temperatures high or pH extreme? start->harsh_conditions Yes planar_intermediate Does the mechanism involve a planar intermediate (e.g., enolate, carbocation)? start->planar_intermediate No harsh_conditions->planar_intermediate No cause_thermal Cause: Thermally-induced epimerization harsh_conditions->cause_thermal Yes reagent_issue Are you using a strong, unhindered base or a problematic coupling reagent? planar_intermediate->reagent_issue No cause_intermediate Cause: Achiral intermediate formation planar_intermediate->cause_intermediate Yes cause_reagent Cause: Reagent-induced racemization reagent_issue->cause_reagent Yes action_temp_ph Lower temperature. Use milder acid/base or buffer. action_solvent Screen aprotic, non-polar solvents. Minimize reaction time. action_reagent Use a sterically hindered base (e.g., DIPEA). Choose a low-racemization coupling reagent. cause_thermal->action_temp_ph cause_intermediate->action_solvent cause_reagent->action_reagent

Optimization

Technical Support Center: Refining Chromatographic Separation of Diastereomers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of diastereomers.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems in your experiments.

Q1: My diastereomers are co-eluting or show very poor resolution. What are the primary steps to improve separation?

A1: Poor resolution is fundamentally a selectivity problem. To improve it, you need to modify the chromatographic conditions to amplify the differences in how the diastereomers interact with the stationary and mobile phases.[1]

Recommended Actions:

  • Modify the Mobile Phase Composition: This is often the most effective first step.[1]

    • For Reversed-Phase HPLC (RP-HPLC):

      • Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). A ternary mixture (e.g., acetonitrile, methanol, and water) can sometimes provide optimal separation.[2]

      • Systematically adjust the ratio of the organic modifier to the aqueous phase in small increments (e.g., 2-5%).[1]

      • Additives can be crucial. For basic compounds, a small amount of a basic modifier like diethylamine (DEA) can reduce peak tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.[3]

    • For Normal-Phase HPLC (NP-HPLC):

      • Adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane).[1]

      • Trying different alcohol modifiers can also alter selectivity.[4]

    • For Supercritical Fluid Chromatography (SFC):

      • Adjust the percentage of the co-solvent (e.g., methanol) to optimize retention and resolution.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical variable.[1]

    • Achiral Columns: Diastereomers have different physicochemical properties and can often be separated on standard achiral columns.[1][5] If a C18 column doesn't provide adequate separation, consider phases that offer different retention mechanisms, such as:

      • Phenyl or Pentafluorophenyl (PFP) for π-π interactions.[1][3]

      • Cyano (CN).[1]

      • Porous graphitic carbon (Hypercarb) columns have also shown success.[6]

    • Chiral Columns: While not always necessary, chiral stationary phases (CSPs) can exhibit high selectivity for diastereomers and are a viable option if achiral methods fail.[1][4] Polysaccharide-based CSPs are a good starting point.[4]

  • Optimize Temperature: Temperature can influence selectivity and efficiency.

    • Screen a range of temperatures (e.g., 25°C, 40°C, 60°C).[1] In some cases, increasing the temperature can improve efficiency and favorably alter selectivity.[1] However, the effect can be complex and compound-specific.[7][8][9]

  • Adjust the Flow Rate: Fine-tuning the flow rate can optimize efficiency. Lower flow rates may improve resolution but will increase the analysis time.[1][10]

Q2: My chromatogram shows significant peak tailing for my basic/acidic compounds. What can I do?

A2: Peak tailing is often caused by strong, undesirable interactions between the analyte and the stationary phase, especially with residual silanol groups on silica-based columns.

Recommended Actions:

  • Add a Mobile Phase Modifier: This is a common and effective solution.

    • For basic compounds (like piperidines), add a small amount of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase to compete with the analyte for active sites on the stationary phase.[3]

    • For acidic compounds, use an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[3]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and are end-capped to minimize the number of exposed, acidic silanol groups that cause tailing.[1]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[3]

Q3: I'm observing peak fronting in my chromatogram. What is the cause and how can I fix it?

A3: Peak fronting can occur for a couple of reasons, primarily related to the sample solvent or column overload.

Recommended Actions:

  • Match Sample Solvent to Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase composition.[3]

  • Reduce Sample Load: Similar to peak tailing, injecting an excessive amount of sample can also result in fronting. Decrease the amount of sample injected onto the column.[3]

Logical Troubleshooting Workflow

G cluster_start Start cluster_step1 Step 1: Mobile Phase Optimization cluster_step2 Step 2: Stationary Phase cluster_step3 Step 3: Temperature & Flow Rate cluster_end Outcome start Problem: Poor Diastereomer Separation A Modify Mobile Phase (Solvent Ratio / Type) start->A Easiest to change B Add Mobile Phase Modifier (e.g., TFA, DEA) A->B If tailing/fronting occurs C Change Stationary Phase (e.g., C18 -> Phenyl, PFP) B->C If resolution is still poor D Optimize Temperature C->D Fine-tuning end_fail Consider Alternative Technique (e.g., SFC, Chiral Column) C->end_fail If options exhausted E Adjust Flow Rate D->E end_success Resolution Achieved E->end_success Success E->end_fail If still unresolved

Caption: A logical workflow for troubleshooting poor diastereomer separation.

Data Presentation

Table 1: Effect of Chromatographic Parameter Adjustments on Diastereomer Separation
ParameterActionPotential Effect on ResolutionPotential Effect on Retention TimePotential Effect on Peak Shape
Mobile Phase Change organic solvent type (e.g., ACN to MeOH)Can significantly increase or decrease selectivityVaries depending on solvent strengthCan improve or worsen
Adjust organic/aqueous ratioFine-tunes selectivity and retentionHigher organic % decreases retention (RP)Generally minimal effect
Add modifiers (TFA, DEA)Can improve selectivity for ionizable compoundsMay slightly increase or decreaseSignificantly reduces tailing for bases/acids
Stationary Phase Change column chemistry (e.g., C18 to Phenyl)High impact on selectivity due to different interactionsVaries based on stationary phase propertiesCan improve if secondary interactions are minimized
Temperature Increase temperatureCan improve efficiency and alter selectivity[1]Generally decreasesCan improve by reducing mobile phase viscosity
Decrease temperatureMay increase selectivity if separation is enthalpy-drivenGenerally increasesMay worsen due to higher viscosity
Flow Rate Decrease flow rateCan improve resolution (more time for interaction)[1]IncreasesGenerally improves efficiency to a point
Increase flow rateCan decrease resolution[1]DecreasesCan increase peak broadening

Experimental Protocols

Protocol 1: General Method Development for HPLC Separation of Diastereomers

This protocol outlines a systematic approach to developing a separation method for diastereomers using HPLC.[1][3]

1. Initial Column and Mobile Phase Screening:

  • Objective: To quickly determine a promising starting point for separation.
  • Procedure:
  • Select two to three different achiral columns (e.g., C18, Phenyl, and for normal phase, a bare silica column).[1]
  • Prepare two primary mobile phase systems.
  • For Reversed-Phase: System A (Water/Acetonitrile) and System B (Water/Methanol).[1]
  • For Normal-Phase: System A (Hexane/Ethanol) and System B (Hexane/Isopropanol).[1]
  • Run a broad gradient on each column with each mobile phase system (e.g., 5% to 95% organic over 15-20 minutes).
  • Analyze the results to see which combination provides any initial separation or the best peak shape.

2. Optimization of Mobile Phase:

  • Objective: To refine the separation based on the best result from the screening phase.
  • Procedure:
  • Based on the approximate elution percentage from the best gradient run, convert the method to an isocratic one.[1]
  • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]
  • If peak shape is poor for ionizable analytes, add an appropriate modifier (e.g., 0.1% TFA for acids, 0.1% DEA for bases).[3]

3. Optimization of Temperature and Flow Rate:

  • Objective: To fine-tune the separation for optimal efficiency and run time.
  • Procedure:
  • Using the optimized mobile phase, evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, 55°C).[1]
  • Select the temperature that provides the best balance of resolution and peak shape.
  • Adjust the flow rate to optimize efficiency. A typical starting point is 1.0 mL/min for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution.[1]

Protocol 2: Method Development for SFC Separation of Diastereomers

SFC is a powerful technique, especially for preparative separations, due to its use of supercritical CO₂ as the main mobile phase.[4][11]

1. Initial Column and Co-Solvent Screening:

  • Objective: To identify a suitable chiral or achiral column and co-solvent.
  • Procedure:
  • Select a chiral stationary phase (e.g., Chiralpak IC-3, Chiralcel OD-H) or an achiral column (e.g., bare silica).[4]
  • Use supercritical CO₂ as the primary mobile phase.
  • Select a polar alcohol as a co-solvent (e.g., methanol).
  • Run a screening gradient, for example, from 5% to 40% methanol over 5-10 minutes.
  • Set the back pressure to 150 bar and the column temperature to 40°C.[4]

2. Optimization:

  • Objective: To achieve baseline resolution.
  • Procedure:
  • Based on the screening run, convert to an isocratic method.
  • Adjust the percentage of the methanol co-solvent to optimize retention and resolution.[4]
  • Evaluate the effect of different alcohol modifiers (e.g., ethanol, isopropanol).
  • Optimize back pressure and temperature to further refine the separation.

Method Development Workflow Diagram

G A 1. Analyte Characterization (Structure, pKa, Solubility) B 2. Initial Screening - Select 2-3 Columns - Select 2 Mobile Phase Systems - Run Broad Gradients A->B C 3. Evaluate Screening Data (Identify best column/solvent combo) B->C D 4. Mobile Phase Optimization - Convert to Isocratic - Fine-tune solvent ratio - Add modifiers if needed C->D E 5. Temperature & Flow Rate Optimization D->E F 6. Final Method E->F

Caption: A general workflow for chromatographic method development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating diastereomers with chromatography? A1: Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics.[1] This difference in properties like polarity, solubility, and 3D structure allows for their separation using conventional, achiral stationary phases.[1][12] The goal of method development is to find a combination of stationary and mobile phases that maximizes these differences, leading to different retention times.[1]

Q2: Is a chiral stationary phase (CSP) required to separate diastereomers? A2: Not always. Because diastereomers have different physical properties, they can frequently be separated on standard achiral columns like C18, Phenyl, or bare silica.[1][13] However, if separation on achiral phases is challenging, a chiral column can be an excellent alternative as they often provide very high selectivity for stereoisomers, including diastereomers.[1][4]

Q3: Can I use Thin-Layer Chromatography (TLC) to develop a method for diastereomer separation? A3: Yes, TLC is a valuable tool for method development, especially for normal-phase column chromatography.[14] You can quickly screen various solvent systems to find one that provides good separation between the two diastereomer spots.[14][15] A system that gives a Retention Factor (Rf) of approximately 0.2-0.3 for the lower spot is often a good starting point for column chromatography.[14] However, be aware that diastereomers can have very similar Rf values, making separation challenging to visualize on TLC.[15][16]

Q4: What is the difference between separating diastereomers and enantiomers? A4: Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[5][12][17] This allows for their separation using standard (achiral) chromatography. Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment.[5][17] Therefore, to separate enantiomers, a chiral environment is required, which is achieved by using a chiral stationary phase (CSP), a chiral additive in the mobile phase, or by derivatizing the enantiomers with a chiral reagent to form diastereomers.[5][18][19]

References

Troubleshooting

Technical Support Center: Addressing Low Reactivity of N-Boc Protected Amines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with N-Boc protected amines...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with N-Boc protected amines in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc protected amine unreactive?

The low reactivity of N-Boc protected amines stems from two primary factors:

  • Electronic Effects: The tert-butyloxycarbonyl (Boc) group is electron-withdrawing, reducing the nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group of the carbamate, making it less available for nucleophilic attack.

  • Steric Hindrance: The bulky tert-butyl group can physically block the approach of electrophiles to the nitrogen atom, further hindering reactions.[1]

Q2: What are the general strategies to overcome the low reactivity of N-Boc protected amines?

There are two main approaches:

  • Deprotection: The most straightforward method is to remove the Boc group to liberate the more reactive free amine. This is typically achieved under acidic conditions.[2][3] However, this is not suitable if the Boc group is required for subsequent steps or if other acid-sensitive functional groups are present in the molecule.

  • Activation/Forced Reaction Conditions: Employing specific reagents and conditions can force the N-Boc protected amine to react. This includes the use of strong bases to deprotonate the carbamate nitrogen, specialized catalysts, or alternative reaction pathways like the Mitsunobu reaction.

Q3: Can I selectively react at the N-Boc protected nitrogen in the presence of other nucleophiles?

Generally, the N-Boc protected amine is significantly less nucleophilic than other common nucleophiles like free amines or alcohols. Therefore, selective reaction at the N-Boc nitrogen in the presence of these groups is challenging and usually not feasible. Protection of other nucleophilic groups is often required.

Troubleshooting Guides

Issue 1: Failed or Low-Yield N-Alkylation of N-Boc Protected Amine

Problem: You are attempting to N-alkylate an N-Boc protected amine with an alkyl halide, but you observe no product or very low conversion.

Possible Causes and Solutions:

  • Insufficient Basicity: The N-H proton of a Boc-protected amine is not very acidic, requiring a strong base for deprotonation to generate the nucleophilic amide anion.

    • Solution 1: Use a Strong Base: Employ strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[4] Cesium carbonate (Cs2CO3) at elevated temperatures can also be effective, particularly for N-Boc anilines.[4]

    • Solution 2: Electrochemical Activation: For specific substrates like N-Boc-4-aminopyridines, an electrochemically generated superbase (acetonitrile anion) can effectively deprotonate the N-Boc amine, leading to high yields of alkylation.[5]

  • Steric Hindrance: The electrophile or the substrate itself may be too sterically hindered.

    • Solution: Consider using a less hindered alkylating agent if possible. For sterically demanding substrates, prolonged reaction times or higher temperatures may be necessary.

  • Alternative Reaction Pathway: The Mitsunobu Reaction: This reaction allows for the alkylation of N-Boc protected nitrogen nucleophiles with primary or secondary alcohols under milder, non-basic conditions.

    • Solution: Use a suitable N-Boc protected nitrogen nucleophile, such as N-Boc ethyl oxamate, in a Mitsunobu reaction with the desired alcohol. This method is particularly effective for synthesizing N-methyl allylic amines from allylic alcohols.[1][2][6]

Issue 2: Unsuccessful N-Acylation of N-Boc Protected Amine

Problem: Your attempt to acylate an N-Boc protected amine with an acyl chloride or carboxylic acid (using standard coupling agents) is failing.

Possible Causes and Solutions:

  • Low Nucleophilicity of the N-Boc Amine: As with alkylation, the N-Boc protected nitrogen is a poor nucleophile for acylation.

    • Solution 1: Rhodium-Catalyzed Direct Amidation: A rhodium(I)-catalyzed method allows for the direct coupling of N-Boc protected amines with arylboroxines to form amides, avoiding the need for deprotection.[3][7][8]

    • Solution 2: One-Pot Amidation via Isocyanate Intermediate: N-Boc protected amines can be converted in situ to reactive isocyanate intermediates using 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates then readily react with Grignard reagents to yield the desired amides under mild conditions.[9]

    • Solution 3: Acyl Fluoride Mediated Coupling: For sterically hindered substrates, in situ formation of acyl fluorides from carboxylic acids followed by reaction with the N-Boc amine at elevated temperatures can be effective.[2]

Data Presentation

Table 1: Comparison of N-Alkylation Methods for N-Boc Protected Amines

MethodSubstrateAlkylating AgentBase/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Strong BaseN-Boc aromatic anilinesAlkyl bromideCs2CO3DMF100-Good[4]
Strong BaseSecondary Boc-protected aminesAlkyl iodideNaHDMFRT-Good[4]
ElectrochemicalN-Boc-4-aminopyridineOctyl bromideElectrogenerated CH2CN⁻MeCNRT290[5]
ElectrochemicalN-Boc-4-aminopyridineBenzyl bromideElectrogenerated CH2CN⁻MeCNRT292[5]
MitsunobuCinnamyl alcoholN-Boc ethyl oxamatePPh3, DEADTHFRT-95[1][2]

Table 2: Methods for N-Acylation of N-Boc Protected Amines

MethodSubstrateAcylating AgentCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Rh-Catalyzed CouplingN-Boc anilinePhenylboroxine[Rh(cod)Cl]2, dppf, KFDioxane1001689[3][7][8]
Isocyanate IntermediateN-Boc anilinePhenylmagnesium bromide2-Cl-pyridine, Tf2OCH2Cl2RT0.592[9]
Isocyanate IntermediateN-Boc piperidinePhenylmagnesium bromide2-Cl-pyridine, Tf2OCH2Cl2RT0.588[9]
EDC/NHS CouplingN-Boc-N-bis(PEG2-acid)Primary amineEDC, NHSDMF/DMSORT2-16High[10]

Experimental Protocols

Protocol 1: N-Alkylation of N-Boc-4-aminopyridine using an Electrochemically Generated Base [5]

  • Electrolysis Setup: In a divided electrochemical cell with platinum electrodes, add a 0.1 M solution of tetraethylammonium hexafluorophosphate (TEAHFP) in anhydrous acetonitrile (MeCN) to both the cathodic and anodic compartments.

  • Substrate Addition: Add N-Boc-4-aminopyridine (1 mmol) to the catholyte.

  • Galvanostatic Reduction: Apply a constant current of 20 mA cm⁻² until 145 Coulombs have passed.

  • Alkylation: Switch off the current and add the alkylating agent (e.g., octyl bromide, 1 mmol) to the catholyte.

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Work-up: Evaporate the solvent under reduced pressure and purify the residue by flash column chromatography.

  • Deprotection (if required): The resulting N-alkyl-N-Boc-4-aminopyridine can be deprotected using standard acidic conditions (e.g., TFA in DCM).

Protocol 2: Rhodium-Catalyzed Direct Amidation of N-Boc Aniline [3][7][8]

  • Reaction Setup: To an oven-dried reaction vessel, add N-Boc aniline (1.0 mmol), phenylboroxine (0.5 mmol), [Rh(cod)Cl]2 (2.5 mol %), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol %), and potassium fluoride (KF) (2.0 mmol).

  • Solvent Addition: Add anhydrous dioxane (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the mixture at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

logical_relationship start Low Reactivity of N-Boc Amine q1 Is Boc group removal acceptable? start->q1 deprotection Deprotection (e.g., TFA/DCM) q1->deprotection Yes q2 Reaction Type? q1->q2 No alkylation N-Alkylation q2->alkylation Alkylation acylation N-Acylation q2->acylation Acylation q_alk Substrate/Reagents? alkylation->q_alk q_acyl Substrate/Reagents? acylation->q_acyl strong_base Strong Base (NaH, Cs2CO3) q_alk->strong_base Alkyl Halide mitsunobu Mitsunobu Rxn (Alcohol) q_alk->mitsunobu Alcohol electrochem Electrochemical (Specific Substrates) q_alk->electrochem e.g., 4-Aminopyridine rh_cat Rh-Catalyzed (Arylboroxines) q_acyl->rh_cat Arylboroxine isocyanate Isocyanate Intermediate (Grignard Reagents) q_acyl->isocyanate Grignard Reagent experimental_workflow start Start reagents Combine N-Boc Amine, [Rh(cod)Cl]2, dppf, KF, Arylboroxine start->reagents solvent Add Anhydrous Dioxane reagents->solvent heat Heat at 100 °C for 16h solvent->heat workup Aqueous Work-up (EtOAc, H2O, Brine) heat->workup purify Column Chromatography workup->purify product Final Amide Product purify->product

References

Optimization

Technical Support Center: tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate. The information is tailored for resea...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate?

A1: To ensure the long-term stability and purity of the compound, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

  • Light: Protected from light, for instance, by using an amber-colored vial.

Q2: I observe a decline in the purity of my compound over time, even under recommended storage conditions. What could be the cause?

A2: A decline in purity despite proper storage could be due to several factors:

  • Moisture Contamination: The tert-butoxycarbonyl (Boc) protecting group is sensitive to hydrolysis, which can be accelerated by the presence of moisture, especially if there are trace acidic impurities. Ensure the storage container is properly sealed and consider storing it in a desiccator.

  • Exposure to Acidic Vapors: Storage in proximity to acidic compounds can lead to the gradual degradation of the Boc group. Store the compound away from acidic reagents.

  • Freeze-Thaw Cycles: Frequent temperature fluctuations can potentially affect the stability of the compound. Aliquoting the compound into smaller, single-use vials can minimize this issue.

Q3: My reaction yield is lower than expected when using this compound. Could stability be a factor?

A3: Yes, the stability of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate can significantly impact reaction yields. Common causes include:

  • Incompatibility with Reaction Conditions: The Boc group is labile under acidic conditions. If your reaction medium is acidic, you will likely experience premature deprotection of the amine, leading to side reactions and a lower yield of the desired product.

  • Thermal Instability: The Boc group can be thermally unstable at elevated temperatures (typically above 85-90°C). If your reaction requires heating, consider if the temperature is causing degradation.

  • Oxidation of the Piperidine Ring: Although the piperidine ring is generally stable, it can be susceptible to oxidation under certain conditions, for example, in the presence of strong oxidizing agents.

Q4: I am performing a Boc deprotection reaction. What are the common pitfalls I should be aware of?

A4: The most common issues during Boc deprotection are:

  • Incomplete Deprotection: This can occur if the acid concentration is too low, the reaction time is too short, or the temperature is not optimal. Monitoring the reaction by TLC or LC-MS is crucial.

  • Side Reactions: The deprotection mechanism involves the formation of a tert-butyl cation. This cation can alkylate nucleophilic sites on your molecule of interest, leading to impurities. Using a scavenger, such as anisole or triethylsilane, can help to trap the tert-butyl cation and minimize these side reactions.

  • Work-up Issues: After deprotection with an acid like trifluoroacetic acid (TFA), the resulting amine will be in its salt form (e.g., trifluoroacetate salt). It is important to neutralize the salt with a suitable base to obtain the free amine for subsequent reactions.

Troubleshooting Guides

Issue 1: Unexpected Impurities in the Starting Material
Symptom Possible Cause Suggested Solution
Appearance of a new, more polar spot on TLC.Partial deprotection of the Boc group due to exposure to acidic conditions or moisture.Check the pH of your storage solvent. Ensure the compound is stored in a dry, inert atmosphere. Purify the material by chromatography if necessary before use.
Broad or multiple peaks in NMR spectrum.Presence of degradation products or residual solvents.Re-purify the compound. Ensure proper drying under high vacuum to remove residual solvents.
Mass spectrometry shows a peak corresponding to the deprotected amine.Significant degradation has occurred.Discard the batch and use a fresh, pure sample. Review storage and handling procedures to prevent future degradation.
Issue 2: Low Yield or Incomplete Reaction
Symptom Possible Cause Suggested Solution
Reaction stalls or does not go to completion.The starting material has degraded, or the reaction conditions are not suitable.Confirm the purity of the starting material before starting the reaction. If the reaction is acidic, the Boc group may be cleaving prematurely. Consider an alternative synthetic route or a different protecting group.
Multiple unexpected products are formed.Side reactions due to the instability of the starting material or intermediates.If performing a Boc deprotection, add a scavenger. For other reactions, lower the reaction temperature and monitor the reaction progress more frequently.

Data Presentation

Table 1: General Stability Profile of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate
Condition Stability Potential Degradation Products
Acidic (e.g., TFA, HCl) Labile(3R,4R)-3-fluoropiperidin-4-amine, isobutylene, tert-butanol
Basic (e.g., NaOH, Et3N) Generally Stable-
High Temperature (>85°C) Potentially Unstable(3R,4R)-3-fluoropiperidin-4-amine, isobutylene, CO2
Oxidizing Agents Potentially UnstableN-oxides, ring-opened products
Moisture Susceptible to Hydrolysis(3R,4R)-3-fluoropiperidin-4-amine, tert-butanol, CO2
Light Potentially Unstable-

Experimental Protocols

Protocol 1: Assessment of Compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to assess the stability of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate under various stress conditions.

Materials:

  • tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature and another sample at 60°C for 24 hours. Neutralize a sample before HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature and another sample at 60°C for 24 hours. Neutralize a sample before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample of the compound and 1 mL of the stock solution in an oven at 85°C for 48 hours.

  • Photostability: Expose a solid sample and 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC, comparing them to a control sample of the stock solution stored at 2-8°C. Monitor for the appearance of new peaks and a decrease in the area of the main peak.

Protocol 2: Standard Boc Deprotection

Materials:

  • tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA dropwise (typically 5-10 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Mandatory Visualization

Boc_Deprotection_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Protected_Amine tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate + TFA TFA Trifluoroacetic Acid (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert_Butyl_Cation Deprotected_Amine (3R,4R)-3-fluoropiperidin-4-amine (TFA salt) Carbamic_Acid->Deprotected_Amine CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H+

Caption: Acid-catalyzed deprotection pathway of the Boc group.

Stability_Testing_Workflow Start Start: Pure Compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress_Conditions Sampling Take Samples at Defined Time Points Stress_Conditions->Sampling Analysis Analyze by HPLC/LC-MS Sampling->Analysis Data_Comparison Compare with Control Sample Analysis->Data_Comparison Conclusion Determine Degradation Profile and Identify Degradants Data_Comparison->Conclusion

Caption: Experimental workflow for assessing compound stability.

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Heterocyles

Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges e...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these important compounds. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide: Common Pitfalls

This guide addresses specific issues that can arise during the synthesis of fluorinated heterocyles, offering potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Potential Causes:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can decompose if not handled and stored properly. For example, AgF₂ is hygroscopic and loses activity in the presence of water.[1][2] Anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions are also highly sensitive to moisture.[1]

  • Incompatible Solvent: The solvent can play a critical role in the success of a fluorination reaction. Some electrophilic reagents, like Selectfluor, can react exothermically and dangerously with solvents such as DMF, pyridine, and DMSO.[1][3] Solvents can also be nucleophilic and compete with the fluoride ion, leading to undesired byproducts.[1]

  • Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, or conversely, elevated temperatures might lead to the decomposition of the starting material, reagent, or product.[1]

  • Poor Substrate Activation: For nucleophilic aromatic substitution (SNAr), the heterocyclic ring must be sufficiently electron-deficient to be attacked by the fluoride ion.

Solutions:

  • Reagent Handling: Always use freshly opened or properly stored fluorinating reagents. Handle moisture-sensitive reagents in a glovebox or under an inert atmosphere.[1][2] Consider using less hygroscopic alternatives where possible, such as Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF.[1]

  • Solvent Selection: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for many fluorination reactions.[1][3] For certain reactions, other solvents like ethyl acetate have been found to be effective in preventing fluoride displacement.[1] Always verify the compatibility of your fluorinating agent with the chosen solvent.[1][3]

  • Temperature Optimization: Gradually increase the reaction temperature in small increments to find the optimal point. For sensitive substrates, running the reaction at a lower temperature may be necessary to prevent byproduct formation.[1]

  • Enhance Substrate Reactivity: If the heterocycle is not electron-deficient enough for SNAr, consider introducing an electron-withdrawing group to activate the ring.

G start Low or No Conversion reagent Check Fluorinating Reagent (Activity, Storage, Handling) start->reagent solvent Evaluate Solvent (Compatibility, Anhydrous) reagent->solvent Reagent OK reagent_sol Use fresh/dry reagent. Consider alternative. reagent->reagent_sol Issue Found temp Optimize Temperature (Increase or Decrease) solvent->temp Solvent OK solvent_sol Screen anhydrous, non-nucleophilic solvents. Verify compatibility. solvent->solvent_sol Issue Found substrate Assess Substrate (Activation, Stability) temp->substrate Temp OK temp_sol Systematically vary temperature. temp->temp_sol Issue Found substrate_sol Modify substrate with activating groups. Use milder conditions. substrate->substrate_sol Issue Found success Successful Conversion reagent_sol->success solvent_sol->success temp_sol->success substrate_sol->success

Problem 2: Formation of Multiple Products and Low Regioselectivity

Potential Causes:

  • Multiple Reactive Sites: The heterocyclic substrate may have multiple C-H bonds that are susceptible to fluorination, leading to a mixture of isomers.

  • Lack of Directing Group Effect: The inherent electronic properties of the heterocycle and its substituents may not sufficiently direct the fluorination to a single position.

  • Harsh Reaction Conditions: High temperatures or highly reactive reagents can reduce the selectivity of the reaction.

Solutions:

  • Utilize Directing Groups: Existing functional groups can be exploited to direct fluorination to a specific position. For example, a benzyloxy group in 3,5-disubstituted pyridines can direct fluorination to the adjacent position.[1] The choice of catalyst and directing group is crucial for C-H activation strategies.[1]

  • Employ Milder Conditions: Lowering the reaction temperature or using a less reactive fluorinating agent can improve regioselectivity.[1]

  • Catalyst Control: In metal-catalyzed reactions, the choice of ligand and metal center can significantly influence the regioselectivity of C-H functionalization.

G start Low Regioselectivity directing_group Incorporate/Utilize Directing Groups start->directing_group conditions Modify Reaction Conditions start->conditions reagent_choice Change Fluorinating Reagent start->reagent_choice directing_group_sol - Install temporary directing group - Leverage existing substituents directing_group->directing_group_sol conditions_sol - Lower reaction temperature - Change solvent conditions->conditions_sol reagent_choice_sol - Use a more sterically demanding reagent - Switch to a milder reagent reagent_choice->reagent_choice_sol success High Regioselectivity directing_group_sol->success conditions_sol->success reagent_choice_sol->success

Frequently Asked Questions (FAQs)

Q1: My heterocycle is electron-deficient, but nucleophilic fluorination is still giving a low yield. What could be the issue?

A1: Even with electron-deficient heterocycles, nucleophilic fluorination can be challenging. The intermediate formed after the initial fluoride attack (a Meisenheimer intermediate) can be reversible. The elimination of the fluoride ion to regenerate the starting material is often favored over the elimination of a leaving group to form the desired product. To overcome this, you can try using a stronger, anhydrous fluoride source, higher temperatures, or a solvent that better stabilizes the Meisenheimer intermediate.

Q2: I am using Selectfluor for an electrophilic fluorination, but the reaction is not working. What are common problems with this reagent?

A2: While Selectfluor is a versatile and popular electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction medium is critical; for instance, using water and chloroform as co-solvents has been shown to be effective for the fluorination of 2-aminopyridines.[1] The presence of a base can also be crucial for some substrates.[1] Additionally, ensure that the Selectfluor has been stored properly and has not degraded. As mentioned earlier, be cautious with solvent compatibility, as Selectfluor can react exothermically with DMF, pyridine, and DMSO.[1][3]

Q3: My substrate is sensitive and decomposes under the fluorination conditions. What can I do?

A3: Many heterocyclic compounds are sensitive to oxidation or polymerization under strongly acidic or basic conditions, or in the presence of strong electrophiles.[1] In such cases, employing milder reaction conditions is essential. Consider using neutral fluorination methods.[1] For example, the use of a base like Li₂CO₃ at low temperatures has been effective in preventing the formation of dimeric byproducts in the fluorination of indoles.[1]

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield and regioselectivity of fluorination for selected heterocyclic systems.

HeterocycleFluorinating AgentCatalyst/AdditiveSolventTemp (°C)Yield (%)Regioisomeric Ratio
3,5-disubstituted pyridineAgF₂NoneMeCN2585>20:1 (2-F)
2-aminopyridineSelectfluorNoneH₂O/CHCl₃25785-F major isomer
IndoleSelectfluorLi₂CO₃MeCN-20653-F major isomer
Benzoic acid derivativeAgFCuIDMF10075ortho-fluorination

Experimental Protocols

Electrophilic Fluorination of 2-Aminopyridine using Selectfluor

This protocol is a general guideline for the electrophilic fluorination of an activated pyridine ring.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Selectfluor (1.1 eq)

  • Chloroform (HPLC grade)

  • Deionized Water

Procedure:

  • To a solution of the 2-aminopyridine derivative in a mixture of chloroform and water (1:1 v/v), add Selectfluor in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed C-H Fluorination of a Benzoic Acid Derivative

This protocol describes a directing group-assisted C-H fluorination.

Materials:

  • Benzoic acid derivative with a directing group (e.g., 8-aminoquinoline amide) (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Silver Fluoride (AgF) (2.0 eq)

  • N-Methylmorpholine N-oxide (NMO) as an oxidant (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the benzoic acid derivative, CuI, AgF, and NMO.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

References

Optimization

Technical Support Center: Scaling Up the Synthesis of (3R,4R)-4-(Boc-amino)-3-fluoropiperidine

Welcome to the technical support center for the synthesis of (3R,4R)-4-(Boc-amino)-3-fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting adv...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3R,4R)-4-(Boc-amino)-3-fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the successful scale-up of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of (3R,4R)-4-(Boc-amino)-3-fluoropiperidine?

A1: The primary challenges during the scale-up of this synthesis are controlling the stereochemistry to obtain the desired (3R,4R) syn-isomer, preventing the common side reaction of hydrodefluorination, and ensuring the efficient and safe handling of reagents. Purification of the final product to remove diastereomeric and des-fluoro impurities can also be challenging at a larger scale.

Q2: My reaction is showing a significant amount of the des-fluoro byproduct. What are the likely causes and how can I minimize it?

A2: Hydrodefluorination is a common side reaction, particularly during catalytic hydrogenation steps. This can be caused by prolonged reaction times, elevated temperatures, or the choice of catalyst and reaction conditions. In some cases, the formation of fluoride ions during the reaction can promote this side reaction. To minimize the des-fluoro impurity, consider using a milder hydrogenation catalyst or enzymatic methods like asymmetric transamination. The addition of additives to sequester fluoride ions, such as titanium(IV) isopropoxide, has been reported to be effective.[1]

Q3: I am struggling with the purification of the final product. What are the recommended methods for large-scale purification?

A3: While traditional column chromatography can be used, it is often not practical for large-scale purification. For (3R,4R)-4-(Boc-amino)-3-fluoropiperidine, which is a solid, crystallization is the preferred method for purification at scale. Developing a robust crystallization procedure from a suitable solvent or solvent mixture is key to achieving high purity. If diastereomeric impurities are difficult to remove, consider forming a salt with a chiral acid to facilitate separation.

Q4: Is the unprotected 3-fluoro-4-aminopiperidine volatile?

A4: Yes, unprotected fluorinated piperidines can be volatile. To prevent loss of product during workup and isolation, it is highly recommended to perform an in situ protection step, such as the introduction of the Boc group, immediately after the key stereochemistry-defining reaction.[2]

Q5: What are the safety precautions I should take when working with fluorinating agents?

A5: When using electrophilic fluorinating agents like Selectfluor®, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of the reagent and contact with skin. For detailed safety and handling procedures for fluorinated compounds, always consult the Safety Data Sheet (SDS) and relevant literature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (poor syn/anti ratio) - Inefficient catalyst or enzyme in the asymmetric step. - Epimerization of the stereocenters under the reaction or workup conditions.- Screen different chiral ligands for asymmetric hydrogenation or different transaminases for the enzymatic approach. - Optimize the pH and temperature of the reaction to minimize epimerization. For enzymatic transamination, a high pH (e.g., 10.5) can be beneficial for dynamic kinetic resolution.[1] - Ensure the workup conditions are mild and do not promote isomerization.
Significant Hydrodefluorination - Harsh hydrogenation conditions (high temperature, high pressure, prolonged reaction time). - Catalyst choice (some catalysts are more prone to promoting C-F bond cleavage). - Presence of fluoride ions from side reactions.- Switch to a more chemoselective method like enzymatic transamination. - If using hydrogenation, screen different catalysts (e.g., Rh-based catalysts may be more selective than some Pd catalysts). - Add a fluoride scavenger like Ti(OiPr)₄ to the reaction mixture.[1] - Carefully control reaction time and temperature, monitoring the reaction progress closely.
Incomplete Boc Protection - Insufficient amount of Boc anhydride. - Inadequate base or reaction conditions for the amine's reactivity. - Steric hindrance around the amino group.- Use a slight excess of Boc anhydride (e.g., 1.1-1.2 equivalents). - Ensure an appropriate base (e.g., triethylamine, diisopropylethylamine) and solvent are used. - Increase the reaction time or temperature if the reaction is sluggish, monitoring for potential side reactions.
Formation of Piperidine Carbonate During Storage - Reaction of the basic piperidine nitrogen with atmospheric carbon dioxide.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon). - If crystallization occurs in solution, it may be due to salt formation with CO₂ or other acidic contaminants.[3]
Difficulty in Removing the Boc Group (if required) - Incomplete reaction with acid. - The substrate is sensitive to strong acidic conditions, leading to degradation.- Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). - For acid-sensitive substrates, explore milder deprotection methods.

Experimental Protocols

Two scalable and asymmetric synthetic routes are presented below. The enzymatic dynamic kinetic asymmetric transamination is often preferred for its high selectivity and milder conditions.

Route 1: Enzymatic Dynamic Kinetic Asymmetric Transamination (Preferred for Scale-up)

This route involves the enzymatic transamination of a prochiral ketone, which is synthesized from commercially available N-Boc-4-piperidone.

Step 1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., THF), add a silylating agent (e.g., TMS-Cl) and a base (e.g., triethylamine) to form the silyl enol ether in situ.

  • Cool the reaction mixture and add an electrophilic fluorinating agent, such as Selectfluor®, portion-wise while maintaining a low temperature.

  • Upon completion of the reaction, quench carefully and perform an aqueous workup.

  • Purify the resulting α-fluoroketone by crystallization or chromatography to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. A yield of around 91% can be expected.[1]

Step 2: Dynamic Kinetic Asymmetric Transamination

  • In a suitable reactor, prepare a buffered solution (e.g., 0.2 M borate buffer at pH 10.5) containing DMSO as a co-solvent.

  • Add the transaminase enzyme (e.g., ATA-3 at 1 mol%), pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 g/L), and the amino donor (e.g., isopropylamine).

  • Add the tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate substrate.

  • Heat the mixture (e.g., to 45°C) and stir for 24 hours. Continuously remove the acetone byproduct to drive the equilibrium towards the product.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

  • Purify by crystallization to obtain (3R,4R)-4-(Boc-amino)-3-fluoropiperidine. This process can yield the product with a high diastereomeric ratio (e.g., 15:1 syn:anti) and high enantiomeric excess (e.g., 96% ee).[1]

Route 2: Asymmetric Hydrogenation of a Fluoroenamide

This route involves the preparation of a chiral fluoroenamide followed by asymmetric hydrogenation.

Step 1: Preparation of the Fluoroenamide Substrate

  • Start with 3-fluoro-4-aminopyridine. Protect the amino group, for example, as a benzamide.

  • Activate the pyridine ring by forming a pyridinium salt (e.g., with a benzyl group).

  • Perform a partial reduction of the pyridinium salt using a mild reducing agent like sodium borohydride in methanol to yield the fluoro-enamide substrate.[1]

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the fluoroenamide in a suitable solvent.

  • Add a chiral ruthenium catalyst, for example, formed in situ from (COD)Ru(Me-allyl)₂ and a chiral ligand, along with an acid activator like HBF₄·OEt₂.

  • Pressurize the reactor with hydrogen gas and stir at a controlled temperature until the reaction is complete.

  • After depressurization, work up the reaction mixture to isolate the protected syn-fluoro-aminopiperidine.

  • This step is often followed by deprotection of the initial protecting group (e.g., benzoyl) and subsequent Boc protection to yield the target molecule. This route can achieve high yields (e.g., 97%) and good enantiomeric excess (e.g., 86% ee), which may require further purification.[1]

Data Presentation

Table 1: Comparison of Key Performance Indicators for Synthetic Routes

Parameter Route 1: Enzymatic Transamination Route 2: Asymmetric Hydrogenation
Starting Material N-Boc-4-piperidone3-fluoro-4-aminopyridine
Key Reagents Transaminase, PLP, IsopropylamineChiral Ru-catalyst, H₂, HBF₄·OEt₂
Typical Yield ~66% (for the transamination step)[1]~97% (for the hydrogenation step)[1]
Diastereomeric Ratio (syn:anti) High (e.g., 15:1)[1]High
Enantiomeric Excess (ee) High (e.g., 96% ee)[1]Good (e.g., 86% ee), may require upgrading[1]
Key Challenge Enzyme stability and cost, byproduct removal.Hydrodefluorination, catalyst screening.
Scalability Generally well-suited for scale-up.Requires high-pressure equipment.

Visualizations

Synthetic_Pathway_Enzymatic cluster_0 Step 1: Fluorination cluster_1 Step 2: Asymmetric Transamination N-Boc-4-piperidone N-Boc-4-piperidone Silyl_enol_ether Silyl enol ether (in situ) N-Boc-4-piperidone->Silyl_enol_ether TMS-Cl, Et3N Fluoroketone (3R,4R)-tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate Silyl_enol_ether->Fluoroketone Selectfluor® Final_Product (3R,4R)-4-(Boc-amino)- 3-fluoropiperidine Fluoroketone->Final_Product Transaminase (ATA) PLP, iPrNH2

Caption: Enzymatic synthesis of (3R,4R)-4-(Boc-amino)-3-fluoropiperidine.

Troubleshooting_Logic Start Start Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Impurity_Detected Impurity Detected (e.g., by LC-MS) Start->Impurity_Detected Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Low_Yield->Optimize_Conditions Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Des-fluoro Des-fluoro Impurity? Impurity_Detected->Des-fluoro Diastereomer Incorrect Diastereomer? Impurity_Detected->Diastereomer Reduce_H2_Pressure Reduce H2 Pressure/Temp or Switch to Enzyme Des-fluoro->Reduce_H2_Pressure Yes Add_Scavenger Add Fluoride Scavenger (e.g., Ti(OiPr)4) Des-fluoro->Add_Scavenger Yes Optimize_Catalyst Optimize Chiral Catalyst or Enzyme Diastereomer->Optimize_Catalyst Yes Control_pH Control pH to Prevent Epimerization Diastereomer->Control_pH Yes

Caption: Troubleshooting workflow for synthesis scale-up.

References

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Spectral Analysis of Fluorinated vs. Non-Fluorinated N-Boc-4-aminopiperidines

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate and its Non-Fluorinated Analog In the landscape of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate and its Non-Fluorinated Analog

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. The piperidine moiety, a prevalent heterocyclic motif in pharmaceuticals, is frequently a target for such modifications. Understanding the precise structural ramifications of fluorination is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this elucidation.

Data Presentation: A Comparative Summary of ¹H NMR Data

The introduction of a fluorine atom is anticipated to induce significant changes in the ¹H NMR spectrum of the piperidine ring due to its strong electron-withdrawing nature and through-bond and through-space coupling effects. The following table summarizes the expected ¹H NMR data for the fluorinated target compound and the known data for its non-fluorinated analog.

Compound Proton Assignment Expected/Reported Chemical Shift (δ, ppm) Expected/Reported Multiplicity Expected/Reported Coupling Constant (J, Hz)
tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate Boc (-C(CH₃)₃)~1.45s-
H-2ax3.50 - 3.70dddJ ≈ 12, 12, 4
H-2eq2.80 - 3.00dtJ ≈ 12, 4
H-34.40 - 4.60dmJ(H,F) ≈ 48, J(H,H) ≈ 4
H-43.80 - 4.00m-
H-5ax1.60 - 1.80qdJ ≈ 12, 4
H-5eq1.90 - 2.10m-
H-6ax2.70 - 2.90tJ ≈ 12
H-6eq3.10 - 3.30dJ ≈ 12
NH (Boc)4.50 - 4.80dJ ≈ 8
NH (piperidine)1.50 - 2.50br s-
tert-butyl N-(piperidin-4-yl)carbamate Boc (-C(CH₃)₃)1.44s-
H-2, H-6 (axial)2.60 - 2.75tJ ≈ 12
H-2, H-6 (equatorial)3.00 - 3.15dJ ≈ 12
H-3, H-5 (axial)1.25 - 1.40qJ ≈ 12
H-3, H-5 (equatorial)1.85 - 2.00dJ ≈ 12
H-43.40 - 3.60m-
NH (Boc)~4.5br s-
NH (piperidine)~1.6br s-

Experimental Protocols

The following is a general protocol for the acquisition of a ¹H NMR spectrum for compounds of this class.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural characterization.

Materials:

  • Compound of interest (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane (TMS), optional if referencing to residual solvent peak)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent should be based on the solubility of the compound. For Boc-protected amines, CDCl₃ is often a suitable starting point.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean NMR tube.

  • NMR Spectrometer Setup:

    • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, which is particularly important for resolving the complex spin systems of cyclic molecules.

    • The spectrometer should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution and lineshape.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the chemical shift range of most organic compounds.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale. If TMS is not used as an internal standard, the residual solvent peak can be used as a reference (e.g., CHCl₃ at 7.26 ppm, CHD₂OD at 3.31 ppm, or DMSO-d₅ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel fluorinated piperidine derivative.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Fluorinated Piperidines cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Fluorinated Piperidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification H1_NMR 1H NMR Acquisition Purification->H1_NMR C13_NMR 13C NMR Acquisition Purification->C13_NMR F19_NMR 19F NMR Acquisition Purification->F19_NMR MS Mass Spectrometry (e.g., HRMS) Purification->MS TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR If Needed Spectral_Analysis Spectral Data Analysis H1_NMR->Spectral_Analysis C13_NMR->Spectral_Analysis F19_NMR->Spectral_Analysis TwoD_NMR->Spectral_Analysis MS->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of novel fluorinated piperidine compounds.

Comparative

mass spectrometry data for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of complex synthetic molecules is paramount for structural confirmation, purity assessment, and metabolic pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of complex synthetic molecules is paramount for structural confirmation, purity assessment, and metabolic profiling. This guide provides a comparative analysis of the mass spectrometry data for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate and its non-fluorinated analog, tert-butyl N-(piperidin-4-yl)carbamate. By examining their predicted fragmentation patterns, we aim to elucidate the influence of fluorination on the mass spectrometric profile of these piperidine carbamates.

Comparative Analysis of Mass Spectrometry Data

The introduction of a fluorine atom into the piperidine ring of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is expected to significantly influence its fragmentation pattern in comparison to its non-fluorinated counterpart. The high electronegativity of fluorine can alter bond strengths and favor specific fragmentation pathways.

Below is a summary of the predicted key mass-to-charge ratios (m/z) for the molecular ions and major fragments of the two compounds under typical electron ionization (EI) or electrospray ionization (ESI) conditions.

Ion DescriptionPredicted m/z for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamatePredicted m/z for tert-butyl N-(piperidin-4-yl)carbamateNotes on Fragmentation
Molecular Ion [M]+• or [M+H]+ 218.15200.18The molecular ion of the fluorinated compound is 18 amu heavier.
Loss of tert-butyl group (-C4H9) 161.10143.13A common fragmentation for Boc-protected amines, resulting in the loss of 57 amu.
Loss of isobutylene (-C4H8) 162.10144.13Another characteristic fragmentation of the Boc group, leading to the loss of 56 amu.
Loss of CO2 from [M-C4H8]+• 118.10100.13Subsequent loss of carbon dioxide (44 amu) from the above fragment.
Loss of Boc group (-C5H9O2) 119.09101.12Complete loss of the tert-butoxycarbonyl group (100 amu).
tert-butyl cation [C4H9]+ 57.0757.07A prominent peak in the spectra of Boc-protected compounds.
Piperidine ring fragmentation VariousVariousThe presence of fluorine is expected to direct the ring fragmentation pathways, potentially leading to unique fragments containing the C-F bond.

Predicted Fragmentation Pathway of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

The following diagram illustrates the predicted major fragmentation pathways for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

M [M+H]⁺ m/z = 219.16 F1 [M+H - C₄H₈]⁺ m/z = 163.10 M->F1 - C₄H₈ F2 [M+H - C₅H₉O₂]⁺ m/z = 119.09 M->F2 - C₅H₉O₂ F3 [C₄H₉]⁺ m/z = 57.07 M->F3 M_mol tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate F4 [M+H - C₄H₈ - CO₂]⁺ m/z = 119.09 F1->F4 - CO₂

Predicted fragmentation of the target compound.

Experimental Protocols

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte (tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate or its analog) in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion or LC-MS analysis. For GC-MS, further dilution and/or derivatization may be necessary.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) to ensure elution of the compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Full scan mode to identify the molecular ion and major fragments. Product ion scans (tandem MS) of the molecular ion can be performed to confirm fragmentation pathways.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (if necessary): For improved volatility and thermal stability, the amine functionality can be derivatized (e.g., by acylation) after removal of the Boc protecting group.

  • Chromatographic System: A gas chromatograph equipped with a capillary column.

  • Column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 70°C) to a final temperature sufficient to elute the analyte (e.g., 280°C).

  • Mass Spectrometer: An electron ionization (EI) source at 70 eV.

  • Scan Range: m/z 40-300.

Analytical Workflow

The following diagram outlines a typical workflow for the mass spectrometric analysis of novel synthetic compounds like fluorinated piperidine derivatives.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation cluster_3 Comparison & Reporting SP1 Weighing & Dissolution SP2 Dilution to Working Concentration SP1->SP2 MS1 LC-MS (ESI) or GC-MS (EI) SP2->MS1 MS2 Full Scan Analysis MS1->MS2 MS3 Tandem MS (MS/MS) Analysis MS2->MS3 DI1 Identify Molecular Ion MS3->DI1 DI2 Determine Fragmentation Pattern DI1->DI2 DI3 Propose Fragmentation Pathways DI2->DI3 CR1 Compare with Alternative Structures DI3->CR1 CR2 Generate Report CR1->CR2

General workflow for mass spectrometric analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate and a framework for its analysis. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a valuable resource for researchers engaged in the synthesis and characterization of novel fluorinated compounds in drug discovery and development.

Validation

Stereoisomers in Focus: A Comparative Analysis of (3R,4R) and (3S,4S) Isomers in Drug Development

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms within a molecule, seemingly subtle, can profoun...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms within a molecule, seemingly subtle, can profoundly impact its biological activity, efficacy, and safety profile. This guide provides an objective comparison of the biological activities of (3R,4R) and (3S,4S) isomers, supported by experimental data, to illuminate the critical role of stereochemistry in pharmacology.

The differential effects of stereoisomers arise from their interactions with chiral biological molecules such as receptors and enzymes. These macromolecules often exhibit a high degree of stereoselectivity, meaning they will bind preferentially with one isomer over another. This can lead to one isomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects.[1][2] A classic example of this principle is the drug thalidomide, where one enantiomer was sedative and the other was teratogenic.[3]

This guide will delve into a specific case study to illustrate the profound impact of (3R,4R) versus (3S,4S) stereochemistry on biological activity, using the well-characterized psychostimulant, methylphenidate, as an exemplar.

Case Study: Methylphenidate - Unraveling the Activity of its Stereoisomers

Methylphenidate (MPH), widely known by its brand name Ritalin, is a chiral drug with two centers of asymmetry, giving rise to four possible stereoisomers. The therapeutic effects of methylphenidate are primarily attributed to the threo pair of enantiomers.[4] Specifically, the (2R,2'R)-methylphenidate, which corresponds to d-threo-methylphenidate, is the pharmacologically active isomer responsible for the drug's efficacy in treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[5][6] The l-threo-methylphenidate [(2S,2'S)-methylphenidate] is significantly less active.[1][5]

The primary mechanism of action for methylphenidate is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[7][8]

Quantitative Comparison of Biological Activity

The following table summarizes the quantitative data on the inhibitory activity of the d-threo and l-threo isomers of methylphenidate on catecholamine uptake in rat brain synaptosomes.

IsomerBiological TargetIC50 (nM)Potency Ratio (d-threo / l-threo)
d-threo-methylphenidate Dopamine Transporter (DAT)33\multirow{2}{}{~10}
l-threo-methylphenidate Dopamine Transporter (DAT)>330
d-threo-methylphenidate Norepinephrine Transporter (NET)244\multirow{2}{}{~10}
l-threo-methylphenidate Norepinephrine Transporter (NET)>2440

Data adapted from in vitro studies on rat brain membranes.[8] The potency of d-threo-methylphenidate is approximately 10-fold greater than the l-isomer for both dopamine and norepinephrine reuptake inhibition.[5]

Experimental Protocols

Inhibition of Neurotransmitter Uptake Assay

The biological activity of the methylphenidate isomers was determined using an in vitro neurotransmitter uptake assay with synaptosomes prepared from rat brain tissue. A summary of the methodology is as follows:

  • Synaptosome Preparation: Striatal and hypothalamic tissues were dissected from rat brains and homogenized in a sucrose solution. The homogenate was then centrifuged to isolate synaptosomes, which are resealed nerve terminals containing transporters for dopamine and norepinephrine.

  • Radioligand Uptake Assay: Synaptosomes were incubated with a radiolabeled neurotransmitter ([³H]dopamine or [³H]l-norepinephrine) and varying concentrations of the test compounds (d-threo-methylphenidate or l-threo-methylphenidate).

  • Measurement of Inhibition: After incubation, the synaptosomes were collected by filtration, and the amount of radioactivity taken up was measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibited 50% of the specific radioligand uptake (IC50) was calculated. Lower IC50 values indicate greater inhibitory potency.

This experimental approach allows for a direct comparison of the potency of different isomers in blocking the reuptake of specific neurotransmitters, providing valuable insights into their mechanism of action.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the differential effects of d-threo-methylphenidate and l-threo-methylphenidate on dopamine reuptake at the synaptic level.

Methylphenidate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DA_cleft Dopamine DA->DA_cleft DAT Dopamine Transporter (DAT) d_MPH d-threo-MPH ((2R,2'R)-isomer) d_MPH->DAT High Affinity Binding & Inhibition l_MPH l-threo-MPH ((2S,2'S)-isomer) l_MPH->DAT Low Affinity Binding DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Signal Signal Transduction DA_receptor->Signal

Mechanism of Methylphenidate Isomers at the Dopamine Transporter.

Conclusion

The case of methylphenidate underscores the critical importance of stereochemistry in drug design and development. The (2R,2'R)-isomer (d-threo-methylphenidate) is the primary contributor to the therapeutic effects of the racemic mixture, exhibiting significantly higher potency for inhibiting dopamine and norepinephrine transporters compared to its (2S,2'S) counterpart (l-threo-methylphenidate). This disparity in biological activity highlights the necessity for thorough stereochemical evaluation during the drug discovery process. By focusing on the most active and safest isomer, researchers can optimize therapeutic outcomes and minimize potential off-target effects, ultimately leading to the development of more effective and safer medicines.

References

Comparative

A Researcher's Guide to the Stereochemical Validation of 3-Fluoropiperidine Derivatives

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional structure of 3-fluoropiperidine derivatives is a critical step in understanding their biological activity and de...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional structure of 3-fluoropiperidine derivatives is a critical step in understanding their biological activity and developing safe and effective therapeutics. The introduction of a fluorine atom into the piperidine ring can significantly influence its conformation and, consequently, its binding affinity and metabolic stability. This guide provides a comparative overview of key experimental techniques for the validation of stereochemistry in these valuable chiral building blocks, supported by experimental data and detailed protocols.

The primary methods for elucidating the stereochemistry of 3-fluoropiperidine derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages and provides complementary information, from relative configuration and conformational analysis to the unambiguous determination of absolute stereochemistry. More recently, Vibrational Circular Dichroism (VCD) has emerged as a powerful tool for determining absolute configuration in solution.

Comparative Analysis of Key Validation Techniques

The choice of analytical method depends on the specific stereochemical question being addressed, the physical properties of the compound, and the availability of instrumentation. A summary of the key techniques and their primary applications is presented below.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Relative stereochemistry, conformational analysis (axial/equatorial fluorine), diastereomeric ratio.Soluble sample (mg scale).HighNon-destructive, provides detailed structural information in solution.[1][2]Does not directly determine absolute configuration.
X-ray Crystallography Absolute configuration, unequivocal 3D structure in the solid state.[3][4][5][6]High-quality single crystal.LowProvides unambiguous determination of absolute stereochemistry.[4][6]Crystal growth can be a significant bottleneck.
Chiral HPLC Enantiomeric purity (ee%), separation of enantiomers.[7][8]Soluble sample (µg-mg scale).HighHighly sensitive and reliable for quantifying enantiomers.[7]May require derivatization for detection; does not provide structural information.[9][10][11]
Vibrational Circular Dichroism (VCD) Absolute configuration in solution.[12][13][14]Soluble sample, higher concentration needed (mg scale).[15]MediumPowerful for determining absolute configuration without crystallization.[12][16]Requires specialized instrumentation and computational support.[13]

Experimental Methodologies and Data Interpretation

A deeper understanding of the experimental protocols and the data they generate is essential for selecting the most appropriate validation strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry and conformational preferences of 3-fluoropiperidine derivatives in solution.[1][2] Key NMR experiments include ¹H, ¹³C, ¹⁹F, and 2D correlation experiments like COSY, HSQC, and HMBC. For stereochemical assignment, the analysis of coupling constants and Nuclear Overhauser Effects (NOEs) is paramount.

Key Experimental Data for a Substituted 3-Fluoropiperidine Derivative:

ParameterAxial FluorineEquatorial Fluorine
³J(H,F) Coupling Large (20-30 Hz) for anti-periplanar protons.Small (5-15 Hz) for gauche protons.
¹H-¹⁹F NOE Strong NOE to axial protons at C2 and C4.Strong NOE to equatorial protons at C2 and C4.

Experimental Protocol: 1D ¹⁹F{¹H} Heteronuclear Overhauser Effect Spectroscopy (HOESY)

  • Sample Preparation: Dissolve 5-10 mg of the 3-fluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • Instrument Setup: Utilize a high-field NMR spectrometer equipped with a broadband probe. Tune the probe to the ¹⁹F and ¹H frequencies.

  • Acquisition: Acquire a 1D ¹⁹F spectrum as a reference. Set up the 1D HOESY experiment with selective irradiation of specific proton resonances and observation of the ¹⁹F signal. The mixing time should be optimized to allow for the buildup of NOEs (typically 300-800 ms).

  • Data Processing and Analysis: Process the spectra using appropriate software. The observation of an enhancement of the ¹⁹F signal upon irradiation of a specific proton indicates spatial proximity.

A systematic survey of various substituted and protected fluorinated piperidines has demonstrated that the axial preference of the fluorine atom can be influenced by factors such as charge-dipole interactions and hyperconjugation.[1][17]

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis sample 3-Fluoropiperidine Derivative dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_spectrometer High-Field NMR Spectrometer dissolve->nmr_spectrometer Transfer to NMR Tube acquire_1d Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) nmr_spectrometer->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, NOESY/HOESY) nmr_spectrometer->acquire_2d analyze_j Analyze ³J(H,F) Coupling Constants acquire_1d->analyze_j analyze_noe Analyze NOE/ HOESY Correlations acquire_2d->analyze_noe determine_relative Determine Relative Stereochemistry & Conformation analyze_j->determine_relative analyze_noe->determine_relative

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for the determination of the absolute configuration of chiral molecules.[3][4][6] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of all stereocenters.

Key Crystallographic Data for Stereochemical Validation:

ParameterValueInterpretation
Flack Parameter Close to 0Indicates the correct absolute configuration has been determined.[4]
Bond Lengths & Angles Consistent with known valuesConfirms the molecular structure.
Torsion Angles Defines the conformationReveals the chair conformation and the axial/equatorial position of substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the 3-fluoropiperidine derivative of suitable size and quality. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data.

  • Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous dispersion effects, typically by refining the Flack parameter.[4] A value close to zero for the correct enantiomer confirms the assignment.

The synthesis and structural elucidation of 1,2-disubstituted 3-fluoropiperidines have been reported, with single-crystal X-ray diffraction confirming the stereochemical outcomes of the synthetic route.[18]

experimental_workflow_xray cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement compound Purified Compound crystallization Slow Evaporation/ Vapor Diffusion compound->crystallization single_crystal Single Crystal crystallization->single_crystal diffractometer X-ray Diffractometer single_crystal->diffractometer Mount Crystal data_collection Collect Diffraction Data diffractometer->data_collection solve_structure Solve Phase Problem data_collection->solve_structure refine_model Refine Atomic Coordinates solve_structure->refine_model absolute_config Determine Absolute Configuration (Flack Parameter) refine_model->absolute_config

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee%).[7] This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Key HPLC Data for Enantiomeric Purity Analysis:

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (t_R) e.g., 8.5 mine.g., 10.2 min
Peak Area Proportional to concentrationProportional to concentration
Resolution (R_s) > 1.5 for baseline separation

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

  • Column Selection: Choose a suitable chiral stationary phase based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often a good starting point.

  • Mobile Phase Optimization: Develop a mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) that provides good resolution and reasonable retention times.

  • Sample Preparation and Injection: Prepare a dilute solution of the 3-fluoropiperidine derivative in the mobile phase. For compounds lacking a chromophore, pre-column derivatization with a UV-active agent may be necessary.[9][10][11]

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

logical_relationship_stereochem_validation cluster_questions Stereochemical Questions cluster_methods Validation Methods q1 Relative Stereochemistry? (cis/trans) nmr NMR Spectroscopy q1->nmr q2 Absolute Configuration? (R/S) xray X-ray Crystallography q2->xray vcd Vibrational Circular Dichroism q2->vcd q3 Enantiomeric Purity? (ee%) hplc Chiral HPLC q3->hplc q4 Conformation in Solution? (axial/equatorial) q4->nmr nmr->q1 nmr->q4 xray->q2 hplc->q3 vcd->q2

Conclusion

The stereochemical validation of 3-fluoropiperidine derivatives requires a multi-faceted analytical approach. NMR spectroscopy provides invaluable information about the relative stereochemistry and conformational preferences in solution, while chiral HPLC is the gold standard for determining enantiomeric purity. For the unambiguous assignment of absolute configuration, single-crystal X-ray crystallography is the ultimate arbiter, with Vibrational Circular Dichroism offering a powerful alternative for solution-phase analysis. By judiciously applying these techniques, researchers can confidently establish the three-dimensional structure of their molecules, a critical step in advancing drug discovery and development.

References

Validation

A Comparative Study of Fluorinated vs. Non-Fluorinated Piperidine Analogues: A Guide for Researchers

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate their physicochemical properties, metabolic stability, and biological activity. The piperidine scaffold, a...

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate their physicochemical properties, metabolic stability, and biological activity. The piperidine scaffold, a ubiquitous feature in many pharmaceuticals, is often a target for fluorination. This guide provides a comparative analysis of fluorinated and non-fluorinated piperidine analogues, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.

Physicochemical Properties: pKa and Lipophilicity

Fluorination significantly impacts the fundamental physicochemical properties of piperidine analogues, namely basicity (pKa) and lipophilicity (LogP).

Basicity (pKa): The introduction of fluorine, a highly electronegative atom, generally leads to a decrease in the pKa of the piperidine nitrogen. This is due to the inductive electron-withdrawing effect of the fluorine atom, which reduces the electron density on the nitrogen, making it a weaker base. For example, the experimental pKa of 4,4-difluoropiperidine is 8.5, which is lower than that of piperidine (pKa ≈ 11.2). This modulation of pKa can have profound effects on a compound's pharmacokinetic profile, including its absorption, distribution, and off-target activities. For instance, reducing basicity can mitigate interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1]

Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex and less predictable than its effect on pKa. It can either increase or decrease the LogP value depending on the position and number of fluorine atoms, as well as the overall molecular context. In some cases, the introduction of fluorine can increase lipophilicity by masking polar functionalities. However, in other instances, particularly in the case of gem-difluorination, it can lead to a decrease in lipophilicity. This variability underscores the importance of experimental determination of LogP for each new analogue.

CompoundFluorination PositionpKa (experimental)cLogP (calculated)
PiperidineN/A~11.21.1
4,4-Difluoropiperidine4,4-difluoro8.5[2]0.5
Example Analogues
Non-fluorinated scaffoldN/ANot Reported>5.00[3]
4,4-difluoro analogue4,4-difluoroNot Reported>5.00[3]

Note: The cLogP values for the example analogues were noted to be high, influencing their CNS MPO scores.[3]

Metabolic Stability

A primary driver for the use of fluorination in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing metabolically labile C-H bonds with C-F bonds, the metabolic "soft spots" of a molecule can be blocked, leading to a longer in vivo half-life. However, it is important to note that in some cases, fluorination can lead to an increase in the rate of degradation, often correlated with an increase in lipophilicity.[4][5]

CompoundFluorination PositionMetabolic Stability (in human liver microsomes)
Example Analogues
Non-fluorinated scaffoldN/APoor[3]
4,4-difluoro analogue4,4-difluoroPoor[3]

Note: While fluorination is often employed to improve metabolic stability, the example series of 4,4-difluoropiperidine D4 receptor antagonists were reported to have poor microsomal stability.[3]

Biological Activity: A Case Study on Dopamine D4 Receptor Antagonists

Fluorination can significantly influence the biological activity of piperidine analogues by altering their binding affinity and selectivity for their target proteins. A recent study on a series of 4,4-difluoropiperidine-based dopamine D4 receptor (D4R) antagonists provides a clear example of this.

The study revealed that while the 4,4-difluoro substitution was a key feature of the scaffold, the nature and substitution pattern of an appended phenoxymethyl ether group had a dramatic impact on the binding affinity (Ki) for the D4 receptor.

Compound IDR Group (on phenoxy ring)D4R Ki (nM)[3]
7a 4-fluoro320
7b 3,4-difluoro140
8b 3,4-difluoro5.5
8c 3-methyl13
14a 3-fluoro-4-methoxybenzyl0.3

This data highlights that while the fluorinated piperidine core is a constant, subtle changes in other parts of the molecule can lead to orders of magnitude differences in biological activity. Compound 14a emerged as a highly potent and selective D4R antagonist, demonstrating the potential of this fluorinated scaffold in developing valuable research tools.[3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate comparison of fluorinated and non-fluorinated analogues. Below are summaries of standard protocols for the key assays discussed.

pKa Determination by Potentiometric Titration
  • Preparation: A standard solution of the piperidine analogue is prepared in deionized water with a known ionic strength.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1M NaOH) at a constant temperature.

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method
  • Equilibration: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other.

  • Partitioning: A known amount of the piperidine analogue is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Metabolic Stability in Human Liver Microsomes (HLM)
  • Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer solution in a 96-well plate.

  • Initiation: The reaction is initiated by adding the test compound to the incubation mixture.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound in each aliquot is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Visualizing Molecular Interactions and Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor, such as the fluorinated piperidine analogues discussed, block the binding of dopamine and inhibit this signaling cascade.

D4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds & Activates Antagonist Fluorinated Piperidine Antagonist Antagonist->D4R Binds & Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of a fluorinated piperidine antagonist.

Experimental Workflow for Comparative Analysis

The systematic evaluation of fluorinated and non-fluorinated piperidine analogues involves a multi-step workflow, from synthesis to comprehensive in vitro characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Activity cluster_analysis Data Analysis & Comparison Start Starting Materials Synth_NonF Synthesis of Non-Fluorinated Piperidine Analogue Start->Synth_NonF Synth_F Synthesis of Fluorinated Piperidine Analogue Start->Synth_F Purification Purification & Characterization (NMR, MS, etc.) Synth_NonF->Purification Synth_F->Purification pKa pKa Determination (Potentiometric Titration) Purification->pKa LogP LogP Determination (Shake-Flask Method) Purification->LogP MetStab Metabolic Stability Assay (Human Liver Microsomes) Purification->MetStab Binding Receptor Binding Assay (e.g., Radioligand Binding) Purification->Binding Analysis Comparative Analysis of - pKa, LogP - Metabolic Stability - Potency & Selectivity pKa->Analysis LogP->Analysis MetStab->Analysis Functional Functional Assay (e.g., cAMP Assay) Binding->Functional Functional->Analysis

Caption: A generalized experimental workflow for the comparative study of fluorinated and non-fluorinated piperidine analogues.

References

Comparative

A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess

In the realms of drug development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is a critical parameter for evaluating the purity, efficacy, and safety of chiral molecu...

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of drug development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is a critical parameter for evaluating the purity, efficacy, and safety of chiral molecules. The pharmacological and toxicological properties of a compound can be significantly influenced by its enantiomeric composition.[1] This guide provides an objective comparison of the principal analytical methods for determining enantiomeric excess, offering researchers, scientists, and drug development professionals the necessary information and supporting data to select the most appropriate technique for their specific needs.

Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of two enantiomers, expressed as a percentage.[1] A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1] The most prominent methods for this determination include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral Capillary Electrophoresis (CE).

Comparison of Key Analytical Methods

The selection of an analytical method for determining enantiomeric excess is often a balance between factors such as accuracy, precision, sensitivity, speed, and cost. Chiral chromatography is renowned for its high accuracy, while NMR spectroscopy offers a non-destructive and often faster alternative.[2][3] Chiral Capillary Electrophoresis is valued for its high separation efficiency and minimal sample consumption.[4]

Parameter Chiral Chromatography (HPLC/SFC) NMR Spectroscopy Chiral Capillary Electrophoresis (CE)
Principle Differential interaction with a Chiral Stationary Phase (CSP) or as diastereomers on an achiral phase.[5][6]Formation of diastereomeric complexes with a Chiral Solvating/Derivatizing Agent (CSA/CDA), resulting in distinct NMR signals.[2]Differential migration in an electric field in the presence of a chiral selector.[7]
Typical Accuracy High (often considered the gold standard).[3]Good to High.[8]High.[9]
Typical Precision (RSD) < 2%< 3%< 5%
Sensitivity (LOD) High (UV, MS detectors); LOD of 0.1% achievable.[9][10]Moderate; dependent on analyte concentration and magnetic field strength.High; LOD of 0.1% is achievable.[9][11]
Analysis Time Moderate (5-30 min); SFC is faster than HPLC.[6][12]Fast (acquisition time can be < 5 min).[12]Fast (typically 5-20 min).[4]
Method Development Can be time-consuming (screening columns and mobile phases).[13]Often simpler, involves selecting an appropriate CSA/CDA.[2]Can require optimization of buffer, selector, and voltage.[11]
Sample Type Broad applicability.Requires soluble samples with suitable functional groups for interaction.Best for charged or polar compounds.[14]
Destructive? YesNoYes
Key Advantage High resolution and accuracy, well-established.[6]Rapid, non-destructive, less solvent waste.[12]High efficiency, low sample/reagent use ("green" technique).[4][7]

Experimental Protocols and Methodologies

Detailed and reproducible methodologies are crucial for accurate ee determination. The following sections provide representative protocols for the key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method that separates enantiomers on a chiral stationary phase (CSP).[1] Polysaccharide-based CSPs are among the most versatile and broadly used.[5][13]

This protocol describes the separation of propranolol enantiomers using a polysaccharide-based CSP.

  • Preparation of Solutions :

    • Mobile Phase : Prepare a filtered and degassed mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[5]

    • Standard Solution : Accurately prepare a 0.5 mg/mL solution of racemic propranolol hydrochloride in methanol.[5]

  • HPLC Conditions :

    • Column : Chiralpak® IA (250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase : n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).[5]

    • Flow Rate : 1.0 mL/min.[5]

    • Column Temperature : Ambient.[5]

    • Detection : UV at 225 nm.[5]

    • Injection Volume : 20 µL.[5]

  • Data Analysis :

    • Inject a racemic standard to determine the retention times of the two enantiomers.[5]

    • Inject the sample solution.

    • Integrate the peak areas (A1 and A2) of the two enantiomer signals.[1]

    • Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution Injector Inject Sample SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation & Degassing Column Chiral Column Separation MobilePhasePrep->Column Injector->Column Detector UV/MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

General workflow for ee% determination by Chiral HPLC.
NMR Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful, non-destructive method for determining enantiomeric excess.[1][8] CSAs form transient, non-covalent diastereomeric complexes, while CDAs form stable, covalent diastereomers.[15] Both approaches lead to distinct, quantifiable signals in the NMR spectrum.[15]

This protocol describes the derivatization of a chiral primary amine to form diastereomers that can be resolved by ¹H NMR.

  • Sample Preparation (Derivatization) :

    • In an NMR tube, combine the chiral primary amine analyte (approx. 0.1 mmol), 2-formylphenylboronic acid (1.1 equivalents), and an enantiopure 1,1'-bi-2-naphthol (BINOL) derivative (1.1 equivalents).[16][17]

    • Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2]

    • Allow the reaction to proceed for 10-30 minutes at room temperature to form the diastereomeric iminoboronate esters.[12][16]

  • NMR Data Acquisition :

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[2] A typical acquisition takes about 5 minutes.[12]

  • Data Analysis :

    • Identify the well-resolved, distinct signals corresponding to a specific proton (e.g., the imine proton) in each of the two diastereomers.[12][17]

    • Carefully integrate the resonance peaks for each diastereomer (Integral 1 and Integral 2).[12]

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.[12] Calculate ee% using the same formula as for HPLC.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Mix Analyte with Chiral Agent in NMR Tube Acquisition Acquire Spectrum in NMR Spectrometer SamplePrep->Acquisition Processing Process Spectrum (Phase, Baseline) Acquisition->Processing Integration Integrate Diastereotopic Signals Processing->Integration Calculation Calculate ee% Integration->Calculation

General workflow for ee% determination by Chiral NMR.
Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique where a chiral selector is added to the background electrolyte.[14] Enantiomers are separated based on their differential interaction with the selector as they migrate through a capillary under an electric field.[7] Cyclodextrins and their derivatives are commonly used chiral selectors.[9]

This protocol is a general guideline for the separation of basic drug enantiomers using a sulfated cyclodextrin.

  • Preparation of Solutions :

    • Background Electrolyte (BGE) : Prepare a solution containing an appropriate buffer (e.g., 100 mM phosphoric acid adjusted to pH 3.0 with triethanolamine) and the chiral selector (e.g., 5-10% w/v sulfated β-cyclodextrin).[9][14]

    • Sample Solution : Dissolve the analyte in the BGE or a compatible solvent at a suitable concentration (e.g., 0.1-1 mg/mL).

  • CE Conditions :

    • Capillary : Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).

    • Capillary Conditioning : Rinse the capillary sequentially with 0.1 M NaOH, water, and finally the BGE.

    • Injection : Hydrodynamic or electrokinetic injection of the sample.

    • Separation Voltage : 15-30 kV.

    • Temperature : Controlled, typically 25°C.

    • Detection : UV detection at a suitable wavelength.

  • Data Analysis :

    • The separated enantiomers will appear as distinct peaks in the electropherogram.

    • Integrate the corrected peak areas (Area/Migration Time) for each enantiomer.

    • Calculate the enantiomeric excess using the standard formula.

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution Inject Inject Sample SamplePrep->Inject BGEPrep Prepare BGE with Chiral Selector Condition Condition Capillary BGEPrep->Condition Condition->Inject Separate Apply Voltage for Separation Inject->Separate Detect UV Detector Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Integration Peak Area Integration Electropherogram->Integration Calculation Calculate ee% Integration->Calculation

References

Validation

comparison of different protecting groups for 3-fluoropiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals The strategic selection of an appropriate amine protecting group is a critical consideration in the multistep synthesis of complex molecules incorporating t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an appropriate amine protecting group is a critical consideration in the multistep synthesis of complex molecules incorporating the 3-fluoropiperidin-4-amine scaffold. The presence of the fluorine atom can influence the nucleophilicity and basicity of the vicinal amino group, potentially impacting the efficiency of protection and deprotection steps. This guide provides an objective comparison of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of 3-fluoropiperidin-4-amine. The evaluation is based on established chemical principles and available data for structurally related compounds, offering insights into reaction conditions, expected yields, and stability to guide the selection of the optimal protecting group strategy.

Comparison of Protecting Groups

The choice of a protecting group is dictated by its stability under various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule.

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Boc Boc₂O, Base (e.g., TEA, DIPEA), Solvent (e.g., DCM, THF), Room Temp, 2-12 hAcidic (e.g., TFA in DCM, or HCl in Dioxane), Room Temp, 0.5-4 h[1]Stable to basic conditions and hydrogenolysis.[2]Orthogonal to Cbz and Fmoc.
Cbz Cbz-Cl, Base (e.g., NaHCO₃, TEA), Solvent (e.g., THF/H₂O, DCM), 0 °C to Room Temp, 2-20 h[3]H₂, Pd/C, Solvent (e.g., MeOH, EtOH), Room Temp, 1-12 h[3]Stable to acidic and basic conditions.[3]Orthogonal to Boc and Fmoc.
Fmoc Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), Room Temp, 2-16 h[4]Basic (e.g., 20% Piperidine in DMF), Room Temp, 0.5-2 h[4][5]Stable to acidic conditions.[4]Orthogonal to Boc and Cbz.

Logical Workflow for Protecting Group Selection

The selection of a suitable protecting group for 3-fluoropiperidin-4-amine is a multi-faceted decision that depends on the planned synthetic route. The following diagram illustrates the logical workflow for choosing between Boc, Cbz, and Fmoc based on the anticipated downstream reaction conditions.

Protecting_Group_Selection start Start: Need to protect 3-fluoropiperidin-4-amine subsequent_reaction Anticipated Subsequent Reaction Conditions? start->subsequent_reaction acidic_conditions Acidic Conditions (e.g., peptide coupling, acid-catalyzed reactions) subsequent_reaction->acidic_conditions Acidic basic_conditions Basic Conditions (e.g., ester hydrolysis, base-mediated couplings) subsequent_reaction->basic_conditions Basic reductive_conditions Reductive Conditions (e.g., Hydrogenation) subsequent_reaction->reductive_conditions Reductive choose_cbz_fmoc Choose Cbz or Fmoc acidic_conditions->choose_cbz_fmoc choose_boc_cbz Choose Boc or Cbz basic_conditions->choose_boc_cbz choose_boc_fmoc Choose Boc or Fmoc reductive_conditions->choose_boc_fmoc further_considerations_cf Further Considerations: - Orthogonality needed? - Final deprotection strategy? choose_cbz_fmoc->further_considerations_cf further_considerations_bc Further Considerations: - Orthogonality needed? - Final deprotection strategy? choose_boc_cbz->further_considerations_bc further_considerations_bf Further Considerations: - Orthogonality needed? - Final deprotection strategy? choose_boc_fmoc->further_considerations_bf select_cbz Select Cbz further_considerations_cf->select_cbz Hydrogenolysis deprotection desired select_fmoc Select Fmoc further_considerations_cf->select_fmoc Base-labile deprotection desired further_considerations_bc->select_cbz Hydrogenolysis deprotection desired select_boc Select Boc further_considerations_bc->select_boc Acid-labile deprotection desired further_considerations_bf->select_fmoc Base-labile deprotection desired further_considerations_bf->select_boc Acid-labile deprotection desired

Protecting group selection workflow.

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of 3-fluoropiperidin-4-amine with Boc, Cbz, and Fmoc groups. These protocols are based on established procedures for structurally similar amines and may require optimization for this specific substrate.

tert-Butoxycarbonyl (Boc) Protection

Protection of 3-Fluoropiperidin-4-amine with Boc Anhydride

  • Materials: 3-Fluoropiperidin-4-amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3-fluoropiperidin-4-amine (1.0 eq) in DCM or THF.

    • Add TEA or DIPEA (1.2 eq).

    • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with an organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-fluoropiperidin-4-amine.

Deprotection of N-Boc-3-fluoropiperidin-4-amine

  • Materials: N-Boc-3-fluoropiperidin-4-amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve N-Boc-3-fluoropiperidin-4-amine in DCM.

    • Add TFA (5-10 eq) or an equal volume of 4M HCl in dioxane at 0 °C.[1]

    • Stir the reaction at room temperature for 0.5-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base.

Carbobenzyloxy (Cbz) Protection

Protection of 3-Fluoropiperidin-4-amine with Benzyl Chloroformate

  • Materials: 3-Fluoropiperidin-4-amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA), Tetrahydrofuran (THF)/Water or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-fluoropiperidin-4-amine (1.0 eq) in a mixture of THF and water (2:1) or DCM.[3]

    • Add NaHCO₃ (2.0 eq) or TEA (1.2 eq).[3]

    • Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.[3]

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-20 hours, monitoring by TLC.[3]

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Cbz-3-fluoropiperidin-4-amine.

Deprotection of N-Cbz-3-fluoropiperidin-4-amine

  • Materials: N-Cbz-3-fluoropiperidin-4-amine, 10% Palladium on carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-3-fluoropiperidin-4-amine in MeOH or EtOH.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Evacuate the flask and backfill with H₂ gas (balloon or H₂ atmosphere).

    • Stir the mixture vigorously at room temperature for 1-12 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[6]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

Protection of 3-Fluoropiperidin-4-amine with Fmoc-OSu

  • Materials: 3-Fluoropiperidin-4-amine, 9-Fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane/Water.

  • Procedure:

    • Dissolve 3-fluoropiperidin-4-amine (1.0 eq) in a mixture of dioxane and 10% aqueous NaHCO₃ solution.

    • Add a solution of Fmoc-OSu (1.05 eq) in dioxane.

    • Stir the mixture at room temperature for 2-16 hours, monitoring by TLC.[4]

    • Upon completion, add water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Fmoc-3-fluoropiperidin-4-amine.

Deprotection of N-Fmoc-3-fluoropiperidin-4-amine

  • Materials: N-Fmoc-3-fluoropiperidin-4-amine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Fmoc-3-fluoropiperidin-4-amine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).[5]

    • Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

    • The crude product can be purified by chromatography.

Conclusion

The selection of an appropriate protecting group for 3-fluoropiperidin-4-amine is a critical step in the design of a successful synthetic strategy. Boc, Cbz, and Fmoc each offer a distinct set of protection and deprotection conditions, allowing for orthogonal strategies in complex syntheses. The presence of the electron-withdrawing fluorine atom may slightly decrease the nucleophilicity of the amine, potentially requiring slightly longer reaction times or more forcing conditions for protection compared to non-fluorinated analogues. However, the general protocols provided in this guide serve as a robust starting point for the development of specific reaction conditions for this valuable building block. Careful consideration of the stability of the protecting group to subsequent reaction steps is paramount in making the optimal choice.

References

Comparative

A Comparative Guide to the Structural Landscape of Boc-Protected Fluoropiperidines

For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comparative analysis of the structural features of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate and related deriva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the structural features of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate and related derivatives. Due to the absence of a publicly available X-ray crystal structure for the title compound, this document leverages crystallographic data from close structural analogs to infer and compare key conformational features. The guide includes detailed experimental protocols for the synthesis and crystallization of related compounds, quantitative data in tabular format, and a visualization of a representative synthetic workflow. This analysis aims to provide valuable insights for researchers in medicinal chemistry and drug design working with fluorinated piperidine scaffolds.

Introduction

Fluorinated piperidines are crucial building blocks in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity. The title compound, tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate, is a chiral synthon of interest in the development of novel therapeutics. Understanding its three-dimensional structure is paramount for rational drug design.

As of this publication, a single-crystal X-ray structure for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate has not been deposited in public databases. Therefore, this guide presents a comparative analysis using data from structurally related compounds to elucidate the likely conformational properties of the title compound. We will focus on:

  • A non-fluorinated analog: tert-butyl N-(piperidin-4-yl)carbamate.

  • A structurally characterized (3R,4R) analog: tert-butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate.

By comparing these structures, we can infer the conformational impact of the fluorine substituent and the (3R,4R) stereochemistry.

Comparative Structural Analysis

The conformation of the piperidine ring and the orientation of its substituents are critical for biological activity. In the absence of direct crystallographic data for the target molecule, we analyze key structural parameters from its analogs.

Table 1: Comparison of Key Torsional Angles in Boc-Protected Aminopiperidine Analogs

CompoundPiperidine Ring ConformationKey Torsional AngleValue (°)
tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamateDistorted ChairN(carbamate)—C3—C4—C543.0(3)
tert-butyl N-(piperidin-4-yl)carbamate (Predicted)ChairN/A (No specific published angle)N/A
tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate (Hypothesized)Likely ChairExpected to be influenced by gauche effects of FN/A

Data for the (3R,4R) analog is derived from its published crystal structure. Data for the non-fluorinated analog is based on common conformational models of piperidine rings.

The piperidine ring in the characterized (3R,4R) analog adopts a slightly distorted chair conformation. The cis-relationship of the substituents at the 3 and 4 positions is confirmed by the N—C—C—C torsion angle of 43.0(3)°. It is hypothesized that the parent (3R,4R)-3-fluoropiperidin-4-yl derivative would also adopt a chair conformation, with the stereoelectronic effects of the fluorine atom influencing the precise geometry.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and further investigation. Below are representative protocols for the synthesis and crystallization of related Boc-protected aminopiperidines.

3.1. Synthesis of tert-butyl N-(piperidin-4-yl)carbamate

A general method for the Boc-protection of an amino group on a piperidine ring is as follows:

  • Reaction Setup: 4-aminopiperidine is dissolved in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: A base, typically sodium hydroxide, is added to the solution.

  • Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

3.2. Crystallization of Boc-Protected Aminopiperidines

Obtaining X-ray quality crystals often requires careful optimization of conditions. A general approach for the crystallization of Boc-protected amino acids and their derivatives is as follows:

  • Solvent Selection: The purified compound, which may be an oil or an amorphous solid, is dissolved in a minimal amount of a good solvent (e.g., methanol, ethyl acetate).

  • Precipitation/Recrystallization:

    • Vapor Diffusion: The solution is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent (e.g., hexane, diethyl ether). The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

    • Slow Evaporation: The solution is left in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

  • Crystal Harvesting: Once crystals have formed, they are carefully isolated by filtration, washed with a small amount of cold solvent, and dried.

For instance, crystals of tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate were obtained by the slow evaporation of a methanol solution at room temperature.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation and protection of a substituted aminopiperidine, a key step in accessing compounds like the title molecule.

Synthesis_Workflow Start Substituted Piperidone ReductiveAmination Reductive Amination Start->ReductiveAmination NH₃, Reducing Agent Aminopiperidine Substituted Aminopiperidine ReductiveAmination->Aminopiperidine BocProtection Boc Protection (Boc₂O, Base) Aminopiperidine->BocProtection FinalProduct Boc-Protected Aminopiperidine BocProtection->FinalProduct Crystallization Crystallization FinalProduct->Crystallization e.g., Slow Evaporation CrystalStructure X-ray Quality Crystals Crystallization->CrystalStructure

Caption: Generalized workflow for synthesis and crystallization.

Conclusion and Future Outlook

While a definitive crystal structure of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate remains elusive, analysis of its close analogs provides valuable structural insights. The piperidine ring is expected to adopt a chair conformation, with the fluorine substituent likely influencing local geometry and electronic properties. The provided experimental protocols offer a starting point for the synthesis and crystallization of this and related compounds.

The determination of the precise crystal structure of the title compound through single-crystal X-ray diffraction is highly encouraged. Such data would be invaluable to the medicinal chemistry community, enabling more accurate structure-based drug design and a deeper understanding of the role of fluorination in molecular conformation and biological activity.

Validation

A Comparative Guide to Confirming the Structure of Synthesis Intermediates

For researchers, scientists, and drug development professionals, the unambiguous confirmation of the structure of synthesis intermediates is a critical step in the chemical synthesis pipeline. This guide provides an obje...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of the structure of synthesis intermediates is a critical step in the chemical synthesis pipeline. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed methodologies.

The principal methods for elucidating the structure of newly synthesized molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique offers unique advantages and possesses inherent limitations. The choice of method, or combination of methods, is contingent upon the nature of the intermediate, the information required, and the available resources. This guide also explores techniques for the crucial determination of stereochemistry.

Comparative Analysis of Key Techniques

A summary of the key performance indicators for NMR, Mass Spectrometry, and X-ray Crystallography is presented below to facilitate an informed decision-making process.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed 3D structure in solution, connectivity, stereochemistry, dynamic processes.[1][2][3]Molecular weight, elemental composition, fragmentation patterns.[4][5][6]Unambiguous 3D solid-state structure, bond lengths, and angles.[7][8]
Sample Requirements 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR; must be soluble.[9]Micrograms to nanograms; sample can be solid, liquid, or gas.[5]Single, well-ordered crystal (typically >0.1 mm).[8][10]
Sensitivity Relatively low.[11]High.[12][13]Dependent on crystal quality.
Analysis Time Minutes to hours per experiment.[9]Typically rapid (seconds to minutes).[6]Hours to days (including crystal growth).[8]
Strengths Excellent for detailed structural elucidation of molecules in solution.[1][2]High sensitivity, suitable for analyzing complex mixtures and determining molecular formulas.[12][13]Provides the definitive, unambiguous atomic arrangement in the solid state.[7][8]
Limitations Lower sensitivity, can be challenging for large molecules or complex mixtures.[11]Indirect structural information, potential for fragmentation to complicate analysis.[6]Requires a suitable single crystal, which can be difficult to obtain.[8][10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of a synthesis intermediate in solution.

Protocol:

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified intermediate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[9]

    • Transfer the solution to a clean NMR tube.

    • For quantitative measurements, a known amount of an internal standard (e.g., TMS) may be added.[9]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to achieve homogeneity and improve spectral resolution.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides information about the number of different types of protons and their electronic environments.

    • Acquire a 1D ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • If necessary, perform two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon connectivities.

  • Data Analysis:

    • Process the acquired data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a synthesis intermediate.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration will depend on the ionization technique and instrument sensitivity.

  • Ionization:

    • Introduce the sample into the mass spectrometer.

    • Ionize the sample using an appropriate technique. Common methods for synthesis intermediates include:

      • Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules.[12]

      • Atmospheric Pressure Chemical Ionization (APCI): Best for relatively polar, semi-volatile samples.[6]

      • Electron Ionization (EI): Used for volatile and thermally stable compounds, often providing extensive fragmentation for structural clues.[4]

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).[6]

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • The molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) provides the molecular weight.

    • High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

    • The fragmentation pattern can provide clues about the molecule's structure. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions.[6]

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of a synthesis intermediate in the solid state.

Protocol:

  • Crystallization:

    • This is often the most challenging step. The goal is to grow a single, well-ordered crystal of the compound.[8][10]

    • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in an X-ray diffractometer and exposed to a beam of monochromatic X-rays.[10]

    • As the crystal is rotated, a diffraction pattern is collected on a detector.[10]

  • Structure Solution and Refinement:

    • The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.

    • The "phase problem" is solved to generate an initial electron density map.

    • A molecular model is built into the electron density map.

    • The model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure.[10]

Confirming Stereochemistry

For chiral molecules, determining the absolute stereochemistry is crucial.

Mosher's Method

This NMR-based technique is used to determine the absolute configuration of chiral secondary alcohols and amines.[14] It involves the formation of diastereomeric esters or amides with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[15] The differential anisotropic effect of the phenyl group in the MTPA moiety leads to observable differences in the ¹H NMR chemical shifts of the two diastereomers, allowing for the assignment of the absolute configuration.[15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16][17][18] The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute stereochemistry. By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations, the absolute configuration can often be determined.[19]

Visualizing the Workflow

The following diagrams illustrate the general workflow for confirming the structure of a synthesis intermediate and the decision-making process for selecting the appropriate analytical techniques.

Synthesis_Intermediate_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Analysis Initial Analysis (TLC, ¹H NMR, LC-MS) Purification->Initial_Analysis Detailed_Analysis Detailed Structural Elucidation Initial_Analysis->Detailed_Analysis Stereochem_Analysis Stereochemical Determination Detailed_Analysis->Stereochem_Analysis If Chiral Confirmed_Structure Confirmed Structure of Synthesis Intermediate Detailed_Analysis->Confirmed_Structure Stereochem_Analysis->Confirmed_Structure

General workflow for confirming the structure of a synthesis intermediate.

Technique_Selection_Logic Start Purified Synthesis Intermediate Is_Crystalline Is a single crystal available? Start->Is_Crystalline NMR_MS NMR & Mass Spectrometry Is_Crystalline->NMR_MS No Xray X-ray Crystallography Is_Crystalline->Xray Yes Is_Chiral Is the molecule chiral? Stereochem_Methods Mosher's Method or Circular Dichroism Is_Chiral->Stereochem_Methods Yes Final_Structure Confirmed Structure Is_Chiral->Final_Structure No NMR_MS->Is_Chiral Xray->Is_Chiral Stereochem_Methods->Final_Structure

Decision tree for selecting analytical techniques.

References

Comparative

A Comparative Guide to the Synthetic Routes of (3R,4R)-3-fluoropiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals (3R,4R)-3-fluoropiperidin-4-amine is a critical chiral building block in the synthesis of various pharmaceutical compounds, valued for the unique conformati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,4R)-3-fluoropiperidin-4-amine is a critical chiral building block in the synthesis of various pharmaceutical compounds, valued for the unique conformational constraints and modulated basicity imparted by the fluorine atom. The stereoselective synthesis of this syn-1,2-fluoroamine presents a significant chemical challenge. This guide provides a detailed comparison of two prominent synthetic strategies: Ru-catalyzed asymmetric hydrogenation and a dynamic kinetic asymmetric transamination. A third potential route, commencing with enantioselective fluorination, is also discussed. The comparison includes quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

Two principal routes for the synthesis of (3R,4R)-3-fluoropiperidin-4-amine have been extensively documented, each offering distinct advantages and disadvantages in terms of efficiency, cost-effectiveness, and scalability. The asymmetric hydrogenation route provides a high yield of the desired product, though it requires a subsequent chiral purification step. In contrast, the dynamic kinetic asymmetric transamination route offers a more sustainable, enzymatic approach with high diastereoselectivity and enantioselectivity in a single step, albeit with a lower overall yield.

ParameterRoute 1: Asymmetric HydrogenationRoute 2: Dynamic Kinetic Asymmetric Transamination
Starting Material 3-Fluoro-4-aminopyridineN-Boc-3-fluoropiperidin-4-one
Key Transformation Ru-catalyzed asymmetric hydrogenationEnzymatic dynamic kinetic asymmetric transamination
Catalyst/Enzyme Ru-catalyst with a chiral phosphine ligandTransaminase (e.g., from Codexis)
Overall Yield High (e.g., 97% for the key hydrogenation step)Moderate (e.g., 66% for the key transamination step)
Enantiomeric Excess (ee) 86% (before purification)96%
Diastereomeric Ratio (dr) Not specified, syn-product is major15:1 (syn:anti)
Purification Requires preparative SFC to upgrade ee to >99.8%Standard chromatographic purification
Key Reagents H₂, Ti(OiPr)₄, chiral Ru-catalystIsopropylamine, Pyridoxal-5'-phosphate (PLP), Borate buffer
Reaction Conditions High pressure (H₂)Mild (45°C, atmospheric pressure)
Byproducts ~3% des-fluoro byproductAcetone

Synthetic Route Diagrams

The following diagrams illustrate the logical flow of the two primary synthetic routes to (3R,4R)-3-fluoropiperidin-4-amine.

Asymmetric_Hydrogenation_Route cluster_0 Route 1: Asymmetric Hydrogenation 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine Fluoro-enamide Fluoro-enamide 3-Fluoro-4-aminopyridine->Fluoro-enamide 1. Benzoylation 2. Benzylation 3. NaBH4 reduction Protected (3R,4R)-3-fluoropiperidin-4-amine Protected (3R,4R)-3-fluoropiperidin-4-amine Fluoro-enamide->Protected (3R,4R)-3-fluoropiperidin-4-amine Ru-catalyzed Asymmetric Hydrogenation (3R,4R)-3-fluoropiperidin-4-amine (3R,4R)-3-fluoropiperidin-4-amine Protected (3R,4R)-3-fluoropiperidin-4-amine->(3R,4R)-3-fluoropiperidin-4-amine Deprotection

Caption: Asymmetric Hydrogenation Route to (3R,4R)-3-fluoropiperidin-4-amine.

Dynamic_Kinetic_Asymmetric_Transamination_Route cluster_1 Route 2: Dynamic Kinetic Asymmetric Transamination N-Boc-3-fluoropiperidin-4-one N-Boc-3-fluoropiperidin-4-one Protected (3R,4R)-3-fluoropiperidin-4-amine Protected (3R,4R)-3-fluoropiperidin-4-amine N-Boc-3-fluoropiperidin-4-one->Protected (3R,4R)-3-fluoropiperidin-4-amine Enzymatic Dynamic Kinetic Asymmetric Transamination (3R,4R)-3-fluoropiperidin-4-amine (3R,4R)-3-fluoropiperidin-4-amine Protected (3R,4R)-3-fluoropiperidin-4-amine->(3R,4R)-3-fluoropiperidin-4-amine Deprotection

Caption: Dynamic Kinetic Asymmetric Transamination Route.

Experimental Protocols

Route 1: Asymmetric Hydrogenation

This route commences with the preparation of a fluoro-enamide substrate from 3-fluoro-4-aminopyridine, followed by a key Ru-catalyzed asymmetric hydrogenation step.

Step 1: Synthesis of the Fluoro-enamide Substrate

The synthesis of the fluoro-enamide substrate involves a three-step sequence starting from 3-fluoro-4-aminopyridine: benzoylation of the amino group, benzylation of the pyridine nitrogen, and subsequent partial reduction with sodium borohydride to yield the desired tetrahydropyridine.

Step 2: Ru-catalyzed Asymmetric Hydrogenation

To a solution of the fluoro-enamide substrate in a suitable solvent is added a catalytic amount of a chiral Ru-catalyst and 2 equivalents of Ti(OiPr)₄. The reaction mixture is then subjected to hydrogenation at a specified pressure and temperature until completion. The final conditions utilize 1 mol% of the Ru catalyst, giving the product in 97% yield and 86% ee, with a 3% des-fluoro byproduct.[1] The crude product is then purified by preparative supercritical fluid chromatography (SFC) to afford the desired product with an enantiomeric excess greater than 99.8%.[1]

Route 2: Dynamic Kinetic Asymmetric Transamination

This route employs an enzymatic approach to stereoselectively install the amine group.

Step 1: Synthesis of the Fluoro-ketone Starting Material

The N-Boc-3-fluoropiperidin-4-one starting material is prepared from N-Boc-piperidin-4-one by conversion to the corresponding TMS-silyl enol ether, followed by electrophilic fluorination with Selectfluor, which provides the desired product in 91% yield.

Step 2: Enzymatic Dynamic Kinetic Asymmetric Transamination

A solution of N-Boc-3-fluoropiperidin-4-one is prepared in a buffer solution (e.g., 0.2 M borate at pH 10.5) containing 20 vol% DMSO. To this solution is added the transaminase enzyme (1 mol%), pyridoxal-5'-phosphate (PLP) as a cofactor (1 g/L), and isopropylamine (1 M) as the amine source. The reaction is incubated at 45°C for 24 hours. The final optimized process yields the desired syn-isomer in 66% yield, with a 15:1 diastereomeric ratio and 96% ee.[2]

Discussion of an Alternative Route: Enantioselective Fluorination

An alternative approach to access a key precursor for (3R,4R)-3-fluoropiperidin-4-amine involves the enantioselective fluorination of N-Boc-piperidin-4-one. This method utilizes a modified cinchona alkaloid catalyst to introduce the fluorine atom stereoselectively, yielding cis-1-Boc-3-fluoropiperidin-4-ol. This intermediate can then be converted to the target amine through a sequence of reactions, typically involving activation of the hydroxyl group and subsequent displacement with an amine or a protected amine equivalent, followed by deprotection. While this route offers an elegant way to set the stereochemistry at the fluorine-bearing carbon, the subsequent conversion to the amine requires additional steps that may impact the overall efficiency.

Conclusion

The choice between the asymmetric hydrogenation and the dynamic kinetic asymmetric transamination routes for the synthesis of (3R,4R)-3-fluoropiperidin-4-amine will depend on the specific requirements of the research or development project. The asymmetric hydrogenation route is a high-yielding process suitable for producing large quantities of the material, although it necessitates a chiral purification step to achieve high enantiopurity. The enzymatic route, while providing a lower yield, is a more sustainable and atom-economical approach that delivers high diastereoselectivity and enantioselectivity directly, potentially simplifying downstream processing. The enantioselective fluorination route presents a viable alternative for the synthesis of a key precursor, but the overall efficiency will be determined by the subsequent functional group interconversions. Researchers should carefully consider these factors when selecting a synthetic strategy.

References

Validation

A Comparative Review of Spectral Data for Fluorinated Piperidines in Scientific Literature

For researchers, scientists, and professionals in drug development, understanding the precise structural characteristics of fluorinated piperidines is crucial. These compounds are of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise structural characteristics of fluorinated piperidines is crucial. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as altered basicity, metabolic stability, and binding affinity.[1][2] This guide provides a comparative analysis of spectral data from existing literature, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to aid in the identification and characterization of these molecules.

Spectroscopic Data Comparison

The introduction of fluorine into the piperidine ring significantly influences its spectral properties. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: 1H NMR Spectral Data for Selected Fluorinated Piperidines

CompoundPosition of FluorineSolventChemical Shift (δ) of Protons near Fluorine (ppm)Reference
Mono-(2-fluorobenzyl)piperidine2-fluorobenzylCDCl₃3.51 (s, 2H, N-CH₂)[1]
Mono-(3-fluorobenzyl)piperidine3-fluorobenzylCDCl₃3.49 (s, 2H, N-CH₂)[1]
Mono-(4-fluorobenzyl)piperidine4-fluorobenzylCDCl₃3.47 (s, 2H, N-CH₂)[1]
N,N-bis(2,4-difluorobenzoyl)piperazine2,4-difluorobenzoylCDCl₃2.92, 3.03, 3.39, 3.85 (br. s, 8H, NCH₂)[3]

Table 2: 13C NMR Spectral Data for Selected Fluorinated Piperidines

CompoundPosition of FluorineSolventChemical Shift (δ) of Carbons near Fluorine (ppm)Reference
N,N-bis(2,4-difluorobenzoyl)piperazine2,4-difluorobenzoylCDCl₃104.4 (t, JC,F = 26 Hz), 112.5 (dd), 120.1 (dd), 130.8 (m), 158.7 (dt), 164.0 (dt)[3]

Table 3: 19F NMR Spectral Data for Selected Fluorinated Piperidines

CompoundPosition of FluorineSolventChemical Shift (δ) (ppm)Reference
Perfluoro-N-fluoro-piperidinePerfluorinatedNot SpecifiedComplex, temperature-dependent spectrum[4]
N,N-bis(2,4-difluorobenzoyl)piperazine2,4-difluorobenzoylCDCl₃-110.7, -106.0[3]
Fluorinated Piperidine DerivativesGeneralNot SpecifiedChemical shifts span a wide range, e.g., -50 to -70 ppm for CF₃ groups and -200 to -220 ppm for CH₂F groups.[5]

Table 4: Mass Spectrometry Data for Selected Piperidine Derivatives

CompoundIonization MethodKey Fragment Ions (m/z)Reference
PiperidineElectron Ionization85 (M+), 84, 70, 56, 44, 43, 42, 41, 39[6]
PerfluoroparaffinsElectron IonizationCF₃⁺ is often the most abundant ion; molecular ions are small or absent.[7]
N,N-bis(2,4-difluorobenzoyl)piperazineESI+267 [M+H]⁺[3]

Table 5: Infrared Spectroscopy Data for Piperidine

Functional GroupVibration ModeWavenumber (cm⁻¹)Reference
N-HStretch~3280[8][9]
C-HStretch~2930, 2850, 2800[8][9]
CH₂Scissoring~1470, 1450, 1440[8][9]
C-NStretch~1100[8][9]

Note: Specific IR data for various fluorinated piperidines is not consistently reported in comparative tables within the surveyed literature. The data for the parent piperidine is provided as a baseline.

Experimental Protocols

The methods for acquiring the spectral data presented above are crucial for reproducibility and comparison. Below are generalized experimental protocols based on the surveyed literature.

NMR Spectroscopy (1H, 13C, 19F)

A common procedure for NMR analysis involves dissolving the synthesized and purified fluorinated piperidine derivative in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Spectra are typically recorded on a spectrometer operating at frequencies ranging from 300 to 600 MHz for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS). For ¹⁹F NMR, various fluorine-containing standards can be used.[10][11][12] Temperature-dependent NMR studies are also employed to investigate conformational dynamics, particularly for perfluorinated systems.[4]

Mass Spectrometry (MS)

For mass analysis, techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.[13] In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).[6][7] ESI is a soft ionization technique often used for less volatile or thermally fragile molecules, where the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, generating protonated or deprotonated molecular ions.[3][13]

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[1][8][9]

Workflow for Synthesis and Spectral Analysis of Fluorinated Piperidines

The following diagram illustrates a general workflow from the synthesis of fluorinated piperidines to their structural characterization using various spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis start Starting Materials (e.g., Piperidine, Fluorinated Benzyl Halide) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Reaction Workup & Purification (e.g., Extraction, Chromatography) reaction->workup product Purified Fluorinated Piperidine workup->product nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr ms Mass Spectrometry (EI, ESI) product->ms ir Infrared Spectroscopy product->ir data_analysis Data Interpretation & Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis final_structure final_structure data_analysis->final_structure Final Characterized Structure

Caption: General workflow for the synthesis and spectral characterization of fluorinated piperidines.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical information for handling tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate. Ad...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment. The following recommendations are based on general best practices for handling similar chemical structures, including carbamates and fluorinated piperidines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Chemical Safety Overview

Assumed Hazard Identification:

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[1][2] The toxicological properties have not been fully investigated.

  • Physical Hazards: As a solid, it may form combustible dust if finely divided and dispersed in air.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects eyes from splashes and solid particulates.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[3][5]Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or perforation and replace them as needed.
Body Protection A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls are recommended.[3][6]Protects against skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, if dust is generated, or if irritation is experienced. A P3 filter is recommended for particulates.[3]Prevents inhalation of the compound, especially in powder form.
Footwear Closed-toe shoes are required.[4][5]Protects feet from spills.

Operational Plan: Handling and Experimental Protocols

Preparation:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][5]

  • Review Procedures: Before beginning any work, review the entire experimental protocol and this safety guide.

Handling the Compound:

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transferring:

    • Handle as a solid to minimize dust generation.

    • Use a spatula or other appropriate tool for transfers.

    • If there is a risk of dust, use a powder-containment hood or a glove box.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

After Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clothing: Remove any contaminated clothing promptly and launder it before reuse.[3]

  • Work Area: Clean the work area, including any balances or other equipment, to remove any residual chemical.

Disposal Plan

All waste containing tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.

    • Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Labeling: All waste containers must be labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.[1]

Emergency Procedures

  • Spill:

    • Small Spill: For a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place it in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water.

    • Large Spill: Evacuate the area and alert your supervisor and EHS office immediately.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[1]

Workflow for Handling tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep1 Review Protocol & SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weighing & Transfer prep3->handle1 handle2 Reaction Setup handle1->handle2 handle3 Work-up & Purification handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 disp1 Segregate Waste handle3->disp1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Workflow for the safe handling of tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate.

References

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